Product packaging for Urushiol II(Cat. No.:CAS No. 35237-02-6)

Urushiol II

Cat. No.: B1649347
CAS No.: 35237-02-6
M. Wt: 318.5 g/mol
InChI Key: GWOCLAPCXDOJRL-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Urushiol II is a defined composition within the family of urushiols, which are mixtures of catechol derivatives featuring a long-chain (typically C15 or C17) alkyl or alkenyl side chain . This specific compound is isolated from natural plant sources and serves as a critical reagent in multidisciplinary research due to its unique bioactive and physicochemical properties. In biomedical research, this compound is investigated for its potent bioactivities. Studies have demonstrated its ability to induce apoptosis in human cancer cell lines, such as gastric adenocarcinoma, via a p53-dependent pathway, highlighting its potential as a chemotherapeutic agent . Concurrently, its broad-spectrum antimicrobial mechanisms are a major focus, with research indicating it disrupts bacterial cell membranes through hydrophobic interactions and induces oxidative stress via its redox-active phenolic groups . In materials science, this compound is a valuable building block for developing sustainable polymers and functional coatings . Its catechol groups undergo enzymatic polymerization and can coordinate with metal ions, leading to durable films with strong adhesion, corrosion resistance, and water impermeability . Researchers leverage these properties to create advanced antimicrobial coatings , underwater adhesives, and self-healing materials. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Urushiol is a potent sensitizer and can cause severe allergic contact dermatitis; proper personal protective equipment should be used at all times during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O2 B1649347 Urushiol II CAS No. 35237-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(Z)-pentadec-8-enyl]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOCLAPCXDOJRL-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347754
Record name Urushiol II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35237-02-6, 2764-91-2
Record name Urushiol II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035237026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urushiol II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 35237-02-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2764-91-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name URUSHIOL II
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZV92GML86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Molecular Cascade of Urushiol-Induced Contact Dermatitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urushiol-induced contact dermatitis, colloquially known as poison ivy dermatitis, represents a significant medical and economic burden, accounting for an estimated 10% of all lost-time injuries in the U.S. Forest Service and affecting up to 50 million Americans annually.[1] This condition is a classical example of a delayed-type, or Type IV, hypersensitivity reaction, initiated by the lipophilic allergen urushiol.[1][2][3] Urushiol is found in plants of the Toxicodendron genus, including poison ivy, poison oak, and poison sumac.[1] This technical guide provides an in-depth exploration of the complex molecular and cellular mechanisms underpinning this common allergic reaction, with a focus on key signaling pathways, experimental findings, and potential targets for therapeutic intervention.

The Initiating Event: From Hapten to Antigen

Urushiol itself is a pro-hapten, a small molecule that is not immunogenic on its own.[4][5][6] Upon penetrating the stratum corneum, this fat-soluble molecule undergoes oxidation within the skin to form a reactive quinone.[1][3][7] This electrophilic quinone then covalently binds to endogenous skin proteins, a process known as haptenation.[5][6][8] This modification alters the conformation of self-proteins, creating neoantigens that are recognized as foreign by the immune system.[9][10]

The allergenicity of different urushiol congeners is influenced by the degree of unsaturation in their alkyl side chains; a higher number of unsaturations correlates with a stronger allergenic potential.[4][11]

Cellular Orchestration of the Allergic Response

The immune response to urushiol-protein adducts is a well-orchestrated cascade involving both the innate and adaptive immune systems.

Antigen Presentation and T-Cell Priming

The initial recognition of urushiol-haptenated proteins is carried out by antigen-presenting cells (APCs) in the epidermis, primarily Langerhans cells.[1][7][12] These cells internalize the neoantigens and migrate to regional lymph nodes.[1][7] Within the lymph nodes, the processed antigens are presented to naive T-lymphocytes.[7]

Urushiol-derived antigens can be processed through both the endogenous (MHC class I) and exogenous (MHC class II) pathways.[2][13] This leads to the activation and clonal expansion of both CD8+ and CD4+ T-cells.[2][14]

The Effector Phase: T-Cell Mediated Inflammation

Upon subsequent exposure to urushiol, sensitized memory T-cells are recruited back to the skin, where they orchestrate an inflammatory response.[1][7]

  • CD8+ T-cells are considered the primary effectors of the dermatitis, mediating cytotoxic damage to keratinocytes that display urushiol-peptide complexes on their MHC class I molecules.[4][14][15]

  • CD4+ T-cells play a regulatory role, with evidence suggesting the existence of both helper and suppressor subpopulations that modulate the activity of CD8+ T-cells.[4][14][15] Some studies indicate that CD4+ T-cells producing IL-17 and IL-22 are involved in the inflammatory process.[12]

The overall immune response in a mouse model of urushiol-induced dermatitis has been characterized as having a Th2-bias, with elevated levels of Th2-associated cytokines.[16][17] However, Th1 and Th17-related genes are also activated, indicating a complex interplay of different T-helper subsets.[16][18][19]

Key Signaling Pathways and Molecular Mediators

The clinical manifestations of urushiol-induced contact dermatitis, including erythema, edema, vesiculation, and intense pruritus, are driven by a complex network of cytokines, chemokines, and other inflammatory mediators.

The Cytokine Milieu

A number of key cytokines have been identified as being significantly upregulated in response to urushiol exposure:

  • Thymic Stromal Lymphopoietin (TSLP): This T-cell regulator and itch mediator is elevated in urushiol-challenged skin.[16][17] TSLP can directly activate sensory neurons to induce itch.[16]

  • Interleukin-33 (IL-33): This alarmin cytokine is released by keratinocytes upon injury and plays a crucial role in mediating itch responses by binding to its receptor, ST2, on peripheral sensory neurons.[16][19][20][21]

  • Th17-derived Cytokines (IL-17 and IL-22): These cytokines are implicated in the inflammatory cascade, with studies showing their induction in urushiol-challenged skin.[12][18][22]

  • Interferon-gamma (IFN-γ): Secreted by CD8+ T-cells, IFN-γ contributes to the inflammatory response.[4]

Mediators of Pruritus

A significant and debilitating symptom of this condition is intense itching, which is largely histamine-independent.[16] Several non-histaminergic itch mediators are upregulated:

  • Serotonin (5-HT): Levels of this neurotransmitter are increased in the skin following urushiol challenge.[16][17]

  • Endothelin-1 (ET-1): This potent vasoconstrictor also functions as a pruritogen and is elevated in the affected skin.[16][17]

The signaling pathways of these mediators represent promising targets for the development of novel anti-pruritic therapies.[16][17][20]

Mitochondrial Dysfunction: An Early Event

Recent research has pointed to mitochondrial dysfunction as an early event in the initiation of the allergic response. Urushiols have been shown to inhibit the mitochondrial electron transport chain at the level of complex III, leading to the generation of reactive oxygen species (ROS).[4] This mitochondrial stress can act as a danger signal, contributing to the activation of innate immunity.[4]

Visualizing the Molecular Mechanisms

To better understand the complex interactions involved in urushiol-induced contact dermatitis, the following diagrams illustrate key pathways and experimental workflows.

Urushiol_Sensitization cluster_lymph Lymph Node Urushiol Urushiol (Pro-hapten) Quinone Urushiol-Quinone (Reactive Hapten) Urushiol->Quinone Oxidation Neoantigen Haptenated Protein (Neoantigen) Quinone->Neoantigen Haptenation Protein Skin Protein Protein->Neoantigen LC Langerhans Cell (APC) Neoantigen->LC Uptake LC_migrated Migrated Langerhans Cell LC->LC_migrated Migration NaiveTCell Naive T-Cell MemoryTCell Sensitized Memory T-Cell NaiveTCell->MemoryTCell Priming & Clonal Expansion LC_migrated->NaiveTCell Antigen Presentation (MHC I/II) Urushiol_Elicitation cluster_skin Epidermis (Re-exposure) Neoantigen Haptenated Protein (Neoantigen) MemoryTCell Sensitized Memory T-Cell (CD8+ & CD4+) Neoantigen->MemoryTCell Recognition Keratinocyte Keratinocyte MemoryTCell->Keratinocyte Cytotoxicity (CD8+) Cytokine Release IL17_22 IL-17, IL-22 MemoryTCell->IL17_22 IFNg IFN-γ MemoryTCell->IFNg IL33 IL-33 Keratinocyte->IL33 Release TSLP TSLP Keratinocyte->TSLP Release Inflammation Inflammation (Erythema, Edema, Vesicles) Keratinocyte->Inflammation Damage SensoryNeuron Sensory Neuron Itch Pruritus (Itch) SensoryNeuron->Itch IL33->SensoryNeuron Activation TSLP->SensoryNeuron Activation IL17_22->Inflammation IFNg->Inflammation Serotonin Serotonin (5-HT) Serotonin->SensoryNeuron Activation ET1 Endothelin-1 (ET-1) ET1->SensoryNeuron Activation Experimental_Workflow cluster_analysis Endpoint Analysis Day0 Day 0: Sensitization (Abdominal application of 2% Urushiol) Day9 Day 9: First Challenge (Ear application of 1% Urushiol) Day0->Day9 Day10_14 Days 10-14: Repeated Challenges (Daily ear application) Day9->Day10_14 Measurements Daily Measurements (Ear Thickness, Redness Score) Day9->Measurements Day10_14->Measurements Day15 Day 15: Endpoint Analysis Day10_14->Day15 Histology Histology (H&E) Day15->Histology qPCR qRT-PCR (Cytokine Expression) Day15->qPCR Flow Flow Cytometry (Immune Cell Infiltration) Day15->Flow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Biological Activity of Urushiol II

This compound, a catechol derivative found in plants of the Anacardiaceae family, such as poison ivy and the lacquer tree (Toxicodendron vernicifluum), is well-known for inducing contact dermatitis.[1] However, beyond its allergenic properties, this compound and its analogs exhibit a range of biological activities that are of growing interest in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, focusing on its cytotoxic and antibacterial effects, with detailed experimental protocols and an exploration of its mechanisms of action.

Data Presentation: Quantitative Analysis of Biological Activity

The in vitro efficacy of this compound and its related compounds has been quantified in various studies. The data presented below summarizes the cytotoxic effects on cancer cell lines and antibacterial activity against Helicobacter pylori.

Table 1: Cytotoxicity of this compound and Analogs on Cancer Cell Lines
CompoundCell LineAssayIncubation TimeIC50 ValueReference
UrushiolMKN-45 (Gastric Cancer, p53 wild-type)MTT48 h~15 µg/mL[1][2]
UrushiolMKN-28 (Gastric Cancer, p53 mutant)MTT48 h~20 µg/mL[1][2]
Urushiol VSW480 (Colon Cancer)MTT24 h33.1 µM[1]
Urushiol VSW480 (Colon Cancer)MTT48 h14.7 µM[1]
Urushiol VSW480 (Colon Cancer)MTT72 h10.2 µM[1]
Table 2: Antibacterial Activity of Urushiol Extract
OrganismStrain(s)Assay MethodpH Range for SurvivalMIC RangeReference
Helicobacter pyloriNCTC11637, 69, 219Agar Dilution6.0 - 9.00.064 - 0.256 mg/mL[3]

Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily centered on the induction of apoptosis in cancer cells and disruption of mitochondrial function.

Induction of Apoptosis in Gastric Cancer Cells

Urushiol has been shown to induce apoptosis in human gastric cancer cells, with the pathway being dependent on the p53 status of the cells.[2]

  • p53-Dependent Pathway (MKN-45 cells) : In p53 wild-type cells, urushiol treatment leads to classic hallmarks of apoptosis, including DNA fragmentation, poly (ADP-ribose) polymerase (PARP) cleavage, and the formation of apoptotic bodies.[2] This suggests the activation of the extrinsic apoptosis pathway.

  • p553-Independent Pathway (MKN-28 cells) : In p53 mutant cells, urushiol does not induce apoptosis but instead causes cytostatic cell growth inhibition. This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21WAF1/CIP1 and p27KIP1, and the subsequent downregulation of CDK2 and CDK4 proteins, leading to G1 cell cycle arrest.[2]

p53_dependent_apoptosis Urushiol This compound MKN45 MKN-45 Cells (p53 Wild-Type) Urushiol->MKN45 Extrinsic Extrinsic Apoptosis Pathway Activation MKN45->Extrinsic Induces Caspase Caspase Cascade Extrinsic->Caspase PARP PARP Cleavage Caspase->PARP DNA_frag DNA Fragmentation Caspase->DNA_frag Apoptosis Apoptosis PARP->Apoptosis DNA_frag->Apoptosis

Caption: p53-Dependent Apoptotic Pathway of this compound.

p53_independent_arrest Urushiol This compound MKN28 MKN-28 Cells (p53 Mutant) Urushiol->MKN28 p21_p27 Upregulation of p21 & p27 MKN28->p21_p27 Induces CDK2_4 Downregulation of CDK2 & CDK4 MKN28->CDK2_4 Induces G1_Arrest G1 Cell Cycle Arrest p21_p27->G1_Arrest Leads to CDK2_4->G1_Arrest Leads to Growth_Inhibition Cytostatic Growth Inhibition G1_Arrest->Growth_Inhibition

Caption: p53-Independent Cell Cycle Arrest by this compound.

Mitochondrial Dysfunction

This compound is known to interfere with cellular respiration by targeting the mitochondrial electron transport chain. Specifically, it inhibits the electron flow at the level of Complex III (cytochrome bc1 complex), between cytochromes b and c1.[1][4] This disruption leads to mitochondrial dysfunction, which can contribute to the induction of apoptosis.

mitochondrial_dysfunction cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q Coenzyme Q C1->Q C2 Complex II C2->Q C3 Complex III (Cytochrome bc1) Q->C3 CytC Cytochrome c C3->CytC Inhibition C4 Complex IV CytC->C4 ATP_Synthase ATP Synthase C4->ATP_Synthase H+ gradient Urushiol This compound Urushiol->C3

Caption: Inhibition of Mitochondrial Complex III by this compound.

Antibacterial Mechanism

Against H. pylori, urushiol demonstrates rapid bactericidal activity. Electron microscopy reveals that within 10 minutes of exposure, urushiol causes significant morphological changes to the bacteria, including separation of the cell membrane, vacuolization, and eventual lysis.[3] This suggests that the primary antibacterial mechanism is the disruption of bacterial cell membrane integrity.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key in vitro assays used to evaluate the biological activity of this compound.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, 24 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[2]

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

mtt_workflow A 1. Seed cells in 96-well plate B 2. Add this compound at various concentrations A->B C 3. Incubate for 48 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals with DMSO D->E F 6. Read absorbance at 570 nm E->F G 7. Calculate IC50 value F->G

Caption: Workflow for the MTT Cell Viability Assay.

DNA Fragmentation Assay

This assay is a hallmark for detecting apoptosis.

Principle: During apoptosis, endonucleases are activated and cleave genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and their multiples. When separated by agarose gel electrophoresis, these fragments create a characteristic "ladder" pattern.

Protocol:

  • Cell Treatment: Culture cells (e.g., MKN-45) to 70-80% confluency and treat with this compound at various concentrations for the desired time.

  • Cell Lysis: Harvest the cells and lyse them using a lysis buffer (containing detergents and proteinase K) to release the cellular contents.

  • DNA Extraction: Extract the genomic DNA using a phenol-chloroform extraction method or a commercial DNA extraction kit.

  • RNA Removal: Treat the DNA sample with RNase A to remove any contaminating RNA.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a ladder-like pattern indicates apoptosis.[2]

Agar Dilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Principle: A series of agar plates containing decreasing concentrations of the antimicrobial agent are prepared. A standardized inoculum of the test microorganism is then spotted onto the surface of each plate. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism after incubation.

Protocol:

  • Media Preparation: Prepare a series of molten agar plates (e.g., Brucella agar supplemented with fetal bovine serum for H. pylori).

  • Urushiol Addition: Add appropriate volumes of a stock solution of urushiol extract to each plate to achieve the desired final concentrations (e.g., 0.032 to 1.024 mg/mL).[3] Also, prepare a control plate without urushiol.

  • Inoculum Preparation: Prepare a standardized suspension of H. pylori (e.g., McFarland standard 1.0).

  • Inoculation: Spot a small, standardized volume of the bacterial suspension onto the surface of each agar plate.

  • Incubation: Incubate the plates under microaerophilic conditions at 37°C for 3 days.[3]

  • Result Interpretation: Observe the plates for bacterial growth. The MIC is recorded as the lowest concentration of urushiol that shows no visible growth.[3]

References

An In-Depth Technical Guide to the Physicochemical Properties of Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II, a member of the urushiol family of alkylcatechols, is a prominent bioactive compound found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and the lacquer tree (Toxicodendron vernicifluum). Historically known for inducing contact dermatitis, recent research has unveiled its potential in medicinal chemistry, particularly in oncology. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its isolation and purification, and an examination of its biological activity, with a focus on its pro-apoptotic effects in cancer cells.

Physicochemical Properties of this compound

This compound is chemically identified as 3-[(Z)-pentadec-8-enyl]benzene-1,2-diol.[1] Its distinct molecular structure, featuring a catechol ring and a long unsaturated alkyl chain, dictates its physical and chemical behavior.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₂₁H₃₄O₂[1]
Molecular Weight 318.5 g/mol [1][2]
CAS Number 35237-02-6[2][3]
Appearance Pale yellow liquid[4]
Boiling Point 200 °C (392 °F)[5]
Density ~0.968 g/mL[5]
Table 2: Solubility Profile of this compound
SolventSolubilityReference(s)
Ethanol Soluble[5]
Diethyl ether Soluble[5]
Acetone Soluble[5]
Benzene Soluble[5]
Carbon tetrachloride Soluble[5]
Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Peaks/SignalsReference(s)
FTIR (cm⁻¹) ~3433 (O-H stretch), ~2930 (C-H stretch, alkyl), ~1618, 1580, 1460 (aromatic C-C stretch)[6]
UV-Vis (λmax) Not explicitly reported for this compound. Catechols generally exhibit absorption in the UV region.
¹H NMR (CDCl₃, ppm) Not explicitly reported for this compound.
¹³C NMR (CDCl₃, ppm) Not explicitly reported for this compound.

Note: Specific spectral data for pure this compound is limited in publicly available literature. The FTIR data is based on general urushiol films.

Experimental Protocols

Extraction of Urushiol from Toxicodendron Plant Material

This protocol outlines a general method for the solvent extraction of urushiol from fresh plant materials.[7][8][9]

Materials:

  • Fresh leaves and stems of Toxicodendron species (e.g., poison ivy)

  • Methylene chloride (or ethanol/hexanes)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Filter paper and funnel

  • Grinder or blender

Procedure:

  • Preparation of Plant Material: Freshly collected plant material is washed and thoroughly dried. The material is then ground into a coarse powder.

  • Solvent Extraction: The ground plant material is macerated in methylene chloride (a common solvent for extraction) at a ratio of 1:10 (w/v) for 24-48 hours at room temperature with occasional stirring.[7]

  • Filtration and Concentration: The mixture is filtered to remove solid plant debris. The resulting filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Drying: The crude extract is dried over anhydrous sodium sulfate to remove any residual water.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a reverse-phase HPLC method for the purification of this compound from a crude extract.

Instrumentation and Conditions:

  • HPLC System: A standard preparative HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol in water is often effective.

  • Detection: UV detection at a wavelength determined by preliminary analysis of the crude extract (typically around 280 nm for catechols).

  • Flow Rate: Dependent on the column dimensions, typically in the range of 1-5 mL/min for analytical scale, and higher for preparative scale.

Procedure:

  • Sample Preparation: The crude urushiol extract is dissolved in a minimal amount of the initial mobile phase solvent (e.g., methanol-water mixture).

  • Injection: The prepared sample is injected onto the HPLC column.

  • Elution: A linear gradient is applied, starting with a higher polarity mobile phase and gradually increasing the proportion of the organic solvent (methanol) to elute compounds with increasing hydrophobicity.

  • Fraction Collection: Fractions are collected based on the retention time of the peaks observed on the chromatogram. The fraction corresponding to this compound is collected for further analysis and characterization.

  • Solvent Evaporation: The solvent from the collected fraction is removed using a rotary evaporator to yield purified this compound.

Biological Activity and Signaling Pathway

This compound has been shown to induce apoptosis in human gastric cancer cells through a p53-dependent pathway.[10] This mechanism involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to the activation of the caspase cascade.

This compound-Induced p53-Dependent Apoptosis

Urushiol_II_Apoptosis_Pathway cluster_0 cluster_1 Urushiol_II This compound Cell_Membrane Cell Membrane p53 p53 Activation Cell_Membrane->p53 Intracellular Signaling Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Caspase3 Caspase-3 Activation Mitochondrion->Caspase3 Cytochrome c release Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induced p53-dependent apoptosis pathway.

The proposed signaling cascade initiated by this compound is as follows:

  • p53 Activation: this compound treatment leads to the upregulation of the p53 tumor suppressor protein.[10]

  • Bax Upregulation: Activated p53 transcriptionally upregulates the pro-apoptotic protein Bax.[10]

  • Mitochondrial Outer Membrane Permeabilization: Increased levels of Bax are believed to promote the release of cytochrome c from the mitochondria.

  • Caspase-3 Activation: The release of cytochrome c triggers the activation of caspase-3, a key executioner caspase.[10]

  • Apoptosis: Activated caspase-3 orchestrates the dismantling of the cell, leading to programmed cell death or apoptosis.[10]

Conclusion

This technical guide consolidates the available physicochemical data for this compound, provides detailed methodologies for its extraction and purification, and elucidates its mechanism of inducing apoptosis in cancer cells. While this compound presents an interesting profile for drug development, further research is required to fully characterize its spectral properties and to establish quantitative solubility data. The provided experimental protocols and the outlined signaling pathway serve as a valuable resource for researchers and scientists working on the therapeutic applications of this natural compound.

References

Urushiol II mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Urushiol II in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound and its analogs exert their anti-cancer effects. The information presented is based on preclinical in vitro studies and is intended to inform further research and development in oncology.

Cytotoxic and Anti-proliferative Activity

Urushiol congeners have demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines. The efficacy is dose-dependent and varies based on the cell line and the specific urushiol analog.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) values from key studies are summarized below.

Cancer TypeCell LineUrushiol AnalogTreatment DurationIC50 ValueReference
Gastric CancerMKN-45 (p53 wild-type)Urushiol48 hours~15 µg/mL[1][2][3]
Gastric CancerMKN-28 (p53 mutant)Urushiol48 hours~20 µg/mL[1][2][3]
Colon CancerSW480Urushiol V24 hours33.1 µM[4][5]
Colon CancerSW480Urushiol V48 hours14.7 µM[4][5]
Colon CancerSW480Urushiol V72 hours10.2 µM[4][5]
Ovarian CancerPA-1UrushiolNot Specified10⁻⁶ M[6]
Ovarian Cancer2774UrushiolNot Specified10⁻⁶ M[6]

Core Mechanisms of Action

Urushiols employ distinct mechanisms to inhibit cancer cell growth, primarily through the induction of apoptosis and cell cycle arrest. The specific pathway activated appears to be dependent on the cancer cell type and its genetic background, particularly the status of the p53 tumor suppressor protein.

Induction of Apoptosis

In several cancer cell lines, urushiols are potent inducers of apoptosis.

  • p53-Dependent Apoptosis in Gastric Cancer: In MKN-45 gastric cancer cells, which have wild-type p53, urushiol treatment leads to the upregulation of p53.[4] This initiates an apoptotic cascade characterized by an increased Bax/Bcl-2 ratio, DNA fragmentation, and the formation of apoptotic bodies.[1][4] The mechanism is suggested to involve the extrinsic apoptosis pathway.[1][3]

  • Apoptosis in Ovarian Cancer: Urushiol has been shown to trigger apoptosis in PA-1 and 2774 ovarian cancer cells, as evidenced by DNA fragmentation and the formation of fragmented nuclei.[6]

  • Mitochondrial Dysfunction: Urushiols can inhibit the electron flow through the mitochondrial respiratory chain, specifically at complex III.[4][7] This disruption can lead to mitochondrial dysfunction and the release of pro-apoptotic factors, contributing to cell death.

G Urushiol This compound p53 p53 Upregulation Urushiol->p53 Mitochondria Mitochondrial Dysfunction Urushiol->Mitochondria Bcl2_Bax Decreased Bcl-2/Bax Ratio p53->Bcl2_Bax Caspase Caspase Activation Bcl2_Bax->Caspase Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

Cell Cycle Arrest

Urushiols can also halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • G1 Phase Arrest in Gastric Cancer: In MKN-28 gastric cancer cells, which have a mutant p53, urushiol does not induce apoptosis but instead causes cell cycle arrest at the G1 phase.[1] This is achieved in a p53-independent manner by upregulating the cyclin-dependent kinase (CDK) inhibitors p21WAF1/CIP1 and p27KIP1.[1][2] Consequently, the levels of cyclin D1, CDK2, and CDK4, which are necessary for the G1 to S phase transition, are decreased.[1]

  • S Phase Arrest in Colon Cancer: In SW480 colon cancer cells, Urushiol V induces S phase arrest.[4][5] This is associated with the downregulation of cyclin E1.[5]

G Urushiol This compound p21_p27 p21 & p27 Upregulation Urushiol->p21_p27 CDKs Cyclin D1, CDK2, CDK4 Downregulation p21_p27->CDKs G1_Arrest G1 Phase Arrest CDKs->G1_Arrest

Caption: G1 Cell Cycle Arrest Pathway in p53-Mutant Cancer Cells.

Modulation of Key Signaling Pathways

Urushiols influence critical signaling pathways that are often dysregulated in cancer.

  • AMPK/mTOR/FoxM1 Pathway in Colon Cancer: Urushiol V has been found to inhibit the proliferation of SW480 colon cancer cells by downregulating the transcription factor FoxM1.[5] This effect is mediated through the activation of AMPK and subsequent inhibition of mTOR, a downstream target of AMPK.[5] The downregulation of FoxM1 leads to a decrease in its target genes, which are involved in cell proliferation and survival, such as c-Myc, cyclin D1, cyclin B1, and survivin.[5]

G UrushiolV Urushiol V AMPK p-AMPK Activation UrushiolV->AMPK mTOR p-mTOR Inhibition AMPK->mTOR FoxM1 FoxM1 Downregulation mTOR->FoxM1 Targets Downregulation of: c-Myc, Cyclin D1, Cyclin B1, Survivin FoxM1->Targets Proliferation Inhibition of Cell Proliferation Targets->Proliferation

Caption: Urushiol V-Mediated Inhibition of the AMPK/mTOR/FoxM1 Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on urushiol's anti-cancer effects.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the effect of urushiol on the viability and proliferation of cancer cells and to calculate the IC50 value.

  • Protocol:

    • Cell Seeding: Cancer cells (e.g., MKN-45, MKN-28, SW480) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

    • Treatment: Cells are treated with various concentrations of urushiol (e.g., 3, 6, 12, 24 µg/ml) for a defined period (e.g., 24, 48, or 72 hours).[1][5] A vehicle control is included.

    • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for several hours.

    • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

    • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Apoptosis Detection
  • Objective: To determine if cell death induced by urushiol occurs via apoptosis.

  • Methods:

    • DNA Fragmentation Assay:

      • Treated and untreated cells are harvested.

      • Genomic DNA is extracted.

      • The DNA is run on an agarose gel.

      • Apoptosis is indicated by a characteristic "ladder" pattern of DNA fragments.[1]

    • Nuclear Staining (PI or DAPI):

      • Cells are grown on coverslips and treated with urushiol at its IC50 concentration for 48 hours.[1]

      • Cells are fixed (e.g., with 70% ethanol).[1]

      • The cells are stained with a fluorescent DNA-binding dye like Propidium Iodide (PI) or DAPI.[1][6]

      • Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells exhibit nuclear condensation and fragmentation.[1][6]

Cell Cycle Analysis
  • Objective: To determine the effect of urushiol on cell cycle distribution.

  • Protocol:

    • Treatment: Cells are treated with urushiol at various concentrations (e.g., 10 or 30 µM) for a set time (e.g., 24 hours).[5]

    • Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Staining: Fixed cells are washed and stained with a solution containing a DNA fluorochrome (e.g., Propidium Iodide) and RNase.

    • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

    • Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using appropriate software.[5]

Western Blot Analysis
  • Objective: To analyze the expression levels of specific proteins involved in apoptosis, cell cycle, and signaling pathways.

  • Protocol:

    • Protein Extraction: Cells are treated with urushiol, and total protein is extracted using a lysis buffer.

    • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., p53, Bcl-2, Bax, p21, CDK4, FoxM1, p-AMPK).[5]

    • Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.

    • Analysis: Band intensities are quantified and normalized to a loading control like β-actin.

G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Urushiol Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quant Protein Quantification Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Standardized Workflow for Western Blot Analysis.

References

Urushiol II: A Comprehensive Technical Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urushiol II, a catechol derivative with a C15-C17 aliphatic side chain, is a prominent member of the urushiol family of organic compounds found in plants of the Toxicodendron genus, such as poison ivy and poison oak.[1] While notorious for inducing contact dermatitis, recent research has unveiled its potential as a modulator of key biological pathways, demonstrating significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, focusing on its anticancer properties. It summarizes quantitative data, details experimental protocols for assessing its biological activity, and visualizes the intricate signaling pathways it influences. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound and its analogs.

Introduction

Urushiols are a class of phenolic lipids characterized by a catechol ring substituted with a long alkyl or alkenyl chain.[2] this compound specifically refers to congeners with a single double bond in their C15-C17 side chain.[1] The unique chemical structure of this compound, featuring a hydrophilic catechol head and a long hydrophobic aliphatic tail, underpins its diverse biological activities.[1] Historically, the primary focus of urushiol research has been its role as a potent allergen.[1] The mechanism involves its function as a pro-electrophile; upon skin contact, it is oxidized to a reactive ortho-quinone, which then forms neoantigens by binding to skin proteins, triggering a T-cell-mediated immune response.[1][2]

Beyond its allergenic properties, emerging evidence highlights the potential of this compound and its derivatives as anticancer agents. Studies have demonstrated its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical cellular enzymes.[1][3] This guide will delve into the specifics of these anticancer activities, providing a detailed examination of the structure-activity relationships that govern its efficacy and mechanism of action.

Structure-Activity Relationships of this compound

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the catechol ring and the nature of the aliphatic side chain.

The Role of the Catechol Ring

The 1,2-dihydroxybenzene (catechol) moiety is crucial for the biological activity of this compound. It is the site of oxidation to the reactive o-quinone, which is the key step in both its allergenic and several of its cytotoxic mechanisms.[4] Studies on urushiol analogs have shown that modification or blocking of the hydroxyl groups on the catechol ring leads to a significant reduction or complete loss of activity, underscoring its importance.[5]

The Influence of the Aliphatic Side Chain

The long aliphatic side chain plays a significant role in modulating the biological activity of this compound. Its length and degree of unsaturation are key determinants of both allergenic potency and anticancer efficacy.

  • Length of the Side Chain: While most naturally occurring urushiols have C15 or C17 side chains, synthetic analogs with varying chain lengths have been explored. The hydrophobicity imparted by the long chain is essential for membrane permeability, allowing the molecule to reach intracellular targets.[1]

  • Degree of Unsaturation: The presence and number of double bonds in the side chain are critical. For allergenic contact dermatitis, an increase in the number of double bonds in the side chain correlates with a stronger inflammatory response.[6] In the context of anticancer activity, different urushiol congeners with varying degrees of unsaturation have shown differential cytotoxicity. For instance, Urushiol V, with three double bonds in its C15 side chain, has demonstrated potent activity against colon cancer cells.[7]

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the cytotoxic and enzyme-inhibitory activities of this compound and its derivatives.

Table 1: Cytotoxicity of Urushiol and its Congeners against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 ValueTreatment DurationReference
UrushiolMKN-45 (p53 wild-type)Gastric Adenocarcinoma~15 µg/mL48 h[3]
UrushiolMKN-28 (p53 mutant)Gastric Adenocarcinoma~20 µg/mL48 h[3]
UrushiolPA-1Ovarian Cancer10⁻⁶ MNot Specified[8]
Urushiol2774Ovarian Cancer10⁻⁶ MNot Specified[8]
Urushiol VSW480Colon Cancer33.1 µM24 h[1]
Urushiol VSW480Colon Cancer14.7 µM48 h[1]
Urushiol VSW480Colon Cancer10.2 µM72 h[1]

Table 2: Inhibitory Activity of Urushiol-Based Hydroxamic Acid Derivatives against Histone Deacetylases (HDACs) and Cancer Cell Lines

CompoundHDAC1/2/3 IC50 (nM)HDAC8 IC50 (nM)A2780 IC50 (µM)HT-29 IC50 (µM)MDA-MB-231 IC50 (µM)HepG2 IC50 (µM)Reference
Series of 11 derivatives 42.09 - 240.1716.11 - 41.152.31 - 5.132.31 - 5.132.31 - 5.132.31 - 5.13[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Synthesis of a this compound Analog: 3-[(Z)-pentadec-8-enyl] catechol

This protocol describes the synthesis of a mono-unsaturated C15 urushiol, a representative this compound analog.[9]

  • Protection and Grignard Reaction: 6-Chlorohexan-1-ol is protected at the hydroxyl group with ethyl vinyl ether. This is followed by a reaction with 2,3-dimethoxybenzaldehyde in the presence of lithium to yield 1-(2,3-dimethoxyphenyl) heptane-1,7-diol after removal of the protecting group with methanolic 4-toluenesulphonic acid.[9]

  • Hydrogenolysis and Demethylation/Bromination: Catalytic hydrogenolysis of the diol with palladium-carbon affords 7-(2,3-dimethoxyphenyl)heptane-1-ol. Subsequent reaction with boron tribromide results in both demethylation of the methoxy groups and bromination of the terminal hydroxyl group to yield 7-(2,3-dihydroxyphenyl) heptylbromide.[9]

  • Alkynylation and Selective Hydrogenation: The resulting bromide is reacted with lithium oct-1-yne in a mixture of tetrahydrofuran (THF) and hexamethylphosphoric triamide to give 3-(pentadec-8-ynyl)catechol. Finally, selective catalytic hydrogenation of the alkyne in ethyl acetate with a quinoline-poisoned palladium catalyst yields the target cis-alkene, 3-[(Z)-pentadec-8-enyl]catechol.[9]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[3]

  • Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 3, 6, 12, and 24 µg/mL) for a specified duration (e.g., 48 hours).[3]

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

This assay detects the characteristic ladder pattern of DNA fragments, a hallmark of apoptosis.[3]

  • Cell Treatment and Lysis: Treat cells with this compound at the desired concentrations and duration. Harvest the cells and lyse them in a hypotonic lysis buffer containing a non-ionic detergent.

  • RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by proteinase K to digest proteins.[3]

  • DNA Extraction: Extract the DNA using a phenol:chloroform:isoamyl alcohol mixture.

  • DNA Precipitation: Precipitate the DNA with isopropanol or ethanol.

  • Electrophoresis: Resuspend the DNA pellet in a suitable buffer and run it on a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide).

  • Visualization: Visualize the DNA fragments under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[3]

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[1][3]

  • Protein Extraction: Treat cells with this compound, harvest them, and lyse them in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, PARP).[1][3]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Cell Cycle Analysis (Flow Cytometry)

This method is used to determine the distribution of cells in different phases of the cell cycle.[7]

  • Cell Treatment and Fixation: Treat cells with Urushiol V (e.g., 10 and 30 µM for 24 hours).[7] Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Data Analysis: Analyze the data using appropriate software to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Induction of p53-Dependent Apoptosis

In cancer cells with wild-type p53, such as the MKN-45 gastric cancer cell line, this compound can induce apoptosis through a p53-dependent pathway.[1][3] This involves the upregulation of the p53 tumor suppressor protein, which in turn modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic Bcl-2/pro-apoptotic Bax ratio.[1][3] This shift promotes the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in apoptosis.[1]

p53_dependent_apoptosis Urushiol_II This compound p53 p53 Upregulation Urushiol_II->p53 Bcl2_Bax Decreased Bcl-2/Bax Ratio p53->Bcl2_Bax Cytochrome_c Cytochrome c Release Bcl2_Bax->Cytochrome_c Caspase_Cascade Caspase Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: p53-Dependent Apoptosis Pathway Induced by this compound.

Induction of Cell Cycle Arrest

In some cancer cell lines, particularly those with mutant p53 like MKN-28, this compound induces cell cycle arrest rather than apoptosis.[3] This is characterized by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins and CDKs that are essential for cell cycle progression.[3] Urushiol V has been shown to induce S-phase arrest in SW480 colon cancer cells.[7]

cell_cycle_arrest Urushiol_II This compound / V CDK_Inhibitors Upregulation of p21 & p27 Urushiol_II->CDK_Inhibitors CDKs_Cyclins Downregulation of CDKs & Cyclins Urushiol_II->CDKs_Cyclins Cell_Cycle_Arrest G1 or S Phase Arrest CDK_Inhibitors->Cell_Cycle_Arrest CDKs_Cyclins->Cell_Cycle_Arrest mitochondrial_inhibition Complex_I_II Complex I & II Ubiquinone Ubiquinone (Coenzyme Q) Complex_I_II->Ubiquinone e- Complex_III Complex III (Cytochrome bc1) Ubiquinone->Complex_III e- Cytochrome_c Cytochrome c Complex_III->Cytochrome_c e- Complex_IV Complex IV Cytochrome_c->Complex_IV e- Urushiol_II This compound Urushiol_II->Complex_III Inhibits ampk_mtor_pathway Urushiol_V Urushiol V AMPK AMPK Activation Urushiol_V->AMPK mTOR mTOR Inhibition AMPK->mTOR Cell_Proliferation Inhibition of Cell Proliferation mTOR->Cell_Proliferation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Urushiol II from Toxicodendron Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II is a bioactive catechol derivative found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac.[1] It is a component of the oily mixture known as urushiol, which is responsible for the allergic contact dermatitis characteristic of exposure to these plants.[2] Beyond its allergenic properties, this compound and related congeners have garnered interest in the scientific community for their potential therapeutic applications, including anticancer activities.[3][4] This document provides detailed application notes and protocols for the extraction, purification, and biological evaluation of this compound for research and drug development purposes.

Chemical Properties of this compound

This compound is characterized by a catechol ring with a C15 alkyl side chain containing two double bonds. The specific stereochemistry and position of these double bonds can vary. The lipophilic nature of the alkyl side chain allows it to readily penetrate the skin, while the catechol moiety is crucial for its biological activity.[5]

PropertyValue
Molecular FormulaC₂₁H₃₂O₂
Molecular Weight316.5 g/mol
AppearancePale-yellow oil
SolubilitySoluble in ethanol, ether, benzene, and chloroform.[6]

Extraction of this compound from Toxicodendron Species

The extraction of this compound from plant material requires careful handling due to its potent allergenic nature. Several methods have been developed, each with varying yields and purity levels. It is crucial to perform all extraction and purification steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. To prevent oxidation and polymerization of urushiol, it is advisable to work under an inert atmosphere (e.g., nitrogen) and at low temperatures when possible.[7]

Comparative Analysis of Extraction Methods

The choice of extraction method and solvent system significantly impacts the yield and purity of the extracted this compound. Below is a summary of different approaches.

Extraction MethodPrimary SolventSubsequent PurificationReported YieldReported PurityReference
MacerationMethylene ChlorideHexane/Acetonitrile Partitioning, Thiazole-derivatized Silica Gel Chromatography1.33-1.43 g/kg>96%[8]
MacerationEthanolBenzene Partitioning, Silica Gel Chromatography1.2-1.7 g/pound Chromatographically Pure
Soxhlet ExtractionNot specified for this compoundNot specified for this compoundGenerally higher yields than maceration for phenolicsNot specified for this compound[9]
Ultrasound-Assisted Extraction (UAE)Not specified for this compoundNot specified for this compoundOften higher yields and shorter extraction times than maceration for phenolicsNot specified for this compound[9]

Note: The yields and purities are reported for the total urushiol extract and may vary for the specific congener, this compound.

Experimental Protocols

This protocol is adapted from a patented method demonstrating high yield and purity.[8]

Materials:

  • Fresh or recently harvested Toxicodendron leaves

  • Methylene chloride

  • Hexane

  • Acetonitrile

  • Thiazole-derivatized silica gel

  • Chloroform

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Primary Extraction:

    • Shred the plant material to increase surface area.

    • Macerate the shredded material in methylene chloride at a ratio of 1:10 (w/v) for 24 hours at room temperature with occasional agitation.

    • Filter the mixture to separate the plant debris from the solvent extract.

    • Concentrate the extract using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Resuspend the crude extract in a 1:1 mixture of hexane and acetonitrile.

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Collect the lower acetonitrile layer, which contains the more polar urushiols.

    • Repeat the extraction of the hexane layer with acetonitrile to maximize recovery.

    • Combine the acetonitrile fractions and concentrate using a rotary evaporator.

  • Chromatographic Purification:

    • Prepare a chromatography column with a slurry of thiazole-derivatized silica gel in chloroform.

    • Dissolve the concentrated acetonitrile extract in a minimal amount of chloroform and load it onto the column.

    • Elute the column with a gradient of chloroform to isolate the urushiol congeners.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to yield purified this compound.

This protocol is based on a traditional method for urushiol extraction.

Materials:

  • Fresh Toxicodendron leaves

  • 95% Ethanol

  • Benzene

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Primary Extraction:

    • Homogenize fresh plant material in 95% ethanol.

    • Macerate for 24 hours at 4°C.

    • Filter the extract and concentrate it under reduced pressure.

  • Solvent Partitioning:

    • Partition the concentrated ethanol extract between benzene and water.

    • Collect the benzene layer containing the urushiols.

    • Wash the benzene layer with water to remove residual ethanol and water-soluble impurities.

    • Dry the benzene layer over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Chromatographic Purification:

    • Prepare a silica gel chromatography column packed in hexane.

    • Dissolve the crude urushiol extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect and analyze fractions by TLC or HPLC to isolate this compound.

Visualization of Extraction Workflow

Extraction_Workflow cluster_extraction Primary Extraction cluster_partitioning Solvent Partitioning cluster_purification Purification plant_material Toxicodendron Plant Material shredding Shredding plant_material->shredding maceration Maceration with Organic Solvent (e.g., Methylene Chloride or Ethanol) shredding->maceration filtration Filtration maceration->filtration crude_extract Crude Urushiol Extract filtration->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane/Acetonitrile) crude_extract->partitioning acetonitrile_layer Acetonitrile Layer (Urushiol Enriched) partitioning->acetonitrile_layer chromatography Column Chromatography (e.g., Thiazole-Silica or Silica Gel) acetonitrile_layer->chromatography fraction_collection Fraction Collection and Analysis chromatography->fraction_collection pure_urushiol_II Purified this compound fraction_collection->pure_urushiol_II

Caption: Workflow for the extraction and purification of this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, most notably its role as an allergen and its potential as an anticancer agent.

Anticancer Activity

Studies have shown that urushiol can induce apoptosis in various cancer cell lines. The cytotoxic effects are often dose-dependent.

Table of IC₅₀ Values for Urushiol on Human Gastric Cancer Cell Lines:

Cell Linep53 StatusIC₅₀ (µg/mL) after 48hReference
MKN-45Wild Type~15[3]
MKN-28Mutant~20[3]

Note: The study used a mixture of urushiols isolated from the sap of the Korean lacquer tree (Rhus vernicifera Stokes).[3] The exact concentration of this compound in this mixture is not specified.

Experimental Protocol for Determining Cytotoxicity (MTT Assay):

  • Seed cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (or urushiol extract) and incubate for the desired time period (e.g., 48 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

Signaling Pathway in Urushiol-Induced Apoptosis

In cancer cells with wild-type p53, such as MKN-45, urushiol has been shown to induce apoptosis through a p53-dependent pathway.[3] This involves the upregulation of Fas/Fas ligand, an increase in the Bax/Bcl-2 ratio, and the activation of caspase-3, leading to DNA fragmentation and cell death.[3]

Apoptosis_Pathway urushiol Urushiol fas_receptor Fas Receptor urushiol->fas_receptor p53 p53 Induction urushiol->p53 caspase3 Caspase-3 Activation fas_receptor->caspase3 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of urushiol-induced apoptosis.

Mechanism of Urushiol-Induced Contact Dermatitis

The allergic reaction to urushiol is a classic example of a delayed-type hypersensitivity reaction (Type IV).[2] Upon skin contact, the lipophilic urushiol penetrates the epidermis and is oxidized to form reactive quinones. These quinones act as haptens, binding to skin proteins to form neoantigens.[1] These neoantigens are then processed by Langerhans cells (antigen-presenting cells) and presented to T-lymphocytes, leading to their activation and the subsequent inflammatory response characterized by the typical rash.[1][2]

Dermatitis_Pathway urushiol Urushiol skin_penetration Skin Penetration urushiol->skin_penetration oxidation Oxidation to Quinone skin_penetration->oxidation protein_binding Binding to Skin Proteins (Haptenization) oxidation->protein_binding neoantigen Neoantigen Formation protein_binding->neoantigen langerhans_cell Uptake by Langerhans Cells neoantigen->langerhans_cell t_cell_activation T-Cell Activation in Lymph Node langerhans_cell->t_cell_activation inflammatory_response Inflammatory Response (Dermatitis) t_cell_activation->inflammatory_response

References

Application Notes and Protocols: Synthesis and Purification of Urushiol II Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis and purification of various Urushiol II derivatives. This compound, a catechol derivative with a C15 alkyl chain, is a component of the allergenic sap from plants of the Toxicodendron genus, such as poison ivy.[1][2] Derivatives of urushiol are being explored for various applications, including the development of novel anticancer agents and advanced materials.[3][4][5] These protocols are intended to provide a foundation for the synthesis of urushiol-based compounds for research and development.

I. Synthesis of this compound Derivatives

This section details the synthesis of three distinct classes of this compound derivatives: acrylate esters, dimethyl ethers, and hydroxamic acids.

Protocol 1: Synthesis of this compound Acrylate Ester

This protocol describes the synthesis of a photocurable this compound derivative via an acyl chloride reaction, which can be used in the development of novel hydrophobic materials.[4][6][7]

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (acid scavenger)

  • Ethyl acetate (solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Three-necked, round-bottomed flask

  • Constant pressure dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dissolve 17.89 ml of this compound and 29.47 ml of triethylamine in 150 ml of ethyl acetate.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath. A thermometer should be used to monitor the temperature in real-time.[4]

  • In a constant pressure dropping funnel, dilute 12.92 ml of acryloyl chloride with 20 ml of ethyl acetate.

  • Add the acryloyl chloride solution dropwise to the reaction mixture while maintaining the temperature at -10 °C.[4]

  • Carry out the reaction under a nitrogen atmosphere for 12 hours with continuous stirring.[6]

  • After the reaction is complete, perform vacuum filtration to remove any solid byproducts.

  • Wash the filtrate with deionized water in a separatory funnel to remove excess triethylamine hydrochloride.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Remove the ethyl acetate solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final this compound acrylate ester.[6]

Protocol 2: Synthesis of this compound Dimethyl Ether

This protocol outlines a classic Williamson ether synthesis to produce the dimethyl ether of this compound. This derivative is often used in structure-activity relationship studies as it is not allergenic.[1]

Materials:

  • This compound

  • Sodium metal

  • Absolute ethanol

  • Methyl iodide

  • Diethyl ether

  • 3 N Potassium hydroxide (KOH) in 70% aqueous ethanol

  • Ligroin (b.p. 60-90°C)

  • Benzene

  • Reflux apparatus

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a reflux apparatus, dissolve 11.0 g of metallic sodium in 350 ml of absolute ethanol to prepare sodium ethoxide.

  • To the resulting solution, add 47.5 g of this compound followed by 150 g of methyl iodide. A precipitate may form which will dissolve upon heating.

  • Reflux the solution for 7 hours on a steam bath.[8]

  • Prepare a second solution of sodium ethoxide by dissolving 6.0 g of sodium in 200 ml of absolute ethanol and add it to the reaction mixture, followed by another 150 g of methyl iodide.

  • Continue refluxing for an additional 14 hours.[8]

  • Remove the excess methyl iodide and about 400 ml of ethanol by distillation.

  • Add 500 ml of water to the residue to dissolve the sodium iodide.

  • Extract the separated red oil exhaustively with diethyl ether.

  • Wash the ethereal extract with water, dry it, and concentrate to a residual viscous red oil.

  • Reflux the oil for 1 hour with 150 ml of 3 N KOH in 70% aqueous ethanol to saponify any fatty acid esters.

  • Dilute with 500 ml of water and extract exhaustively with 800 ml of ligroin.

  • Remove the ligroin by distillation and dry the residual reddish oil by azeotropic distillation with benzene.

  • Purify the resulting oil by vacuum distillation to collect the pale yellow this compound dimethyl ether.[8]

Protocol 3: Synthesis of this compound Hydroxamic Acid Derivatives

Urushiol-based hydroxamic acids have shown potential as potent class I histone deacetylase (HDAC) inhibitors for anticancer applications.[5][9] The synthesis involves a multi-step process starting from this compound.

Materials:

  • This compound

  • Appropriate reagents for multi-step synthesis (specifics will vary based on the desired final compound but generally include reagents for protecting group chemistry, chain elongation, and conversion to a hydroxamic acid).

  • Solvents for reaction and purification (e.g., DCM, EA).

  • Standard laboratory glassware and equipment for organic synthesis.

General Procedure Outline:

  • Protection of Catechol Hydroxyls: The two hydroxyl groups on the catechol ring of this compound are typically protected to prevent unwanted side reactions in subsequent steps.

  • Modification of the Alkyl Chain: The terminal end of the C15 alkyl chain is functionalized to introduce a carboxylic acid or ester group.

  • Deprotection of Catechol Hydroxyls: The protecting groups on the catechol are removed.

  • Formation of the Hydroxamic Acid: The terminal carboxylic acid or ester is converted to a hydroxamic acid, typically by reaction with hydroxylamine.

  • Purification: The final product is purified, often by column chromatography.

II. Purification of this compound Derivatives

Purification of the synthesized derivatives is crucial to remove unreacted starting materials, byproducts, and catalysts. Silica gel column chromatography is a commonly employed method.

Protocol 4: General Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound derivative

  • Silica gel (100-200 mesh)

  • Solvent system (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether)

  • Glass chromatography column

  • Eluent collection tubes

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica gel to settle into a uniform bed, and drain the excess solvent until the solvent level is just above the silica gel.

  • Sample Loading: Dissolve the crude this compound derivative in a minimum amount of the solvent used for packing the column. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. For derivatives with varying polarity, a gradient elution may be necessary, starting with a low polarity solvent mixture and gradually increasing the polarity.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring by TLC: Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp.

  • Combining and Concentrating Fractions: Combine the fractions that contain the pure desired product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound derivative.

  • Purity Confirmation: The purity of the final compound should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.[3]

III. Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of various this compound derivatives.

Table 1: Synthesis and Purification of this compound and its Derivatives

CompoundSynthesis MethodYieldPurityPurification MethodReference
This compound (from plant extract)Solvent Extraction0.133-0.143% (w/w)>96%Thiazole-derivatized silica gel chromatographyWO2014081988A1
C15 Triene Urushiol Derivative 1Not specified57%95-99% (by HPLC)Silica gel column chromatography[3]
C15 Triene Urushiol Phenylboronic Acid DerivativesReaction with phenylboronic acid70-80%95-99% (by HPLC)Not specified[3]

Table 2: Biological Activity of this compound Hydroxamic Acid Derivatives as HDAC Inhibitors

Derivative ClassTargetIC50 RangeReference
Urushiol-based Hydroxamic AcidsHDAC1/2/342.09–240.17 nM[5][9]
Urushiol-based Hydroxamic AcidsHDAC816.11–41.15 nM[5][9]
Urushiol-based Hydroxamic AcidsHDAC6>1409.59 nM (negligible activity)[5][9]

IV. Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Urushiol_II This compound Reaction Chemical Reaction (Esterification, Etherification, etc.) Urushiol_II->Reaction Reagents Reagents (e.g., Acryloyl Chloride, Methyl Iodide) Reagents->Reaction Crude_Product Crude this compound Derivative Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography TLC_Monitoring TLC Monitoring Column_Chromatography->TLC_Monitoring Fraction_Collection Fraction Collection & Pooling Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Purified this compound Derivative Solvent_Evaporation->Pure_Product Characterization Characterization (NMR, MS, HPLC) Pure_Product->Characterization

Caption: General workflow for the synthesis and purification of this compound derivatives.

Signaling Pathways

G cluster_HDAC HDAC Inhibition Pathway Urushiol_Derivative This compound Hydroxamic Acid Derivative HDAC Class I HDACs (HDAC1, 2, 3, 8) Urushiol_Derivative->HDAC Inhibition Histones Histones (e.g., H3) HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression p21 ↑ p21 Gene_Expression->p21 Cyclins ↓ Cyclin A/B1 Gene_Expression->Cyclins Bax ↑ Bax Gene_Expression->Bax Bcl2 ↓ Bcl-2 Gene_Expression->Bcl2 Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest p21->Cell_Cycle_Arrest Cyclins->Cell_Cycle_Arrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Downstream effects of Class I HDAC inhibition by this compound derivatives.

G cluster_Immune Immunological Signaling of Urushiol Urushiol Urushiol Langerhans_Cell Langerhans Cell (in skin) Urushiol->Langerhans_Cell CD1a CD1a Molecule Langerhans_Cell->CD1a Presents Urushiol via T_Cell T-Cell CD1a->T_Cell Activates Th2_Response Th2-Biased Immune Response T_Cell->Th2_Response Cytokines Release of Cytokines (IL-4, IL-13, TSLP) Th2_Response->Cytokines Inflammation Inflammation & Dermatitis Cytokines->Inflammation

Caption: Simplified signaling pathway of Urushiol-induced contact dermatitis.

References

Application Notes & Protocols: Analytical Techniques for the Identification of Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II is a specific congener of urushiol, the allergenic oily mixture found in plants of the family Anacardiaceae, such as poison ivy, poison oak, and poison sumac.[1] Urushiols are catechol derivatives with a long hydrocarbon chain, and the specific structure of this chain determines the congener. This compound is characterized by a C15 alkyl chain with two double bonds. Identification and quantification of this compound are critical for research into allergic contact dermatitis, the development of potential therapeutics, and for quality control of products intended to mitigate urushiol-induced reactions.

These application notes provide an overview of the common analytical techniques used for the identification and characterization of this compound, including detailed experimental protocols and data presentation.

Analytical Workflow Overview

The general workflow for the analysis of this compound from a plant matrix involves several key stages: extraction of the urushiols from the plant material, purification to remove interfering substances, and finally, identification and quantification using various analytical techniques.

Analytical Workflow for this compound Identification plant_material Plant Material extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract purification Column Chromatography crude_extract->purification Silica Gel or C18 Column purified_sample Purified Sample hplc HPLC-UV/MS purified_sample->hplc gcms GC-MS purified_sample->gcms nmr NMR purified_sample->nmr Urushiol-Induced Allergic Contact Dermatitis urushiol Urushiol (Hapten) skin_protein Skin Protein urushiol->skin_protein Penetrates Skin & Binds hapten_protein Hapten-Protein Complex langerhans Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans Uptake & Processing langerhans_lymph Migrating Langerhans Cell langerhans->langerhans_lymph Migration t_cell Naive T-Cell langerhans_lymph->t_cell Antigen Presentation (MHC Class I & II) activated_t_cell Activated & Proliferating T-Cells (CD4+ & CD8+) t_cell->activated_t_cell activated_t_cell_skin Memory T-Cells activated_t_cell->activated_t_cell_skin Circulation cytokine_release Cytokine & Chemokine Release (e.g., IFN-γ, TNF-α) activated_t_cell_skin->cytokine_release Recognize Hapten-Protein Complex inflammation Inflammation (Dermatitis) cytokine_release->inflammation

References

Application Notes and Protocols for GC-MS Analysis of Urushiol II Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the qualitative and quantitative analysis of Urushiol II congeners using Gas Chromatography-Mass Spectrometry (GC-MS). Urushiols, the allergenic components found in plants of the Toxicodendron genus such as poison ivy, poison oak, and poison sumac, are a mixture of catechol derivatives with C15 or C17 alkyl/alkenyl side chains. This compound refers to the congeners with a C17 side chain. Accurate analysis of these compounds is crucial for clinical research, development of treatments for allergic contact dermatitis, and quality control of consumer products.

Introduction

Urushiol congeners are notoriously difficult to analyze due to their structural similarity and lipophilic nature. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for their separation and identification. This is typically achieved after a derivatization step to increase their volatility. This document outlines the necessary protocols for sample preparation, derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

Sample Extraction

The choice of extraction method may vary depending on the sample matrix (e.g., plant material, consumer products). Two common methods are described below.

2.1.1. Dichloromethane (DCM) Extraction for Consumer Products [1]

This method is suitable for isolating urushiols from ointments, creams, and other consumer products.

  • Weigh a representative sample of the product.

  • Warm the sample to 37°C to facilitate extraction.

  • Add 2 mL of dichloromethane (DCM) to the sample.

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Allow the solvent phases to separate.

  • Carefully collect the lower DCM phase.

  • Centrifuge the DCM extract at 14,000 x g for 5 minutes.

  • Collect the supernatant (the lower phase) for derivatization.

2.1.2. Biphasic Metabolite Extraction for Plant Material [2][3]

This method is effective for extracting urushiols from lyophilized plant tissues.

  • Weigh 2-5 mg of lyophilized and powdered plant material.

  • To prevent oxidation, add a solution of 1 mg/mL butylated hydroxytoluene (BHT) in chloroform.[2][3]

  • Add an appropriate internal standard, such as 2 ng of C15:0 pentadecyl-resorcinol.[2]

  • Follow a standardized biphasic extraction protocol to separate polar and non-polar metabolites. The urushiols will partition into the non-polar phase.

  • Collect the non-polar phase for derivatization.

Derivatization

To increase the volatility of the urushiol congeners for GC-MS analysis, the hydroxyl groups of the catechol ring are derivatized, typically through silanization.

  • Take the dried extract from the previous step.

  • Add a derivatizing agent. A common choice is N-trimethylsilylimidazole (TMS).[1]

  • Incubate the mixture at 37°C for 5 minutes to allow the reaction to complete.[1]

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters have been shown to be effective for the separation and detection of derivatized urushiol congeners.

ParameterValueReference
Gas Chromatograph Agilent 6890 or similar[1]
Column Rxi-5ms (30 m x 0.25 mm, 0.25 µm film thickness)[1]
Injection Volume 1 µL[1]
Split Ratio 20:1[1]
Inlet Temperature 230°C[1]
Carrier Gas Helium[1]
Flow Rate 0.8 mL/min[1]
Oven Program Initial temp 100°C, ramp 15°C/min to 230°C (hold 10 min), ramp 3.5°C/min to 300°C (hold 10 min)[1]
Mass Spectrometer Agilent 5975C or similar[1]
Transfer Line Temp. 250°C[1]
Source Temperature 180°C[1]
Ionization Mode Electron Impact (EI)
Acquisition Mode Full Scan or Single Ion Monitoring (SIM)[1]

Data Presentation and Interpretation

Identification of this compound Congeners

Urushiol congeners are identified based on their retention times and mass spectra. After trimethylsilyl (TMS) derivatization, pentadec(en)yl urushiols share two major common fragments at m/z 179.0 and 267.1, which correspond to one and two TMS groups on the catechol ring, respectively.[2] Individual congeners can be distinguished by their molecular ions and the ions corresponding to the loss of a methyl group (M-15).[2]

Quantitative Analysis

For quantitative analysis, an internal standard is crucial. 3-Methylcatechol (3MC) can be used as a surrogate standard for the quantification of total alk-(en)-yl catechols.[1] The response molar ratio of the urushiol standard heptadecyl catechol 3MC ion fragment to the 3MC standard was found to be 0.92, indicating its suitability as a standard.[1]

Table 1: Quantitative Data of Alk-(en)-yl Catechols in Consumer Products (as 3MC ion equivalents) [1]

Product Sample3MC Ion Equivalents (µg/g)Catechol Equivalents (µmol/g)
Product A12.820.103
Product B88.810.715

Note: The table above is a representative example based on reported data. Actual values will vary depending on the product.

Table 2: Relative Abundance of Urushiol Congeners in Poison Ivy Stem Tissues [2][4]

Urushiol CongenerRelative Abundance
C15:1Most Abundant C15 Species
C15:2Second Most Abundant C15 Species
C17:2Most Abundant C17 Species

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound congeners.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample (Plant Material or Consumer Product) Extraction Extraction (DCM or Biphasic) Sample->Extraction Derivatization Derivatization (Silanization with TMS) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Identification Identification (Retention Time & Mass Spectra) Data_Acquisition->Identification Quantification Quantification (Internal Standard) Identification->Quantification Urushiol_Analysis_Logic start Start Analysis sample_matrix Define Sample Matrix (e.g., Plant, Cream) start->sample_matrix extraction_method Select Extraction Method sample_matrix->extraction_method dcm DCM Extraction extraction_method->dcm Consumer Product biphasic Biphasic Extraction extraction_method->biphasic Plant Material derivatization Derivatization (e.g., TMS) dcm->derivatization biphasic->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_processing Data Processing gcms_analysis->data_processing qualitative Qualitative Analysis (Identification) data_processing->qualitative quantitative Quantitative Analysis data_processing->quantitative end End qualitative->end quantitative->end

References

Application Notes and Protocols for HPLC Quantification of Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II, a major allergenic component found in plants of the Toxicodendron genus such as poison ivy and poison oak, is a catechol derivative with a C15 aliphatic side chain.[1] Accurate quantification of this compound is critical for various applications, including the quality control of herbal medicines, the development of immunotherapies for allergic contact dermatitis, and toxicological studies.[2] High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of this compound and its congeners. This document provides detailed application notes and protocols for the quantification of this compound using reverse-phase HPLC.

I. Experimental Protocols

A. Standard Preparation

A crucial step for accurate quantification is the preparation of a this compound standard.

Protocol 1: this compound Standard Preparation

  • Stock Solution: Accurately weigh a known amount of purified this compound standard.

  • Dissolve the standard in a suitable solvent such as acetone or chloroform to prepare a stock solution of a specific concentration (e.g., 300 ppm).[3]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of working standards with concentrations spanning the expected range of the samples.

  • Storage: Store the stock and working standard solutions at 4°C in the dark to minimize degradation.[4]

B. Sample Preparation from Plant Material

The extraction of this compound from plant matrices is a critical step that influences the accuracy and reproducibility of the quantification.

Protocol 2: Extraction of this compound from Plant Material

  • Homogenization: Weigh a known amount of fresh or dried plant material (e.g., leaves of Toxicodendron species).

  • Homogenize the plant material in a suitable solvent. Ethanol is a commonly used solvent for the initial extraction.[5]

  • Filtration: Filter the extract through a Büchner funnel to remove solid plant debris.[4]

  • Concentration: Concentrate the filtrate under reduced pressure at a temperature below 40°C to avoid degradation of urushiols.[4]

  • Solvent Partitioning: Resuspend the crude extract in a biphasic solvent system, such as hexane-acetonitrile (1:1), to partition the this compound into the more polar acetonitrile layer.[1]

  • Final Preparation: Collect the acetonitrile layer and evaporate the solvent. Dissolve the final residue in a known volume of the mobile phase and filter through a 0.2 µm syringe filter before HPLC analysis.[4]

II. HPLC Methodologies

Reverse-phase HPLC is the most common technique for the analysis of this compound. The following table summarizes various reported HPLC methods.

Table 1: Summary of HPLC Methods for this compound Quantification

ParameterMethod 1Method 2Method 3
Column C18 reversed-phase (4.6 mm I.D., S-5 µm, 12 nm)[3]Agilent Eclipse Plus C18 (2.1 mm x 50 mm, 1.8 µm)[4]C18 reversed-phase[5]
Mobile Phase Acetonitrile and 0.1 vol. % aqueous trifluoroacetic acid (9:1, v/v)[3]Methanol-water with 0.1% formic acid (97:3, v/v)[4]Methanol gradient (60% to 100%)[5]
Flow Rate 1 mL/min[3]0.1 mL/min[4]Not Specified
Injection Volume 10 µL[3]5 µL[4]Not Specified
Detector UV at 260 nm[3]Tandem MS (MS/MS)[4]UV at 276 nm[5]
Run Time 20 min[3]Not SpecifiedNot Specified

III. Quantitative Data

The performance of an HPLC method is evaluated based on several parameters, including linearity, limit of detection (LOD), and limit of quantification (LOQ).

Table 2: Quantitative Performance Data for this compound Analysis

ParameterMethod A (HPLC-UV)[6]Method B (HPLC-MS/MS)[7]
**Linearity (R²) **0.9983Not Specified
LOD Not Specified0.29 ± 0.03 ppb
LOQ 1.28-1.74 µg/mL[4]0.97 ± 0.01 ppb
Recovery Not SpecifiedWithin ±2%
Intra-day Precision (CV%) 1.59-6.22%[4]Not Specified
Inter-day Precision (CV%) 2.07-11.20%[4]Not Specified

IV. Visualized Workflows

A. Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow for the quantification of this compound from sample collection to data analysis.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (e.g., Plant Material) Extraction Extraction with Solvent (e.g., Ethanol) SampleCollection->Extraction Purification Purification (e.g., Liquid-Liquid Extraction) Extraction->Purification FinalPrep Final Preparation (Dissolution & Filtration) Purification->FinalPrep HPLC HPLC System (Pump, Injector, Column, Detector) FinalPrep->HPLC Separation Chromatographic Separation (Reverse-Phase C18) HPLC->Separation Detection Detection (UV or MS) Separation->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Caption: General workflow for this compound quantification.

B. Logical Relationship of HPLC Method Parameters

The selection of HPLC parameters is interconnected and crucial for achieving optimal separation and detection of this compound.

G cluster_column Column cluster_mobile_phase Mobile Phase cluster_instrument Instrument Settings cluster_output Output ColumnType Column Type (e.g., C18) Resolution Peak Resolution ColumnType->Resolution Solvent Solvent Composition (e.g., ACN/H2O) Solvent->Resolution Modifier Modifier (e.g., Formic Acid) Modifier->Resolution FlowRate Flow Rate FlowRate->Resolution InjectionVolume Injection Volume Sensitivity Sensitivity InjectionVolume->Sensitivity Detector Detector (UV/MS) Detector->Sensitivity

Caption: Interplay of HPLC parameters for this compound analysis.

References

Application Notes and Protocols for In Vitro Assessment of Urushiol II Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II, a catechol derivative found in plants of the Toxicodendron genus, is known for its cytotoxic properties.[1] In vitro assays are crucial for elucidating the mechanisms of this compound-induced cell death and for evaluating its potential as a therapeutic agent. These application notes provide detailed protocols for assessing the cytotoxicity of this compound in cancer cell lines, focusing on methods to determine cell viability, apoptosis, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cell growth.

Cell Linep53 StatusIC50 Value (µg/mL) after 48hCytotoxic Effect
MKN-45 (Gastric Cancer)Wild-Type~15Induces apoptosis, characterized by DNA fragmentation and PARP cleavage.[2][3]
MKN-28 (Gastric Cancer)Mutant~20Induces G1 cell cycle arrest.[2][3]
SW480 (Colon Cancer) (Urushiol V)N/A33.1 (24h), 14.7 (48h), 10.2 (72h)Induces S phase arrest.[1] (Note: Data for Urushiol V, a related compound)

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

  • Human gastric cancer cell lines (MKN-45 and MKN-28)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing different concentrations of this compound (e.g., 3, 6, 12, 24 µg/mL).[3] Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[2] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[2]

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: DNA Fragmentation (Ladder) Assay

DNA fragmentation is a hallmark of apoptosis. This assay visualizes the cleavage of genomic DNA into nucleosomal fragments.[6]

Materials:

  • Treated and untreated cells

  • Lysis buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)

  • RNase A (10 mg/mL)

  • Proteinase K (20 mg/mL)

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • Agarose

  • Gel electrophoresis equipment

  • DNA loading dye

  • DNA ladder marker

  • UV transilluminator

Protocol:

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.

  • RNA and Protein Digestion: Add RNase A and incubate, then add Proteinase K and incubate further.

  • DNA Extraction: Perform phenol:chloroform extraction to purify the DNA.

  • DNA Precipitation: Precipitate the DNA using ethanol and wash the pellet with 70% ethanol.

  • DNA Resuspension: Resuspend the dried DNA pellet in TE buffer.

  • Agarose Gel Electrophoresis: Load the DNA samples onto a 1.5-2% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel until the dye front has migrated an adequate distance.

  • Visualization: Visualize the DNA fragments under UV light. A characteristic "ladder" of DNA fragments indicates apoptosis.[7]

Protein Expression Analysis: Western Blotting

Western blotting is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[8][9]

Materials:

  • Treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis system

  • PVDF or nitrocellulose membranes

  • Transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-3, anti-p21, anti-p27, anti-CDK2, anti-CDK4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

  • SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin) to determine changes in protein expression.

Visualization of Cellular Mechanisms

Experimental Workflow

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation cell_culture Cell Culture (MKN-45, MKN-28) treatment This compound Treatment (Varying Concentrations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assays (DNA Laddering, etc.) treatment->apoptosis_assay western_blot Western Blot (Protein Expression) treatment->western_blot ic50 IC50 Determination mtt_assay->ic50 apoptosis_confirm Apoptosis Confirmation apoptosis_assay->apoptosis_confirm pathway_analysis Signaling Pathway Elucidation western_blot->pathway_analysis

Caption: Workflow for assessing this compound cytotoxicity.

This compound-Induced Apoptosis Signaling Pathway (p53-Dependent)

G urushiol This compound p53 p53 (Upregulation) urushiol->p53 bcl2 Bcl-2 (Downregulation) p53->bcl2 bax Bax (Upregulation) p53->bax mitochondria Mitochondria bcl2->mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp_cleavage PARP Cleavage caspase3->parp_cleavage apoptosis Apoptosis parp_cleavage->apoptosis G urushiol This compound p21_p27 p21 & p27 (Upregulation) urushiol->p21_p27 cdk2_cdk4 CDK2 & CDK4 (Downregulation) urushiol->cdk2_cdk4 p21_p27->cdk2_cdk4 g1_arrest G1 Cell Cycle Arrest p21_p27->g1_arrest g1_s_transition G1-S Transition cdk2_cdk4->g1_s_transition g1_s_transition->g1_arrest

References

Developing a Murine Model for Urushiol II-Induced Dermatitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing a murine model of Urushiol II-induced contact dermatitis. This model serves as a valuable tool for studying the immunopathological mechanisms of allergic contact dermatitis (ACD) and for the preclinical evaluation of novel therapeutic agents.

Introduction

Urushiol is the primary allergen found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac, and is a leading cause of allergic contact dermatitis in North America.[1][2][3] Urushiol-induced dermatitis is a T-cell mediated, type IV delayed-type hypersensitivity reaction.[1][4] The development of a robust and reproducible animal model is crucial for understanding the complex signaling pathways involved in the initiation and progression of this condition and for testing the efficacy of potential treatments. The murine model described herein recapitulates key features of human urushiol-induced dermatitis, including skin inflammation, edema, and intense pruritus.[5]

Principle of the Model

The model is based on a two-phase process: sensitization and challenge. During the sensitization phase, a naive mouse is epicutaneously exposed to a sub-inflammatory dose of this compound. This leads to the activation of antigen-presenting cells (Langerhans cells) in the skin, which then migrate to the draining lymph nodes to prime urushiol-specific T cells.[1][6] In the subsequent challenge phase, the sensitized mouse is re-exposed to this compound on a different skin site (e.g., the ear or nape of the neck), eliciting a robust inflammatory response characterized by erythema, edema, and pruritus. This response is mediated by the recruitment and activation of urushiol-specific effector T cells to the site of challenge.[7][8]

Experimental Protocols

Materials and Reagents
  • This compound (e.g., from Phytolab or other reputable supplier)

  • Acetone

  • Olive oil

  • Ketamine/Xylazine solution for anesthesia

  • Calipers or a thickness gauge

  • Animal clippers

  • Pipettes and sterile tips

  • Beakers and tubes for solution preparation

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Animal Model
  • Species: Mouse (e.g., BALB/c or C57BL/6 strains)

  • Age: 6-8 weeks old

  • Sex: Female mice are often preferred to avoid fighting and wounding, but both sexes can be used.

  • Housing: Animals should be housed in a specific pathogen-free (SPF) facility with ad libitum access to food and water, under a 12-hour light/dark cycle. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Experimental Workflow

The following diagram outlines the general experimental workflow for the this compound-induced dermatitis model.

G cluster_sensitization Sensitization Phase (Day -5) cluster_challenge Challenge Phase (Day 0 onwards) cluster_evaluation Evaluation sensitization Sensitize mice by applying 2.0% this compound to the shaved abdomen. challenge Challenge mice on the shaved nape of the neck or ear with 0.5% this compound. sensitization->challenge 5 days repeat_challenge Repeat challenges on days 2, 4, 6, and 8 for a chronic model. challenge->repeat_challenge measurements Perform measurements: - Ear swelling - Scratching behavior - Histological analysis - Cytokine profiling repeat_challenge->measurements

Caption: Experimental workflow for this compound-induced dermatitis model.

Detailed Protocol

Sensitization (Day -5):

  • Anesthetize the mice using a ketamine/xylazine solution administered intraperitoneally.

  • Shave a small area (approximately 2x2 cm) on the abdomen of each mouse.

  • Prepare a 2.0% (w/v) this compound solution in a 4:1 mixture of acetone and olive oil.

  • Apply 30 µL of the 2.0% this compound solution to the shaved abdominal skin.[5]

  • Allow the solution to dry completely before returning the mice to their cages.

Challenge (Day 0):

  • Five days after sensitization, prepare a 0.5% (w/v) this compound solution in acetone.

  • Anesthetize the mice and shave a small area on the nape of the neck or measure the baseline ear thickness using calipers.

  • Apply 20-40 µL of the 0.5% this compound solution to the shaved nape of the neck or 10 µL to each side of the ear.[5]

  • For a chronic model, repeat the challenge every other day for a total of five challenges (on days 0, 2, 4, 6, and 8).[5]

  • Control mice should be treated with the vehicle (acetone) only.

Readout Parameters and Data Collection

1. Ear Swelling (Edema):

  • Measure the thickness of both ears using a digital caliper or thickness gauge before the challenge and at various time points after (e.g., 24, 48, and 72 hours).

  • The change in ear thickness is calculated as: (Thickness at time x) - (Thickness at baseline).

2. Scratching Behavior (Pruritus):

  • Acclimate the mice to individual observation chambers.

  • Videotape the mice for a set period (e.g., 30-60 minutes) and manually count the number of scratching bouts directed towards the application site.

  • A scratching bout is defined as one or more rapid movements of the hind paw towards the affected area.

3. Histological Analysis:

  • At the end of the experiment, euthanize the mice and collect the challenged skin tissue.

  • Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.

  • Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickening (acanthosis), and inflammatory cell infiltration.

4. Cytokine and Chemokine Profiling:

  • Homogenize skin tissue samples to extract total RNA or protein.

  • Use quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key inflammatory cytokines and chemokines (e.g., IL-33, TSLP, IL-4, IL-13, IFN-γ).

  • Use ELISA or multiplex assays to quantify protein levels of these mediators in tissue homogenates or serum.

Data Presentation

Table 1: Epidermal Thickness in this compound-Induced Dermatitis Model
Treatment GroupEpidermal Thickness (µm) (Mean ± SEM)
Control (Vehicle)10.1 ± 0.34
This compound89.8 ± 3.12

Data adapted from a comparative study on different skin pruritus mouse models.[9][10]

Table 2: Comparison of Scratching Bouts in Different Pruritus Models
ModelScratching Bouts (Counts/30 min) (Mean ± SEM)Onset of Pruritic Behavior
UrushiolSignificantly higher than controlEarlier onset
OxazoloneSignificantly higher than controlPlateau reached on day 4
DNFBSignificantly higher than controlImmediate onset post-application
ImiquimodSignificantly higher than controlGradual onset

Qualitative and quantitative data synthesized from comparative studies.[9] The urushiol-induced model demonstrates an earlier onset of pruritic behavior compared to the oxazolone model.[9]

Key Signaling Pathways in this compound-Induced Dermatitis

Urushiol-induced dermatitis involves a complex interplay of immune cells and inflammatory mediators. The following diagram illustrates some of the key signaling pathways implicated in the pruritic and inflammatory responses.

G cluster_skin Skin cluster_mediators Inflammatory & Pruritic Mediators cluster_immune Immune Response cluster_neuron Sensory Neuron Urushiol This compound Keratinocytes Keratinocytes Urushiol->Keratinocytes Langerhans Langerhans Cells Urushiol->Langerhans IL33 IL-33 Keratinocytes->IL33 TSLP TSLP Keratinocytes->TSLP Serotonin Serotonin (5-HT) Keratinocytes->Serotonin Endothelin Endothelin (ET-1) Keratinocytes->Endothelin TCells T Cells (Th2-biased) Langerhans->TCells Antigen Presentation ST2 ST2 Receptor IL33->ST2 TSLPR TSLP Receptor TSLP->TSLPR HTR 5-HT Receptor Serotonin->HTR ETR ET Receptor Endothelin->ETR TCells->Keratinocytes Cytokine Release SensoryNeuron Sensory Neuron Itch Itch SensoryNeuron->Itch ST2->Itch Itch Sensation TSLPR->Itch Itch Sensation HTR->Itch Itch Sensation ETR->Itch Itch Sensation

Caption: Key signaling pathways in this compound-induced pruritus.

Upon contact with the skin, this compound acts as a hapten, binding to skin proteins and activating keratinocytes and Langerhans cells.[1][4] This triggers the release of various inflammatory and pruritic mediators. Notably, the IL-33/ST2 signaling pathway plays a crucial role in mediating itch in this model.[5][11][12][13][14] IL-33, released from epithelial cells, binds to its receptor ST2 on sensory neurons, leading to the sensation of itch.[11][14] Additionally, thymic stromal lymphopoietin (TSLP), serotonin (5-HT), and endothelin (ET-1) have been identified as key mediators of pruritus in the urushiol model.[5] The immune response is characterized by a Th2 bias.[5]

Troubleshooting and Considerations

  • Variability: The severity of the response can vary between mouse strains and even between individuals. It is important to use a sufficient number of animals per group to ensure statistical power.

  • Urushiol Handling: Urushiol is a potent allergen and should be handled with extreme care using appropriate PPE. All contaminated materials should be disposed of as hazardous waste.

  • Anesthesia: Ensure proper anesthetic depth to minimize animal distress during the shaving and application procedures.

  • Chronic Model: In the chronic model, skin thickening and lichenification may become more prominent. It is important to document these changes.

Conclusion

The murine model of this compound-induced dermatitis is a clinically relevant and reproducible tool for investigating the pathophysiology of allergic contact dermatitis and for the preclinical assessment of anti-inflammatory and anti-pruritic therapies. By following the detailed protocols and considering the key signaling pathways outlined in these application notes, researchers can effectively utilize this model to advance our understanding and treatment of this common and debilitating skin condition.

References

Application of Urushiol II in Lacquer and Coating Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urushiol II, a primary constituent of lacquer derived from the sap of Toxicodendron vernicifluum (lacquer tree), is a catechol derivative renowned for its ability to form highly durable, resistant, and aesthetically pleasing coatings.[1] Its unique chemical structure, featuring a catechol ring and a long unsaturated alkyl chain, allows for various polymerization pathways, including enzymatic and thermal curing, to create robust cross-linked networks.[2][3] These properties make this compound a compelling sustainable resource for the development of advanced coatings with diverse functionalities. This document provides detailed application notes and experimental protocols for the synthesis and modification of urushiol-based lacquers and coatings, targeting applications ranging from industrial protection to specialized functionalities like self-healing and enhanced hydrophilicity.

Modification of Polyurethane Acrylate (PUA) Resins with this compound

The incorporation of this compound into polyurethane acrylate (PUA) resins significantly enhances the mechanical properties and thermal stability of the resulting coatings. This compound acts as a cross-linking agent, increasing the cross-linking density of the resin.[4] The phenolic hydroxyl groups in urushiol react with the isocyanate groups in the PUA resin, forming a highly cross-linked network that improves the film's performance.[4]

Quantitative Data Summary
PropertyPUAPUA with this compound (PUA-U25)Reference
Adhesion (Grade) 10[4][5]
Hardness (H) 4H6H[4][5]
Impact Resistance (kg·cm) 40>50[4][5]
Flexibility (mm) 41[4][5]
Decomposition Temp. (°C) Increased with urushiol content[4]
Experimental Protocol: Synthesis of Urushiol-Modified PUA Resin and Coating

Materials:

  • Urushiol (94 wt%, extracted from raw lacquer)[6]

  • Commercial Polyurethane Acrylate (PUA) resin[6]

  • Acetone[6]

  • Ethanol[6]

  • Deionized water[6]

  • Glass slides and tinplate pieces[6]

Procedure:

  • Preparation of Urushiol-Modified PUA Resin:

    • Under a nitrogen atmosphere, add 100 g of commercial PUA resin to a 250 mL three-necked flask.[6]

    • Add 25 g of urushiol to the flask. The molar ratio of phenolic hydroxyl groups in urushiol to the isocyanate (NCO) groups in the PUA resin should be approximately 1:1.[6]

    • Magnetically stir the mixture for 5 minutes at 25 °C.[6]

    • Purify the resulting resin via vacuum distillation to yield the urushiol-modified PUA resin (PUA-U25).[6]

  • Preparation of Coating Films:

    • Ultrasonically clean glass slides (25 mm × 75 mm) and tinplate pieces (50 mm × 100 mm) with acetone, ethanol, and deionized water, followed by drying with a stream of nitrogen.[6]

    • Apply the urushiol-modified PUA resin uniformly onto the cleaned substrates with a thickness of 100 µm.[6]

    • Cure the coated substrates in a dryer at 25 °C to prevent humidity effects.[6]

Experimental Workflow

experimental_workflow_pua cluster_synthesis Resin Synthesis cluster_coating Coating Application pua PUA Resin mixing Mixing (25°C, 5 min) pua->mixing urushiol Urushiol urushiol->mixing distillation Vacuum Distillation mixing->distillation pua_u25 PUA-U25 Resin distillation->pua_u25 application Uniform Application (100 µm) pua_u25->application substrate Cleaned Substrate substrate->application curing Curing (25°C) application->curing coated_sample Coated Sample curing->coated_sample

Caption: Synthesis and application of Urushiol-modified PUA coatings.

Synthesis of Hydrophilic Urushiol-Based Coatings

To enhance the cleanability of urushiol-based coatings, particularly for applications in environments prone to oil contamination, their surface can be rendered more hydrophilic. This can be achieved by copolymerizing urushiol with a hydrophilic macromonomer like polyethylene glycol monooleate (PEGMO) through thermal curing.[2][4]

Quantitative Data Summary
PEGMO Content (wt%)Water Contact Angle (°)Surface HydrophilicityReference
0~85°Hydrophobic[2][4]
10~60°Moderately Hydrophilic[2][4]
20~45°Hydrophilic[2][4]
30<30°Highly Hydrophilic[2][4]
40<30°Highly Hydrophilic[2][4]
Experimental Protocol: Preparation of Hydrophilic Urushiol-PEGMO Coatings

Materials:

  • Urushiol[4]

  • Polyethylene glycol monooleate (PEGMO)[4]

  • Xylene[4]

  • Glass slides or tinplate substrates[4]

  • Film applicator (100 µm)[4]

Procedure:

  • Preparation of the Coating Solution:

    • Prepare coating solutions with varying weight percentages of PEGMO relative to urushiol (e.g., 0, 10, 20, 30, 40 wt%).

    • Dissolve the desired amounts of urushiol and PEGMO in xylene with magnetic stirring to create a 30 wt% coating solution.[7]

  • Coating Application and Curing:

    • Uniformly apply the coating solution to the cleaned substrates using a 100 µm film applicator.[4]

    • Place the coated substrates in an oven for thermal curing at 140 °C for 12 hours.[4]

Experimental Workflow

experimental_workflow_hydrophilic cluster_prep Solution Preparation cluster_application Coating and Curing urushiol Urushiol dissolving Dissolving (Magnetic Stirring) urushiol->dissolving pegmo PEGMO pegmo->dissolving xylene Xylene xylene->dissolving coating_solution 30 wt% Coating Solution dissolving->coating_solution application Film Application (100 µm) coating_solution->application substrate Cleaned Substrate substrate->application curing Thermal Curing (140°C, 12h) application->curing hydrophilic_coating Hydrophilic Coating curing->hydrophilic_coating

Caption: Preparation of hydrophilic Urushiol-PEGMO coatings.

Development of Self-Healing Urushiol-Based Coatings

Urushiol can serve as a platform for creating coatings with self-healing properties. By modifying urushiol and crosslinking it with thermally reversible bonds, such as those formed in a Diels-Alder reaction, coatings can be designed to repair damage upon heating.[8][9]

Quantitative Data Summary
PropertyOptimized Self-Healing CoatingReference
Self-Healing Efficiency 83.22%[9][10]
Hardness 5H[9][10]
Water Contact Angle 109.6°[9][10]
Experimental Protocol: Synthesis of Thermally Reversible Self-Healing Urushiol Coating

Materials:

  • Natural Urushiol[8]

  • Epichlorohydrin[8]

  • Furfuryl alcohol[8]

  • N,N′-(4,4′-methylenediphenyl) dimaleimide (BMI)[8]

Procedure:

  • Modification of Urushiol:

    • Modify natural urushiol with epichlorohydrin and subsequently with furfuryl alcohol to introduce furan moieties. (Note: The specific reaction conditions for this step are proprietary to the cited research but follow established organic synthesis principles for etherification and esterification.)

  • Crosslinking via Diels-Alder Reaction:

    • Crosslink the furan-modified urushiol derivative with N,N′-(4,4′-methylenediphenyl) dimaleimide (BMI). The furan groups (diene) react with the maleimide groups (dienophile) in a thermally reversible Diels-Alder reaction to form the cross-linked coating.[8]

  • Self-Healing Process:

    • Damage to the coating can be healed by applying heat, which induces a retro-Diels-Alder reaction, breaking the crosslinks and allowing the material to flow and rebond upon cooling (Diels-Alder reaction).

Logical Relationship: Self-Healing Mechanism

self_healing_mechanism damaged_coating Damaged Coating (Broken Crosslinks) heating Heating (Retro-Diels-Alder) damaged_coating->heating flow_rebond Material Flow and Rebonding heating->flow_rebond cooling Cooling (Diels-Alder) flow_rebond->cooling healed_coating Healed Coating (Reformed Crosslinks) cooling->healed_coating

Caption: Diels-Alder based self-healing mechanism in Urushiol coatings.

Enzymatic Polymerization of this compound

The traditional method of curing lacquer involves the enzymatic polymerization of urushiol, catalyzed by the enzyme laccase in the presence of oxygen.[10][11] This process occurs at room temperature and results in a highly durable, cross-linked polymer network.[2]

Reaction Pathway: Laccase-Catalyzed Polymerization

Laccase, a copper-containing oxidase, catalyzes the oxidation of the catechol group in urushiol to a semiquinone radical. These radicals can then undergo further reactions, including disproportionation to form quinones and catechols, and coupling reactions (C-C and C-O) to form dimers and higher oligomers. The unsaturated side chains of urushiol also participate in the polymerization process, contributing to the formation of a complex, cross-linked structure.[5][12]

Protocol: General Procedure for Enzymatic Curing

Materials:

  • Raw lacquer sap (containing this compound and laccase)

  • Substrate for coating

Procedure:

  • Apply a thin layer of raw lacquer sap to the substrate.

  • Place the coated substrate in a controlled environment with a relative humidity of 70-80% and a temperature of 20-30 °C.

  • Allow the lacquer to cure. The curing time can range from several hours to days, depending on the specific composition of the lacquer and the environmental conditions. During this time, the laccase will catalyze the oxidative polymerization of urushiol.

Signaling Pathway: Enzymatic Polymerization of Urushiol

enzymatic_polymerization Urushiol Urushiol (Catechol) Laccase_O2 Laccase + O2 Urushiol->Laccase_O2 Semiquinone Semiquinone Radical Laccase_O2->Semiquinone Quinone Urushiol Quinone Semiquinone->Quinone Dimerization Dimerization & Oligomerization (C-C and C-O Coupling) Semiquinone->Dimerization Quinone->Dimerization SideChain_Poly Side-Chain Polymerization Dimerization->SideChain_Poly Crosslinked_Polymer Cross-linked Polymer Network SideChain_Poly->Crosslinked_Polymer

References

Troubleshooting & Optimization

Urushiol II Extraction Optimization: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of Urushiol II from plant material. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate efficient and high-yield extractions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

This compound is a catechol derivative with a C15-17 aliphatic side chain, known for its allergenic properties.[1] It is primarily extracted from plants belonging to the Toxicodendron genus, including poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum), poison sumac (Toxicodendron vernix), and the Chinese lacquer tree (Toxicodendron vernicifluum).[2][3]

Q2: What are the main challenges in extracting this compound?

The primary challenges include the use of hazardous solvents in traditional methods, co-extraction of impurities such as chlorophyll and lipids, and the tendency of urushiol to degrade through oxidation and polymerization, especially at elevated temperatures.[4][5] Ensuring the safety of personnel handling both the plant material and the extracted urushiol is also a critical concern due to its potent allergenic nature.[6][7][8]

Q3: How can I improve the purity of my this compound extract?

Post-extraction purification is crucial for obtaining high-purity this compound. Chromatographic methods are highly effective, particularly using a thiazole-derivatized silica gel column, which has been shown to yield purities greater than 96%.[4][9]

Q4: What are the key safety precautions when working with this compound?

Due to its potent allergenic properties, strict safety protocols are necessary. This includes working in a well-ventilated area, preferably within a fume hood, and wearing appropriate personal protective equipment (PPE) such as long sleeves, pants, boots, and compatible chemical-resistant gloves.[7][8] All equipment and work surfaces must be decontaminated after use with rubbing alcohol or soap and water to remove any residual urushiol.[6][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield 1. Inefficient extraction method. 2. Degradation of this compound during extraction. 3. Use of old or improperly stored plant material. 4. Insufficient solvent-to-solid ratio.1. Optimize extraction parameters (solvent, temperature, time). Consider using ultrasound-assisted extraction. 2. Perform extraction at or below room temperature (around 20-30°C) and under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4][5] 3. Use freshly collected plant material for the best results.[4][5] 4. Increase the solvent-to-solid ratio. A ratio of 10:1 mL/g has been shown to be effective in ultrasound-assisted extraction.[11][12]
Green Tint in Extract Co-extraction of chlorophyll.1. During hexane-acetonitrile partitioning, chlorophyll will preferentially remain in the hexane phase. Ensure complete separation of the acetonitrile phase containing the urushiol. 2. Further purification using column chromatography can effectively remove chlorophyll.
Polymerization of Extract Exposure to acidic conditions, air (oxygen), or elevated temperatures.1. Maintain neutral pH during extraction and storage. 2. As mentioned, work under an inert atmosphere. 3. Store the purified urushiol in a suitable solvent like ethanol at low temperatures (e.g., 3°C).[4]
Inaccurate Quantification 1. Inappropriate analytical method. 2. Lack of a suitable internal standard. 3. Degradation of sample before analysis.1. Use validated HPLC or GC-MS methods for accurate quantification.[13][14][15][16] 2. Employ an appropriate internal standard, such as C15:0 pentadecyl-resorcinol for GC-MS analysis.[17][18] 3. Ensure proper storage of samples and consider the use of antioxidants like butylated hydroxytoluene (BHT) during extraction to prevent degradation.[17]

Quantitative Data Summary

The following tables summarize this compound extraction yields and optimal parameters from various methods.

Table 1: Comparison of this compound Extraction Yields

Extraction MethodPlant SourceYieldPurityReference
Benzene-based ExtractionPoison Ivy/Oak~0.1% (w/w)Limited[1]
Hexane-Acetonitrile PartitioningPoison Ivy0.133-0.143% (w/w)>90%[15]
Ultrasound-Assisted ExtractionLacquer Tree Leaves4.56 mg/g (FW)Not specified[11]

Table 2: Optimized Parameters for Ultrasound-Assisted Diene Urushiol Extraction from Lacquer Tree Leaves

ParameterOptimal ValueReference
Extraction Time55 minutes[11]
Extraction Temperature50°C[11][12]
Solvent to Solid Ratio10:1 mL/g[11][12]
Number of Extractions3[19]

Experimental Protocols

Protocol 1: Hexane-Acetonitrile Partitioning for this compound Extraction

This method provides a safer and more efficient alternative to traditional benzene-based extractions.

Materials:

  • Dried and shredded plant material (e.g., poison ivy leaves)

  • Methylene chloride (or other suitable primary solvent like chloroform or pentane)[9]

  • Hexane

  • Acetonitrile

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Primary Extraction: Soak the shredded plant material in methylene chloride at room temperature for approximately 4-5 hours.[9]

  • Filtration: Filter the mixture to remove the plant solids.

  • Solvent Evaporation: Remove the methylene chloride from the filtrate using a rotary evaporator at a temperature below 30°C to yield a crude extract.[9]

  • Partitioning: Resuspend the crude extract in a 1:1 mixture of hexane and acetonitrile.[1]

  • Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The this compound will preferentially partition into the lower acetonitrile phase.

  • Collection: Carefully collect the acetonitrile layer. For optimal recovery, the hexane layer can be re-extracted with fresh acetonitrile.

  • Concentration: Combine the acetonitrile fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound extract.[4]

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Diene Urushiol

This method utilizes ultrasonic waves to enhance extraction efficiency and reduce extraction time.

Materials:

  • Fresh lacquer tree leaves (or other suitable plant material)

  • 100% Ethanol

  • Liquid nitrogen

  • Centrifuge tubes

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Sample Preparation: Grind fresh plant leaves into a fine powder using liquid nitrogen.

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 100% ethanol (for a 10:1 solvent-to-solid ratio).[11]

    • Place the tube in an ultrasonic bath set to 50°C.[11]

    • Perform the ultrasonic-assisted extraction for 55 minutes.[11]

  • Centrifugation: After extraction, centrifuge the mixture to pellet the plant debris.

  • Collection: Decant the supernatant containing the extracted urushiol.

  • Repeated Extraction: For optimal yield, repeat the extraction process on the plant material pellet two more times.[19]

  • Pooling and Concentration: Combine the supernatants from all three extractions and concentrate the extract as needed.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow PlantMaterial Plant Material (e.g., Poison Ivy Leaves) Grinding Grinding/ Shredding PlantMaterial->Grinding PrimaryExtraction Primary Extraction (e.g., Methylene Chloride) Grinding->PrimaryExtraction Filtration Filtration PrimaryExtraction->Filtration SolventEvaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->SolventEvaporation1 CrudeExtract Crude this compound Extract SolventEvaporation1->CrudeExtract Partitioning Hexane-Acetonitrile Partitioning CrudeExtract->Partitioning PhaseSeparation Phase Separation Partitioning->PhaseSeparation AcetonitrilePhase Acetonitrile Phase (contains this compound) PhaseSeparation->AcetonitrilePhase Collect HexanePhase Hexane Phase (contains impurities) PhaseSeparation->HexanePhase Discard SolventEvaporation2 Solvent Evaporation AcetonitrilePhase->SolventEvaporation2 PurifiedExtract Purified this compound Extract SolventEvaporation2->PurifiedExtract Chromatography Thiazole Silica Gel Chromatography PurifiedExtract->Chromatography HighPurityUrushiol High-Purity This compound Chromatography->HighPurityUrushiol Yield_Factors cluster_Parameters Key Extraction Parameters cluster_Material Plant Material Properties cluster_Conditions Process Conditions Yield This compound Yield Solvent Solvent Choice Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Ratio Solvent:Solid Ratio Ratio->Yield Freshness Material Freshness Freshness->Yield Species Plant Species Species->Yield Part Plant Part Used Part->Yield Atmosphere Atmosphere (Inert vs. Air) Atmosphere->Yield Purification Purification Method Purification->Yield affects final recovery

References

Technical Support Center: Synthesis of Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Urushiol II.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main challenges in this compound synthesis revolve around three key areas:

  • Catechol Protection: The 1,2-dihydroxybenzene (catechol) moiety is sensitive to oxidation and can undergo unwanted side reactions.[1] Effective protection and deprotection of these hydroxyl groups are critical.

  • Side-Chain Construction: Synthesis of the long, unsaturated C15 alkyl side chain with the correct stereochemistry requires precise olefination strategies.

  • Purification: The final product can be difficult to purify due to its oily nature and potential for polymerization.[2]

Q2: What are common starting materials for the synthesis of this compound analogues?

A2: Common starting materials for the synthesis of Urushiol analogues and related disubstituted n-alkylbenzenes include 3,4-dimethoxybenzaldehyde, m-dimethoxybenzene, resorcinol, and p-dimethoxybenzene.[3] These compounds provide the basic catechol or a protected catechol structure.

Q3: Which protecting groups are suitable for the catechol moiety in this compound synthesis?

A3: Methoxy groups are a common and effective choice for protecting the catechol hydroxyls, often starting with a molecule like 3,4-dimethoxybenzaldehyde.[3] Other potential protecting groups for phenols and catechols include silyl ethers and cyclic carbonates, which can be selectively removed under specific conditions.[4][5] The choice of protecting group should be orthogonal to the reaction conditions used in subsequent steps.[5]

Q4: What olefination reactions are recommended for constructing the unsaturated side chain?

A4: The Wittig reaction and the Julia-Kocienski olefination are powerful methods for forming carbon-carbon double bonds and can be employed to construct the unsaturated alkyl side chain of this compound.[6] The Still-Gennari modification of the Horner-Wadsworth-Emmons reaction can be used to achieve Z-alkene selectivity.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low Yield in Grignard Reaction for Side-Chain Alkylation

Symptoms:

  • Incomplete consumption of the starting aldehyde/ketone.

  • Formation of significant amounts of side products, such as Wurtz coupling products.

  • Low isolated yield of the desired alcohol intermediate.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Moisture in Reaction Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.Reduced quenching of the Grignard reagent, leading to higher reaction efficiency.
Impure Magnesium Use freshly crushed or activated magnesium turnings.Improved initiation and progression of the Grignard reagent formation.
Side Reactions Add the Grignard reagent slowly to the electrophile at a low temperature (e.g., 0 °C) to minimize side reactions.Increased selectivity for the desired 1,2-addition product.
Incorrect Stoichiometry Titrate the Grignard reagent before use to determine its exact concentration and ensure the correct molar ratio is used.Optimized conversion of the starting material to the desired product.
Problem 2: Poor Stereoselectivity in the Wittig Reaction

Symptoms:

  • Formation of a mixture of E/Z isomers of the desired alkene.

  • Difficulty in separating the desired isomer.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Ylide Type For Z-alkene selectivity, use non-stabilized ylides. For E-alkene selectivity, stabilized ylides are generally preferred.Control over the stereochemical outcome of the olefination.
Reaction Conditions The choice of solvent and the presence or absence of lithium salts can influence stereoselectivity. For Z-selectivity with non-stabilized ylides, salt-free conditions are often better.Enhanced formation of the desired stereoisomer.
Steric Hindrance The steric bulk of the aldehyde and the ylide can impact the stereochemical outcome.Consider alternative olefination methods like the Julia-Kocienski reaction for more complex substrates.
Problem 3: Catechol Oxidation During Deprotection

Symptoms:

  • Formation of colored impurities (often dark) upon removal of the protecting groups.

  • Low yield of the final this compound product.

  • Complex mixture of products observed by TLC or NMR.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Exposure to Air Perform the deprotection and subsequent workup under an inert atmosphere. Degas solvents before use.Minimized oxidation of the sensitive catechol moiety.
Harsh Deprotection Reagents Use mild deprotection conditions. For example, for methyl ethers, BBr3 at low temperature is a common reagent.Selective removal of the protecting groups without degrading the product.
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.Preservation of the catechol functionality during the final synthetic step.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with an Aldehyde
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.

  • Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. Add a solution of the appropriate alkyl halide in anhydrous diethyl ether or THF dropwise via the dropping funnel. Maintain a gentle reflux.

  • Reaction with Aldehyde: Once the Grignard reagent has formed (the solution turns cloudy and the magnesium is consumed), cool the flask to 0 °C. Add a solution of the aldehyde (e.g., a protected 3,4-dihydroxybenzaldehyde derivative) in anhydrous ether/THF dropwise.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography.

Protocol 2: General Procedure for Wittig Olefination
  • Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise until the characteristic color of the ylide appears.

  • Reaction with Aldehyde: Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Warming and Quenching: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alkene by column chromatography.

Quantitative Data

The following table summarizes yields for reactions analogous to those that could be used in a this compound synthesis, as reported in the literature for similar compounds.

Reaction Step Starting Material Product Yield (%) Reference
Grignard Addition3,4-Dimethoxybenzaldehyde1-(3,4-Dimethoxyphenyl)pentadecan-1-ol~70-85%Inferred from general Grignard reaction yields.[8]
Julia-Kocienski Olefinationβ-keto BT sulfonesTrisubstituted AlkenesHigh[6]
Methyl Ether DeprotectionMethyl-protected urushiol analogsGuaiacyl (G)- and syringyl (S)-type artificial urushiol analogs23-51%[9]

Visualizations

Synthetic Workflow

G A Protected Catechol Aldehyde C Secondary Alcohol A->C Grignard Addition B Grignard Reagent (from Alkyl Halide) B->C E Ketone C->E Oxidation D Oxidation G Protected this compound E->G Wittig Olefination F Wittig Reagent F->G I This compound G->I Deprotection H Deprotection G start Low Yield in Grignard Reaction q1 Was glassware thoroughly dried and reaction under inert gas? start->q1 sol1 Dry all glassware and use inert atmosphere. q1->sol1 No q2 Was the magnesium activated? q1->q2 Yes sol1->q2 sol2 Use fresh or activated Mg. q2->sol2 No q3 Was the Grignard reagent titrated? q2->q3 Yes sol2->q3 sol3 Titrate reagent and adjust stoichiometry. q3->sol3 No end Improved Yield q3->end Yes sol3->end G cluster_0 Ylide Formation cluster_1 Cycloaddition cluster_2 Elimination Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide + Base Betaine Betaine Ylide->Betaine + Aldehyde Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Z-Alkene Z-Alkene Oxaphosphetane->Z-Alkene Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane->Triphenylphosphine Oxide

References

Technical Support Center: Urushiol II Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Urushiol II mass spectrometry.

Troubleshooting Guide: Low Signal Intensity

Low signal intensity is a common challenge in the mass spectrometry analysis of this compound. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: I am observing a weak or no signal for this compound in my mass spectrometry analysis. What are the potential causes and how can I troubleshoot this?

Answer: A low signal for this compound can stem from several factors throughout your experimental workflow, from sample preparation to the mass spectrometer settings. Follow the steps outlined below to identify and address the issue.

Step 1: Verify Sample Preparation and Integrity

Urushiols are prone to degradation, which can significantly impact signal intensity.

  • Is your sample properly prepared? Urushiols are lipophilic and susceptible to air oxidation and polymerization.[1] Ensure you are using an appropriate extraction method. A common method involves a biphasic extraction to separate polar and non-polar metabolites.[1]

  • Have you considered derivatization for GC-MS? For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary. Silylation with reagents like N-trimethylsilylimidazole (TMS) is a common practice to increase the volatility and stability of urushiols.[1][2]

  • Is your sample concentration optimal? If the sample is too dilute, you may not achieve a strong enough signal. Conversely, a highly concentrated sample can lead to ion suppression.[3]

Step 2: Evaluate Chromatographic Conditions (LC-MS)

Proper separation is crucial for achieving a good signal-to-noise ratio.

  • Are you using a suitable HPLC column? A C18 reversed-phase HPLC column is commonly used for the separation of urushiol mixtures.[4][5]

  • Is your mobile phase composition appropriate? A methanol-water gradient is often employed, with urushiols typically eluting in high concentrations of methanol.[4][5]

Step 3: Optimize Mass Spectrometer Parameters

The settings of your mass spectrometer directly influence signal intensity.

  • Have you selected the appropriate ionization technique? The choice of ionization source is critical. Electrospray Ionization (ESI) is generally more sensitive for this compound analysis than Atmospheric Pressure Chemical Ionization (APCI).[4][5]

  • Are your ion source parameters optimized? Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[3]

  • Are you using the correct analysis mode? Full scanning mass spectral analyses may not be sensitive enough to detect urushiols in some products.[2] Consider using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity.

Step 4: Investigate Potential Matrix Effects

Components in your sample matrix can interfere with the ionization of this compound, leading to ion suppression.[6]

  • How can I identify matrix effects? You can assess matrix effects by comparing the signal of a standard in a pure solvent to the signal of the same standard spiked into a sample matrix extract. A lower signal in the matrix indicates ion suppression.[6]

  • How can I mitigate matrix effects? Improving sample cleanup, optimizing chromatographic separation to separate this compound from interfering compounds, or using a different ionization technique can help reduce matrix effects.[7]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity in this compound mass spectrometry.

TroubleshootingWorkflow cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography Checks cluster_ms_params MS Parameter Checks cluster_matrix_effects Matrix Effect Checks start Low/No Signal for this compound sample_prep Step 1: Verify Sample Preparation & Integrity start->sample_prep chromatography Step 2: Evaluate Chromatographic Conditions sample_prep->chromatography Sample Prep OK sp1 ms_params Step 3: Optimize Mass Spectrometer Parameters chromatography->ms_params Chromatography OK c1 matrix_effects Step 4: Investigate Potential Matrix Effects ms_params->matrix_effects MS Parameters OK ms1 resolution Signal Restored matrix_effects->resolution Matrix Effects Mitigated me1 sp2 sp3 c2 ms2 ms3 me2

Caption: Troubleshooting workflow for low this compound signal.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) I should be looking for when analyzing this compound?

A1: For TMS-derivatized urushiols in GC-MS, common fragments are observed at m/z 179.0 and 267.1.[1] In LC-MS with atmospheric pressure ionization, you will typically observe the deprotonated molecule [M-H]⁻ or the protonated molecule [M+H]⁺.[4][5] For example, daughter ions of [M-H]⁻ can include quinoid radical anions and a benzofuran phenate at m/z 122⁻ and 135⁻, respectively.[4][5]

Q2: Should I use GC-MS or LC-MS/MS for this compound analysis?

A2: Both techniques can be used, but they have different strengths. LC-MS/MS generally offers greater analytical sensitivity.[2] However, GC-MS can also be effective, especially with derivatization to increase analyte volatility.[1][2] The choice may depend on the specific goals of your analysis and the available instrumentation.

Q3: What is the purpose of silylation in the GC-MS analysis of this compound?

A3: Silylation is a derivatization technique that replaces active hydrogens on the catechol ring of the urushiol molecule with a trimethylsilyl (TMS) group.[1] This process increases the thermal stability and volatility of the urushiol, making it more suitable for GC-MS analysis.[2]

Q4: Which ionization technique, ESI or APCI, is more sensitive for this compound?

A4: Electrospray ionization (ESI) has been shown to be significantly more sensitive for the detection of this compound congeners compared to Atmospheric Pressure Chemical Ionization (APCI).[4][5]

Quantitative Data Summary

ParameterESIAPCIReference
Detection Limit ~8 pg/µL~800 pg/µL[4][5]

Experimental Protocols

Protocol 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from established methods for the analysis of urushiols.[2]

  • Sample Preparation:

    • Dissolve or slurry 100 to 200 mg of the sample in a 50:50 isopropanol-methanol solvent to a final concentration of 50 mg/mL.

    • Vortex and sonicate the solution for 30 minutes.

  • Chromatographic Separation:

    • HPLC System: Waters Acquity HPLC or equivalent.

    • Column: Agilent Zorbax C18 Rx column (150 × 3.0-mm, 3.5-μm film).[2]

    • Mobile Phase A: 50:50 methanol-water.

    • Mobile Phase B: 97:3 methanol-water.

    • Gradient: Linear gradient from 100% mobile phase A to 100% mobile phase B over 14 minutes, followed by a 16-minute hold at 100% mobile phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 μL.

  • Mass Spectrometry:

    • Mass Spectrometer: Waters Xevo TQ mass spectrometer or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Parent Ions: Monitor for the specific parent ions of pentadecylcatechols and heptadecylcatechols.

    • Daughter Ion: Confirm detection by monitoring for the m/z 122 daughter ion.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on established methods for the analysis of derivatized urushiols.[1][2]

  • Sample Preparation and Derivatization:

    • Extract the sample into 2 mL of dichloromethane (DCM).

    • Vortex and allow the phases to separate.

    • Centrifuge the lower DCM phase.

    • Derivatize the extract with N-trimethylsilylimidazole (TMS) at 37°C for 5 minutes.

  • Chromatographic Separation:

    • GC System: Agilent 6890 gas chromatograph or equivalent.

    • Column: Rxi-5ms column (30 m × 0.25 mm, 0.25-μm film).[2]

    • Injection Volume: 1 μL.

    • Split Ratio: 20:1.

    • Inlet Temperature: 230°C.

    • Oven Temperature Program: Start at 100°C, ramp at 15°C/min to 230°C (hold for 10 minutes), then ramp at 3.5°C/min to 300°C (hold for 10 minutes).

    • Carrier Gas: Helium at a flow rate of 0.8 mL/min.

  • Mass Spectrometry:

    • Mass Spectrometer: Agilent 5975C mass spectrometer or equivalent.

    • Transfer Line Temperature: 250°C.

    • Source Temperature: 180°C.

    • Analysis Mode: Single Ion Monitoring (SIM) mode is recommended for higher sensitivity.

    • Target Ions: Monitor for m/z 179 and 267, which are characteristic base peaks of TMS-derivatized urushiols.[2]

This compound Analysis Logic

The following diagram outlines the decision-making process for selecting the appropriate analytical method for this compound.

AnalysisLogic start This compound Analysis sensitivity High Sensitivity Required? start->sensitivity lcms LC-MS/MS sensitivity->lcms Yes gcms GC-MS with Derivatization sensitivity->gcms No

Caption: Method selection for this compound analysis.

References

Improving the stability of Urushiol II solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Urushiol II solutions for experimental use. This compound, a specific congener of urushiol identified as 3-[(Z)-pentadec-8-enyl]benzene-1,2-diol, is an oily liquid prone to degradation. This guide offers troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a catechol derivative with an unsaturated alkyl side chain. This structure makes it highly susceptible to oxidation and polymerization, especially when exposed to air, light, and heat.[1][2] Degradation of this compound can lead to the formation of orthoquinones and polymers, altering its chemical properties and biological activity, which can significantly impact experimental results.[1][3] The unsaturated side chain is particularly prone to these reactions.[4]

Q2: What are the primary factors that cause this compound solutions to degrade?

The main factors contributing to the degradation of this compound solutions are:

  • Oxygen: Exposure to atmospheric oxygen is a primary driver of oxidation.[2]

  • Light: UV radiation can accelerate the degradation process.[2]

  • Temperature: Elevated temperatures increase the rate of oxidation and polymerization.

  • pH: Both acidic and alkaline conditions can promote degradation.[2]

Q3: What are the visible signs of this compound solution degradation?

Degradation of this compound solutions can be identified by the following signs:

  • Color Change: A fresh solution of pure this compound is typically a pale-yellow liquid.[2] Upon oxidation, it can darken, eventually forming a blackish lacquer-like substance.[2]

  • Precipitation: Polymerization can lead to the formation of insoluble particulates in the solution.

  • Changes in Viscosity: Increased polymerization can lead to a noticeable increase in the viscosity of the solution.

Q4: Which solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. Commonly used and recommended solvents include:

  • Ethanol[2][4]

  • Diethyl ether[2]

  • Acetone[2]

  • Benzene[2]

  • Carbon tetrachloride[2]

While several solvents can be used, ethanol is frequently cited for its use in preparing and storing urushiol solutions.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Solution darkens rapidly after preparation. Exposure to oxygen and/or light.Prepare solutions under an inert atmosphere (e.g., nitrogen or argon). Use amber glass vials or wrap containers in aluminum foil to protect from light.
Precipitate forms in the solution upon storage. Polymerization of this compound.Store solutions at low temperatures (2-8°C). Avoid prolonged storage; prepare fresh solutions for critical experiments. Consider using an antioxidant.
Inconsistent experimental results using the same stock solution. Degradation of the this compound stock solution over time.Aliquot the stock solution into smaller, single-use vials to minimize repeated exposure of the entire stock to air and temperature changes. Monitor the purity of the stock solution periodically using techniques like HPLC.
Difficulty dissolving this compound completely. This compound is an oil and may require assistance to fully dissolve.Use gentle warming and vortexing to aid dissolution. Ensure the chosen solvent is of high purity and anhydrous, as water can affect solubility and stability.

Quantitative Data on Urushiol Stability

While specific quantitative stability data for this compound is limited, a study on a purified urushiol extract provides valuable insight into its stability in ethanol.

Solvent Concentration Storage Temperature Duration Observed Stability
Ethanol50 mg/mL3°CUp to 250 daysNo significant difference observed over the time period.[4]
Ethanol50 mg/mL23°CUp to 250 daysNo significant difference observed over the time period.[4]

Table 1: Stability of a Purified Urushiol Extract in Ethanol.[4]

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Solution

This protocol describes the preparation of a this compound solution with enhanced stability for use in biological or chemical experiments.

Materials:

  • This compound (pure)

  • Anhydrous ethanol (ACS grade or higher)

  • Inert gas (Nitrogen or Argon) with a manifold or glove box

  • Amber glass vials with Teflon-lined caps

  • Microsyringe

Procedure:

  • Inert Atmosphere: Perform all steps under a continuous flow of inert gas or inside a glove box to minimize exposure to oxygen.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Using a microsyringe, carefully transfer the desired volume of this compound oil into the vial and record the mass.

  • Dissolution: Add the calculated volume of anhydrous ethanol to the vial to achieve the desired concentration.

  • Mixing: Cap the vial tightly and vortex gently until the this compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Storage: Store the solution at 2-8°C, protected from light. For long-term storage, consider flushing the headspace of the vial with inert gas before sealing.

Protocol 2: Monitoring this compound Degradation using UV-Vis Spectroscopy

This protocol provides a method to qualitatively monitor the degradation of this compound solutions over time.

Materials:

  • This compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Reference solvent (e.g., ethanol)

Procedure:

  • Baseline Spectrum: Immediately after preparing a fresh this compound solution, record its UV-Vis spectrum from 200 to 400 nm using the solvent as a reference. Urushiols typically exhibit a maximum absorbance around 276 nm.[4]

  • Time-Course Monitoring: At regular intervals (e.g., daily, weekly), record the UV-Vis spectrum of the stored solution.

  • Data Analysis: Observe changes in the spectrum over time. Degradation, specifically the formation of oxidized species like orthoquinones, may lead to a decrease in the primary absorbance peak and the appearance of new absorbance bands at longer wavelengths, indicating the formation of conjugated systems.

Visualizations

experimental_workflow Workflow for Preparing Stable this compound Solutions cluster_prep Solution Preparation (Inert Atmosphere) cluster_storage Storage cluster_qc Quality Control weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve mix Vortex/Sonicate to Homogenize dissolve->mix store Store at 2-8°C in Amber Vials mix->store monitor Monitor Stability (e.g., UV-Vis, HPLC) store->monitor Periodic Check monitor->mix If Degraded, Prepare Fresh

Caption: Workflow for preparing and maintaining stable this compound solutions.

degradation_pathway Simplified Degradation Pathway of this compound urushiol This compound (Catechol) OH OH quinone Ortho-Quinone O O urushiol->quinone Oxidation (O2, Light, Heat) polymer Polymerized Products quinone->polymer Polymerization

References

Technical Support Center: Minimizing Allergenic Risk When Working with Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the allergenic risks associated with Urushiol II. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a potent allergen?

This compound is a catechol derivative, a primary component of the oily resin found in plants of the Toxicodendron genus, such as poison ivy, poison oak, and poison sumac.[1][2] Its allergenic properties stem from its ability to rapidly penetrate the skin due to its lipophilic nature.[1] Upon absorption, it is metabolized into a reactive quinone that binds to skin proteins, forming a complex that is recognized by the immune system as a foreign substance.[2][3] This triggers a delayed-type hypersensitivity reaction (Type IV), leading to allergic contact dermatitis.[1][4]

Q2: What are the symptoms of this compound exposure?

Symptoms of skin contact with this compound include a red rash, swelling, intense itching, and the formation of bumps, patches, streaks, or weeping blisters.[5] These symptoms typically appear within a few days of contact.[5] Inhalation of aerosolized urushiol from burning plant matter can cause severe lung irritation.[5]

Q3: Is there an established occupational exposure limit for this compound?

Currently, there are no specific Permissible Exposure Limits (PELs) established by the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National Institute for Occupational Safety and Health (NIOSH) for this compound.[6][7][8] Therefore, all contact with this compound should be minimized through engineering controls, administrative controls, and appropriate personal protective equipment.

Q4: How long does this compound remain active on surfaces?

This compound is a very stable compound and can remain active on surfaces for up to 5 years.[5][9] This includes laboratory equipment, benchtops, and personal protective equipment if not properly decontaminated.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Accidental Skin Contact Inadequate PPE, spill, improper handling technique.1. Immediately wash the affected area with rubbing alcohol, followed by copious amounts of cool water.[5][10] 2. Lather with a degreasing soap (like dish soap) and water, then rinse thoroughly.[11] 3. Do not scrub harshly, as this can cause mechanical irritation. 4. Seek medical attention if a severe reaction develops.
Suspected Contamination of Work Area Spill, aerosol generation, improper handling.1. Cordon off the affected area to prevent further exposure. 2. Wearing appropriate PPE, decontaminate all potentially affected surfaces. 3. Use a suitable decontamination agent (see Table 2).
Allergic Reaction Despite Wearing Gloves Glove perforation, improper glove removal, glove material not resistant to this compound.1. Review glove selection. Heavy-duty vinyl or nitrile gloves are recommended over latex or rubber.[12] 2. Ensure proper glove-removal technique to avoid contaminating hands. 3. Inspect gloves for any signs of degradation or puncture before use.
Persistent Rash After Decontamination Incomplete removal of this compound from skin or clothing, re-exposure from contaminated surfaces.1. Re-wash the affected skin area as described above. 2. Launder all potentially contaminated clothing separately in hot water with detergent.[5] 3. Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

Quantitative Data

Table 1: Efficacy of Skin Decontamination Methods Post-Exposure

Decontamination AgentTime of Application Post-ExposureEfficacy (% Protection or Reduction)
Soap and WaterImmediateUp to 100% removal of urushiol oils.[11]
Soap and Water10 minutes50% reduction in urushiol.[11]
Soap and Water15 minutes25% reduction in urushiol.[11]
Soap and Water30 minutes10% reduction in urushiol.[11]
Tecnu® (commercial product)Not specified70% protection.[11][13]
Goop™ (oil remover)Not specified61.8% protection.[11][13]
Dial® Ultra Dishwashing SoapNot specified56.4% protection.[11][13]

Table 2: General Decontamination Agents for Surfaces

Decontamination AgentApplication Notes
Isopropyl Alcohol (Rubbing Alcohol)Effective at dissolving and removing urushiol oil from skin and surfaces.[5][10]
Degreasing Soap (e.g., Dish Soap) and WaterThe surfactant action helps to lift and remove the oily urushiol.[11]
1:9 Bleach/Water Solution (Hypochlorite)Can be used for surface decontamination.[12]

Experimental Protocols

Protocol 1: Standard Procedure for Handling this compound in a Laboratory Setting
  • Preparation:

    • Designate a specific area for working with this compound, preferably within a chemical fume hood.

    • Ensure a safety shower and eyewash station are readily accessible.

    • Assemble all necessary materials and equipment before handling this compound to minimize movement and potential for contamination.

  • Personal Protective Equipment (PPE):

    • Wear a lab coat with long sleeves, long pants, and closed-toe shoes.

    • Use heavy-duty vinyl or nitrile gloves. Double-gloving is recommended.[12]

    • Wear safety goggles or a face shield.

    • For procedures with a risk of aerosolization, a NIOSH-certified respirator with an appropriate cartridge for organic vapors should be used.[10]

  • Handling:

    • Perform all manipulations of this compound within a certified chemical fume hood.

    • Use disposable equipment whenever possible to minimize the need for decontamination.

    • Avoid direct contact with the substance. Use forceps or other tools to handle contaminated items.

  • Decontamination and Waste Disposal:

    • All disposable materials that have come into contact with this compound must be treated as hazardous waste and disposed of according to institutional guidelines.

    • Decontaminate all non-disposable equipment and work surfaces thoroughly using a suitable decontamination agent (see Table 2).

    • Carefully remove PPE, avoiding contact with the outer contaminated surfaces. Dispose of gloves and any other disposable PPE as hazardous waste.

Protocol 2: Skin Decontamination Following Accidental Exposure
  • Immediate Action (within 10 minutes for optimal effect): [11][14]

    • Immediately move away from the source of contamination.

    • Without spreading the contaminant, apply rubbing alcohol to the affected skin area using a clean cloth or cotton ball.[5] This helps to dissolve the urushiol.

    • Rinse the area with copious amounts of cool, running water. Avoid hot water as it can open pores and enhance absorption.[3]

  • Washing:

    • Wash the affected area thoroughly with a degreasing soap (e.g., dish soap) and water.[11]

    • Lather for at least one minute, ensuring to clean under the fingernails.

    • Rinse thoroughly with cool water.

  • Post-Washing:

    • Pat the skin dry with a clean towel. Do not rub.

    • Apply a topical corticosteroid cream if recommended by a medical professional to reduce inflammation.

    • Monitor the area for the development of a rash. If a severe reaction occurs, seek immediate medical attention.

Visualizations

Allergenic_Signaling_Pathway_of_Urushiol_II Urushiol This compound (Hapten) Skin Skin Penetration Urushiol->Skin Oxidation Oxidation to Reactive Quinone Skin->Oxidation Hapten_Protein Hapten-Protein Complex (Antigen) Oxidation->Hapten_Protein binds to Protein Skin Proteins Protein->Hapten_Protein Langerhans Langerhans Cells (Antigen Presenting Cells) Hapten_Protein->Langerhans uptake by Lymph_Node Migration to Lymph Node Langerhans->Lymph_Node T_Cell T-Cell Activation and Proliferation Lymph_Node->T_Cell Cytokine Cytokine Release (e.g., IL-17, IL-22) T_Cell->Cytokine Inflammation Inflammation & Allergic Contact Dermatitis Cytokine->Inflammation

Caption: Allergic signaling pathway of this compound.

Experimental_Workflow_for_Urushiol_II cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Waste Disposal cluster_emergency Emergency Procedure (if exposed) Prep Designate Work Area & Assemble Materials PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->PPE Handle Perform Experiment with This compound PPE->Handle Decon_Equip Decontaminate Equipment & Work Surfaces Handle->Decon_Equip Exposure Accidental Exposure Handle->Exposure Waste Dispose of Contaminated Waste Properly Decon_Equip->Waste Remove_PPE Remove PPE Carefully Waste->Remove_PPE Decon_Skin Decontaminate Skin Immediately Exposure->Decon_Skin Medical Seek Medical Attention Decon_Skin->Medical

Caption: Safe experimental workflow for handling this compound.

References

Resolving peak tailing in HPLC analysis of Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Urushiol II.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing in the HPLC analysis of this compound, a catechol derivative, is a common issue that can compromise the accuracy and resolution of chromatographic results. This guide provides a systematic approach to identify and resolve the root causes of peak tailing.

Initial Assessment: Quantifying Peak Tailing

Before troubleshooting, it is essential to quantify the extent of peak tailing using the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 typically indicates a problematic level of tailing that requires attention.[1]

Tailing Factor (USP Method)

ngcontent-ng-c4139270029="" _nghost-ng-c2248714360="" class="inline ng-star-inserted">

Tf=W0.052fT_f = \frac{W{0.05}}{2f}Tf​=2fW0.05​​

Where:

  • W₀.₀₅ : Peak width at 5% of the peak height.

  • f : Distance from the peak maximum to the leading edge of the peak at 5% height.

Potential Causes and Corrective Actions

The following sections detail the most common causes of peak tailing for this compound and provide specific corrective actions.

Secondary interactions between the catechol functional group of this compound and active sites on the silica-based stationary phase are a primary cause of peak tailing.

  • Issue: The hydroxyl groups of the catechol moiety can interact with residual silanol groups (Si-OH) on the surface of the silica packing material. These interactions lead to a secondary, undesirable retention mechanism that results in peak tailing.[2] Metal impurities within the silica matrix can also chelate with the catechol, further contributing to peak asymmetry.

  • Solutions:

    • Mobile Phase pH Adjustment: The most effective way to minimize silanol interactions is to lower the pH of the mobile phase. Operating at a pH of 3.0 or lower will ensure that the silanol groups are protonated and less likely to interact with the analyte.[2][3] The pKa of catechol's first hydroxyl group is approximately 9.25, so maintaining a low pH keeps the analyte in its neutral form.

    • Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or C8 column is highly recommended. End-capping chemically bonds a small silane molecule to the residual silanol groups, effectively shielding them from interaction with the analyte.

    • Mobile Phase Additives: The addition of a small concentration of a competing acid, such as 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can significantly improve peak shape.[3] These additives protonate the silanol groups and can also mask interactions with metal impurities.

The composition of the mobile phase plays a critical role in achieving symmetrical peaks.

  • Issue: A mobile phase with insufficient buffer capacity or incorrect solvent strength can lead to peak distortion.

  • Solutions:

    • Buffer Concentration: If working at a pH where buffering is necessary, ensure the buffer concentration is adequate, typically in the range of 10-25 mM for UV detection.[3] This helps to maintain a consistent pH throughout the column.

    • Solvent Strength: If this compound is eluting very late, a weak mobile phase may be contributing to band broadening and tailing. A modest increase in the percentage of the organic solvent (e.g., acetonitrile or methanol) can lead to sharper peaks.

Physical problems with the HPLC column or system can also manifest as peak tailing.

  • Issue: A void at the head of the column, a clogged frit, or excessive extra-column volume can all disrupt the sample band and cause peak asymmetry.

  • Solutions:

    • Column Inspection and Maintenance: If peak tailing appears suddenly, inspect the column for any visible signs of a void at the inlet. Reversing and flushing the column (if permitted by the manufacturer) may dislodge particulate matter from the inlet frit.

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter. Use low-dead-volume fittings to minimize band broadening.[3]

The sample itself and how it is introduced to the system can be a source of peak tailing.

  • Issue: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the sample band to spread, leading to distorted peaks. Overloading the column with too much sample can also saturate the stationary phase and result in tailing.

  • Solutions:

    • Sample Solvent: Ideally, dissolve the this compound standard or sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

    • Sample Concentration: If peak shape deteriorates with increasing sample concentration, this may indicate mass overload. Dilute the sample and reinject to see if the peak shape improves.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected impact of mobile phase pH on the peak asymmetry factor of this compound.

Mobile Phase pHExpected Asymmetry Factor (As)Rationale
2.5 - 3.5 1.0 - 1.3 At low pH, the catechol hydroxyl groups and residual silanols are protonated, minimizing secondary ionic interactions and leading to symmetrical peaks.
4.0 - 6.0 1.4 - 2.0 In this mid-pH range, some residual silanols may become deprotonated, leading to increased secondary interactions and noticeable peak tailing.
> 6.5 > 2.0 At neutral to higher pH, a significant portion of silanol groups are ionized, resulting in strong secondary interactions and severe peak tailing.

Experimental Protocols

Recommended HPLC Method for Symmetrical this compound Peaks

This protocol is designed to minimize peak tailing for the analysis of this compound.

  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 70% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 5 µL.

  • Sample Diluent: Acetonitrile/Water (70:30, v/v) with 0.1% TFA.

Mandatory Visualization

Troubleshooting Workflow for Peak Tailing

The following diagram illustrates a logical workflow for troubleshooting peak tailing in this compound analysis.

PeakTailingTroubleshooting start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH <= 3.5? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 with 0.1% TFA or Formic Acid check_ph->adjust_ph No check_column Using a High-Purity, End-Capped Column? check_ph->check_column Yes adjust_ph->check_column end_bad Persistent Tailing: Consider Alternative Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->end_bad replace_column Switch to a Modern, End-Capped C18 or C8 Column check_column->replace_column No check_system Inspect System for Leaks, Voids, and Extra-Column Volume check_column->check_system Yes replace_column->check_system replace_column->end_bad fix_system Replace Column if Void is Present, Use Low-Volume Tubing and Fittings check_system->fix_system Issue Found check_sample Is Sample Solvent Matched to Mobile Phase and Concentration Optimized? check_system->check_sample No Issue Found fix_system->check_sample fix_system->end_bad adjust_sample Dissolve Sample in Mobile Phase, Reduce Injection Volume or Concentration check_sample->adjust_sample No end_good Peak Shape Improved (As <= 1.2) check_sample->end_good Yes adjust_sample->end_good adjust_sample->end_bad

Caption: A step-by-step workflow for diagnosing and resolving peak tailing in this compound HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Standard C18 columns can still have active silanol groups on the silica surface that interact with the catechol moiety of this compound, causing peak tailing. To mitigate this, it is crucial to use a high-purity, end-capped C18 column and a mobile phase with a low pH (around 2.5-3.0) to suppress these secondary interactions.[2]

Q2: What is the ideal mobile phase additive to reduce peak tailing for this compound?

A2: Adding 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to both the aqueous and organic mobile phase components is highly effective. These acidic modifiers help to maintain a low pH, which protonates residual silanol groups on the column, thereby minimizing their interaction with this compound and leading to improved peak symmetry.[3]

Q3: Can column temperature affect the peak shape of this compound?

A3: Yes, column temperature can influence peak shape. Operating at a slightly elevated temperature (e.g., 30-40 °C) can improve mass transfer kinetics and reduce mobile phase viscosity, which can sometimes lead to sharper, more symmetrical peaks. However, the primary factor for this compound peak shape is controlling secondary interactions through mobile phase pH and column chemistry.

Q4: I'm still seeing peak tailing after optimizing the mobile phase and using an end-capped column. What else can I do?

A4: If peak tailing persists, consider the following:

  • Check for column degradation: The column may be old or contaminated. Try flushing it with a strong solvent or replace it if necessary.

  • Investigate extra-column effects: Ensure all tubing and connections are low-volume and properly fitted to minimize band broadening.

  • Evaluate sample preparation: Ensure your sample is fully dissolved and filtered before injection. The solvent used to dissolve the sample should be as close in composition to the initial mobile phase as possible.

  • Consider an alternative stationary phase: If silanol interactions are particularly problematic, a column with a different stationary phase, such as a phenyl-hexyl phase, may offer alternative selectivity and improved peak shape for aromatic compounds like this compound.

Q5: Could the long alkyl chain on this compound contribute to peak tailing?

A5: While the long, non-polar alkyl chain primarily governs the retention of this compound on a reversed-phase column, it is the polar catechol head group that is the main contributor to peak tailing through secondary interactions with the stationary phase. The alkyl chain itself is less likely to cause tailing, but its strong retention can sometimes exacerbate band broadening if the mobile phase is too weak.

References

Enhancing the solubility of Urushiol II for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Urushiol II for in vitro studies. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for in vitro studies?

This compound is a catechol derivative with a long, unsaturated C15 or C17 aliphatic side chain.[1][2] This long hydrocarbon tail makes the molecule highly hydrophobic (lipophilic), leading to poor solubility in aqueous solutions like cell culture media.[3] This can result in precipitation, making it difficult to achieve accurate and reproducible concentrations for in vitro assays.

Q2: Which solvents are recommended for dissolving this compound?

This compound is soluble in several organic solvents. For in vitro studies, the most commonly used and recommended solvent is dimethyl sulfoxide (DMSO).[4] Ethanol and acetone are also effective solvents for urushiols.[2][5]

Q3: What is the maximum concentration of DMSO that can be used in cell culture?

As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v), as higher concentrations can be cytotoxic to many cell lines.[6][7] However, the tolerance to DMSO can vary between cell lines, so it is crucial to perform a solvent toxicity control experiment for your specific cell line.[8]

Q4: Can I use other methods to enhance the solubility of this compound in my experiments?

Yes, several techniques can be employed to improve the solubility of hydrophobic compounds like this compound:

  • Co-solvents: Using a mixture of solvents, such as PEG 400 and ethanol, can sometimes enhance solubility.[9]

  • Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can be used to create emulsions and improve dispersion in aqueous media.[9][10]

  • pH adjustment: For ionizable compounds, adjusting the pH of the medium can improve solubility. However, the impact of pH on this compound solubility in a physiological pH range is not well-documented.[11]

Troubleshooting Guide

Issue: My this compound precipitates out of solution when added to the cell culture medium.

This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Problem: The final concentration of the organic solvent is too low to maintain solubility in the aqueous medium.

    • Solution 1: Optimize Stock Concentration. Prepare a highly concentrated stock solution of this compound in 100% DMSO. This allows you to add a very small volume of the stock to your culture medium, keeping the final DMSO concentration low while achieving the desired this compound concentration.[12]

    • Solution 2: Serial Dilution. Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of media, vortexing or mixing well, and then add this intermediate dilution to the final volume.[9]

    • Solution 3: Pre-warm the media. Adding the compound to pre-warmed media (37°C) can sometimes help prevent precipitation.[12]

  • Problem: The inherent properties of the cell culture medium are causing precipitation.

    • Solution 1: Serum Concentration. If using a serum-containing medium, ensure the serum concentration is consistent. Serum proteins can sometimes help to stabilize hydrophobic compounds.

    • Solution 2: Media Components. High concentrations of certain salts or other components in the media can contribute to precipitation.[1][13] If possible, try a different media formulation.

  • Problem: The this compound solution was not properly prepared.

    • Solution 1: Ensure Complete Dissolution. Before adding to the media, ensure that the this compound is completely dissolved in the stock solvent. Gentle warming and vortexing can aid in this process.

    • Solution 2: Fresh Stock Solution. Urushiol compounds can oxidize and polymerize over time, which may affect their solubility.[14][15] It is best to use a freshly prepared stock solution for your experiments.

Quantitative Data Summary

The following tables provide a summary of solvent tolerance for various cell lines and recommended starting concentrations for this compound based on published studies.

Table 1: Solvent Tolerance in Common Cell Lines

SolventCell Line(s)Maximum Tolerated Concentration (v/v)Reference(s)
DMSOMCF-7, RAW-264.7, HUVEC< 0.5%[7][16]
DMSOVarious Cancer Cell Lines0.3125% (non-cytotoxic)[8]
EthanolMCF-7, RAW-264.7, HUVEC< 0.5%[7][16]
AcetoneMCF-7, RAW-264.7, HUVEC< 0.5%[7][16]

Table 2: Effective Concentrations of Urushiol in In Vitro Assays

Cell LineAssayEffective Concentration (IC50)Reference(s)
MKN-45 (gastric cancer)MTT Assay~15 µg/ml[17][18]
MKN-28 (gastric cancer)MTT Assay~20 µg/ml[17][18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound (pure compound)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10-20 mg/mL).

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Treatment of Cells with this compound

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Cultured cells in appropriate multi-well plates

    • Pre-warmed cell culture medium

  • Procedure:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.

    • In a separate sterile tube, perform a serial dilution of the stock solution in pre-warmed culture medium. For example, add 1 µL of a 10 mg/mL stock to 99 µL of media to get a 100 µg/mL intermediate solution. Mix well.

    • Add the appropriate volume of the final diluted this compound solution to your cell culture wells.

    • Include a vehicle control group of cells treated with the same final concentration of DMSO without this compound.

    • Incubate the cells for the desired time period before performing your downstream assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock Solution Stock Solution Serial Dilution Serial Dilution Stock Solution->Serial Dilution Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Serial Dilution->Cell Treatment Incubation Incubation Cell Treatment->Incubation Downstream Assays Downstream Assays Incubation->Downstream Assays

Caption: Experimental workflow for in vitro studies with this compound.

p53_pathway This compound This compound p53 p53 This compound->p53 upregulates Bax Bax This compound->Bax increases p53->Bax upregulates Caspase-3 Activation Caspase-3 Activation Bax->Caspase-3 Activation Bcl-2 Bcl-2 Bcl-2->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound-induced p53-dependent apoptosis pathway.[17]

fas_pathway This compound This compound Fas Receptor Fas Receptor This compound->Fas Receptor upregulates Fas Ligand Fas Ligand This compound->Fas Ligand upregulates Caspase-8 Caspase-8 Fas Receptor->Caspase-8 activates Fas Ligand->Fas Receptor binds Caspase-3 Activation Caspase-3 Activation Caspase-8->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: this compound and the Fas/Fas Ligand extrinsic apoptosis pathway.[17][19]

References

Mitigating interference in Urushiol II detection from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Urushiol II detection. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate interference when detecting this compound in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection challenging in complex matrices?

This compound is a specific congener of urushiol, a mixture of oily organic compounds with allergenic properties found in plants of the Anacardiaceae family, such as poison ivy, poison oak, and the Chinese lacquer tree.[1] It is a catechol derivative with a C15-C17 aliphatic side chain.[2] The detection of this compound can be challenging in complex matrices like botanical extracts, cosmetics, and traditional Chinese medicine due to the presence of structurally similar compounds, lipids, and polymers that can cause significant matrix effects. These interferences can lead to ion suppression or enhancement in mass spectrometry-based methods and co-elution in chromatographic techniques, resulting in inaccurate quantification.

Q2: What are the most common analytical methods for this compound detection?

The most common methods for the detection and quantification of this compound and its congeners include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is effective for quantification due to the phenolic absorption of urushiol, typically at 280 nm.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive and can be used to identify and quantify different urushiol congeners, often after a derivatization step (e.g., silylation) to increase volatility.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for detecting and quantifying specific urushiol congeners in complex mixtures.[3]

Q3: What are the primary sources of interference in this compound analysis?

Interference in this compound analysis typically arises from the sample matrix itself. Common sources of interference include:

  • Structurally Similar Compounds: Other urushiol congeners, alk-(en)-yl catechols, and isocatechols can have similar retention times and mass spectral fragmentation patterns, leading to co-elution and misidentification.

  • Lipids and Fatty Acids: Complex matrices, particularly botanical extracts and cosmetic formulations, are often rich in lipids and fatty acids, which can cause ion suppression in mass spectrometry and interfere with chromatographic separation.

  • Polymers and Waxes: Cosmetic and pharmaceutical formulations often contain polymers and waxes as excipients, which can interfere with sample preparation and chromatographic analysis.

  • Phenolic Compounds: Other phenolic compounds present in botanical extracts can co-elute with this compound and interfere with its detection, especially in HPLC-UV analysis.

Q4: How can I minimize the degradation of this compound during sample preparation and storage?

Urushiol compounds are susceptible to oxidation and polymerization, especially under acidic conditions, in the presence of air, or at elevated temperatures.[4] To minimize degradation:

  • Store samples at low temperatures, ideally at -20°C or below, in an oxygen-free environment (e.g., under nitrogen).[5]

  • Avoid exposure to light and repeated freeze-thaw cycles.[5]

  • Use antioxidants, such as butylated hydroxytoluene (BHT), during sample preparation to prevent oxidation.[2]

  • Perform extraction and analysis at or below room temperature whenever possible.[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Co-elution in HPLC/GC Analysis

Possible Cause: Interference from co-eluting compounds from the sample matrix.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Mobile Phase Gradient (HPLC): Adjust the gradient profile to improve the separation of this compound from interfering peaks.

    • Column Chemistry: Test different stationary phases (e.g., C18, Phenyl-Hexyl) to exploit different separation mechanisms.

    • Temperature Program (GC): Modify the temperature ramp rate to enhance the resolution of closely eluting peaks.

  • Enhance Sample Cleanup:

    • Liquid-Liquid Extraction (LLE): Use immiscible solvents with different polarities (e.g., hexane and acetonitrile) to partition this compound away from interfering substances.[6]

    • Solid-Phase Extraction (SPE): Employ SPE cartridges with appropriate sorbents (e.g., silica, C18) to selectively retain and elute this compound, thereby removing matrix components.

G cluster_0 Problem Identification cluster_1 Chromatographic Optimization cluster_2 Sample Preparation Enhancement cluster_3 Resolution start Poor Peak Shape or Co-elution Observed opt_chrom Adjust Gradient/Temperature Program start->opt_chrom Step 1 change_col Test Different Column Chemistry opt_chrom->change_col If not resolved end Issue Resolved opt_chrom->end Successful lle Perform Liquid-Liquid Extraction change_col->lle If still not resolved change_col->end Successful spe Implement Solid-Phase Extraction lle->spe Alternative/Additional Step lle->end Successful spe->end Successful Mitigation

Issue 2: Signal Suppression or Enhancement in Mass Spectrometry

Possible Cause: Matrix effects from co-eluting, non-volatile components of the sample matrix, such as lipids, polymers, or salts.

Troubleshooting Steps:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound. This is a simple first step, provided the analyte concentration remains above the limit of quantification.

  • Use of an Internal Standard:

    • Isotopically Labeled Internal Standard: The ideal approach is to use a stable isotope-labeled version of this compound. This co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.

    • Structural Analog Internal Standard: If an isotopically labeled standard is unavailable, a structurally similar compound that is not present in the sample can be used.

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound but representative of the samples being analyzed. This helps to compensate for consistent matrix effects across samples.

  • Improved Sample Cleanup:

    • Lipid Removal: For lipid-rich matrices, a protein precipitation step followed by liquid-liquid extraction can be effective.[6] Methods like the Folch or Bligh and Dyer extraction are commonly used for lipid removal.[6]

    • Polymer Removal: Techniques like solid-phase extraction can be optimized to remove polymeric excipients commonly found in cosmetic and pharmaceutical preparations.

Experimental Protocols

Protocol 1: General Purpose Liquid-Liquid Extraction for this compound from Botanical Extracts

This protocol is adapted from methods for preparing urushiol from plant materials.

  • Sample Homogenization: Homogenize 1 gram of the botanical material (e.g., dried leaves, powdered extract) in 10 mL of a primary organic solvent such as ethanol.

  • Initial Extraction: Sonicate the mixture for 30 minutes at room temperature, followed by centrifugation at 4000 rpm for 15 minutes.

  • Solvent Evaporation: Decant the supernatant and evaporate the solvent under a stream of nitrogen to yield a crude extract.

  • Solvent Partitioning: Resuspend the crude extract in 5 mL of hexane and 5 mL of acetonitrile. Vortex the mixture for 2 minutes and then centrifuge to separate the phases.

  • Collection of Acetonitrile Phase: Carefully collect the lower acetonitrile phase, which will contain the more polar this compound.

  • Final Preparation: Evaporate the acetonitrile and reconstitute the extract in a suitable solvent (e.g., methanol) for HPLC or LC-MS analysis.

Protocol 2: Sample Preparation for this compound Analysis in Cosmetic Creams

This protocol is a general guide based on sample preparation methods for cosmetics.[5]

  • Sample Weighing and Dissolution: Weigh approximately 200 mg of the cosmetic cream into a centrifuge tube. Add 2 mL of an isopropanol-methanol (50:50 v/v) solution.

  • Extraction: Vortex the sample for 5 minutes, followed by sonication for 30 minutes to ensure complete dissolution and extraction of this compound.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes to pellet any insoluble excipients.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis by LC-MS/MS.

Data Presentation

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation of volatile compounds, detection by mass spectrometrySeparation by chromatography, highly selective mass detection
Sample Preparation LLE, SPEDerivatization (silylation), LLELLE, SPE, dilution
Common Interferences Co-eluting phenolic compoundsStructurally similar volatile compoundsIon suppression from lipids and polymers
Mitigation Strategies Gradient optimization, different stationary phaseTemperature program optimization, selective ion monitoringSample cleanup, internal standards, matrix-matched calibration
LOD/LOQ Higher than MS methodsLow ng/mL to pg/mLpg/mL to fg/mL
Primary Application Quantification in less complex matricesIdentification and quantification of congenersTrace-level quantification in highly complex matrices

Table 1: Comparison of Common Analytical Methods for this compound Detection.

References

Validation & Comparative

A Comparative Analysis of Urushiol II from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Urushiol II, a catechol derivative, from various plant sources. This compound is a component of a complex mixture of alkylcatechols, collectively known as urushiol, found in several species of the Anacardiaceae family. The composition of this mixture, particularly the length and degree of saturation of the alkyl side chain, varies between plant species, influencing its biological activity. This guide delves into the quantitative differences in urushiol composition, details the experimental protocols for its analysis and biological assessment, and illustrates the key signaling pathways it modulates.

Urushiol Composition Across Different Plant Genera

Urushiol is the primary allergenic agent in plants such as poison ivy, poison oak, and poison sumac, but it is also present in other plants like the lacquer tree, mango, and cashew. The specific congener, this compound (a C15 catechol with two double bonds in its side chain), is a significant component of the urushiol mixture in many of these species. The composition of urushiol varies, with some plants predominantly containing catechols with a 15-carbon side chain (pentadecylcatechols) and others with a 17-carbon side chain (heptadecylcatechols).[1][2]

Plant Source (Species)Predominant Urushiol Side ChainNotes on Urushiol Content
Poison Ivy (Toxicodendron radicans)C15 (Pentadecylcatechols)[1]Urushiol content can vary between individual plants.[3] The C15:1 and C15:2 congeners are often the most abundant.[3]
Poison Oak (Western, Toxicodendron diversilobum)C17 (Heptadecylcatechols)[2]Contains a higher proportion of C17 side-chain urushiols compared to poison ivy.
Poison Sumac (Toxicodendron vernix)C15 (Pentadecylcatechols)[2]Similar in urushiol composition to poison ivy.
Chinese Lacquer Tree (Toxicodendron vernicifluum)C15 and C17The sap is a rich source of urushiol, which is used to produce traditional lacquerware.[4][5] Fermentation can reduce the urushiol content in the bark.[6]
Mango (Mangifera indica)Present in skin, leaves, and stemContains urushiol, which can cause contact dermatitis in sensitive individuals.[7][8]
Cashew (Anacardium occidentale)Present in the shellThe shell of the cashew nut contains urushiol-related compounds.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and comparative study of this compound. Below are protocols for key experiments related to its extraction, analysis, and biological characterization.

Extraction and Purification of Urushiol

A modern and safer method for extracting urushiol from plant material involves a two-phase solvent system.

  • Primary Extraction: The raw plant material is first extracted with a hydrophobic solvent such as methylene chloride.

  • Partitioning: The crude extract is then partitioned between hexane and acetonitrile.

  • Separation: Due to its polarity, urushiol preferentially concentrates in the acetonitrile phase.

  • Purification: The acetonitrile phase is collected, and the solvent is evaporated to yield a purified urushiol extract. For higher purity, a further purification step using thiazole-derivatized silica gel chromatography can be employed.[3][9]

Quantification of Urushiol Congeners by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Urushiol samples are derivatized, for example, by trimethylsilylation, to make them suitable for gas chromatography.

  • Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a polar stationary phase like OV-225) to separate the different urushiol congeners.[10]

  • Mass Spectrometry Analysis: The separated congeners are then introduced into a mass spectrometer for identification and quantification based on their mass-to-charge ratio and fragmentation patterns.

Urushiol-Induced Allergic Contact Dermatitis (ACD) in a Mouse Model

This protocol outlines the establishment of a mouse model to study the inflammatory and pruritic (itch) responses to urushiol.

  • Sensitization: A solution of urushiol in a suitable vehicle (e.g., acetone) is applied to a shaved area of the mouse's skin (e.g., the neck). This is typically done on day 0 and repeated on subsequent days (e.g., days 1-4) to sensitize the immune system.

  • Challenge: After a rest period (e.g., until day 7), a lower concentration of the urushiol solution is applied to a different skin site (e.g., the ear) to elicit an allergic reaction.

  • Assessment of Dermatitis: The severity of the resulting dermatitis is assessed by scoring clinical signs such as erythema (redness), scaling, and edema (swelling). Ear thickness can also be measured as a quantitative indicator of inflammation.

  • Assessment of Pruritus: Itch-related behaviors, such as scratching bouts, are observed and quantified over a defined period.

In Vitro Assessment of Urushiol's Anti-Cancer Activity

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., human gastric adenocarcinoma cell lines MKN-45 or MKN-28) are seeded in a 96-well plate and allowed to adhere overnight.[11]

  • Treatment: The cells are then treated with various concentrations of urushiol for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.[11]

  • Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).[11]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm), which is proportional to the number of viable cells.[11]

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method identifies apoptotic cells by detecting the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: Cells are treated with urushiol as described above.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with a suitable buffer (e.g., PBS).

  • Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a viability dye such as propidium iodide (PI).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with urushiol, total protein is extracted from the cells.

  • Protein Quantification: The concentration of the extracted protein is determined using a suitable assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to the apoptosis-related proteins of interest (e.g., p53, Bax, Bcl-2, caspases), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular events in urushiol-induced contact dermatitis and apoptosis.

Urushiol_ACD_Pathway Urushiol Urushiol Skin Skin Penetration Urushiol->Skin Oxidation Oxidation to Quinone Skin->Oxidation Protein_Binding Binding to Skin Proteins (Haptenization) Oxidation->Protein_Binding Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Protein_Binding->Langerhans_Cell Uptake Migration Migration to Lymph Node Langerhans_Cell->Migration T_Cell_Priming T-Cell Priming and Activation (CD4+ & CD8+) Migration->T_Cell_Priming Antigen Presentation T_Cell_Migration Migration of Effector T-Cells to Skin T_Cell_Priming->T_Cell_Migration Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-17) T_Cell_Migration->Cytokine_Release Inflammation Inflammation (Dermatitis, Itch) Cytokine_Release->Inflammation

Urushiol-Induced Allergic Contact Dermatitis Signaling Pathway.

Urushiol_Apoptosis_Pathway Urushiol Urushiol Cancer_Cell Gastric Cancer Cell Urushiol->Cancer_Cell p53_Activation p53 Activation Cancer_Cell->p53_Activation Fas_FasL Fas/FasL Upregulation Cancer_Cell->Fas_FasL Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mitochondrial_Pathway Mitochondrial Outer Membrane Permeabilization Bax_Upregulation->Mitochondrial_Pathway Bcl2_Downregulation->Mitochondrial_Pathway Cytochrome_c Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Fas_FasL->Caspase_Activation

p53-Dependent Apoptotic Pathway Induced by Urushiol in Cancer Cells.

Conclusion

References

Urushiol I vs. Urushiol II: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the saturated urushiol congener, Urushiol I, and its monounsaturated counterpart, Urushiol II, reveals significant differences in their anticancer and allergenic properties. This guide synthesizes available experimental data to provide a comprehensive comparison for researchers, scientists, and drug development professionals.

Urushiol is the allergenic oily mixture found in plants of the Anacardiaceae family, including poison ivy, poison oak, and poison sumac. The biological activity of urushiol is largely determined by the structure of its long aliphatic side chain. This comparison focuses on two key congeners: Urushiol I (3-pentadecylcatechol), which possesses a saturated C15 alkyl chain, and this compound (3-[(Z)-pentadec-8-enyl]benzene-1,2-diol), which has a C15 alkyl chain with one double bond.

Anticancer Activity: A Tale of Two Congeners

Recent studies have highlighted the potential of urushiol compounds as anticancer agents. The degree of unsaturation in the alkyl side chain appears to play a crucial role in their cytotoxic effects.

A key study investigating the synergistic inhibitory effects of different urushiol congeners with the chemotherapeutic drug paclitaxel on human hepatocellular carcinoma (HepG2) cells provides valuable comparative data. While this study did not directly test Urushiol I, it did evaluate a monoene urushiol (this compound) and a triene urushiol. The half-maximal inhibitory concentration (IC50) for this compound was determined to be 55.5 µM[1][2][3]. In the same study, a triene urushiol demonstrated a lower IC50 of 29.3 µM, suggesting that increased unsaturation in the side chain may enhance cytotoxic activity against HepG2 cells[1][2][3].

Another study on human gastric adenocarcinoma cell lines, MKN-45 and MKN-28, using a mixture of urushiols, reported IC50 values of approximately 15 µg/ml and 20 µg/ml, respectively[4][5]. While not a direct comparison of isolated Urushiol I and II, this indicates the general cytotoxic potential of the urushiol family. Furthermore, a study on SW480 colon cancer cells noted that among four isolated urushiol congeners (I, II, III, and V), Urushiol V (with three double bonds) exhibited the most potent cytotoxic effect, although specific comparative data for Urushiol I and II were not provided[6].

Based on the available data, it is evident that the presence and number of double bonds in the urushiol side chain influence its anticancer potency, with more unsaturated congeners generally exhibiting greater cytotoxicity.

Table 1: Comparative Cytotoxicity of Urushiol Congeners against HepG2 Cancer Cells

CompoundStructureIC50 (µM) on HepG2 Cells
This compound (Monoene)3-[(Z)-pentadec-8-enyl]benzene-1,2-diol55.5[1][2][3]
Triene Urushiol3-pentadeca-8,11,14-trienylbenzene-1,2-diol29.3[1][2][3]

Allergenic Potential: The Role of Unsaturation

The primary and most well-known biological effect of urushiol is its ability to induce allergic contact dermatitis. The severity of this allergic reaction is directly correlated with the degree of unsaturation in the alkyl side chain[7].

Urushiol I, being a saturated catechol, is considered a less potent allergen compared to its unsaturated counterparts. However, it is still capable of eliciting a significant immune response. One study found that 100% of individuals sensitive to poison ivy also reacted to 3-pentadecylcatechol (Urushiol I) in patch tests[8].

Signaling Pathways and Mechanisms of Action

The biological activities of Urushiol I and II are underpinned by their interaction with cellular signaling pathways.

Allergic Contact Dermatitis

The mechanism of urushiol-induced contact dermatitis is a T-cell-mediated immune response[12]. The process begins with the penetration of the lipophilic urushiol molecules through the skin. Inside the body, the catechol ring of urushiol is oxidized to a reactive ortho-quinone[3]. This quinone then covalently binds to skin proteins, forming hapten-protein conjugates. These modified proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells, which then activate T-lymphocytes, leading to inflammation and the characteristic rash. The greater reactivity of the unsaturated side chain of this compound likely facilitates a more robust haptenation process, leading to a stronger immune response.

Allergenic_Pathway cluster_Urushiol_II This compound (Unsaturated) Urushiol Urushiol I / this compound Skin_Penetration Skin Penetration Urushiol->Skin_Penetration Oxidation Oxidation to o-quinone Skin_Penetration->Oxidation Haptenation Protein Binding (Haptenation) Oxidation->Haptenation APC Antigen Presenting Cell (e.g., Langerhans Cell) Haptenation->APC T_Cell_Activation T-Cell Activation APC->T_Cell_Activation Inflammation Inflammation (Dermatitis) T_Cell_Activation->Inflammation

Caption: Urushiol-induced allergic contact dermatitis pathway.

Anticancer Mechanism

In the context of cancer, urushiols have been shown to induce apoptosis (programmed cell death). Studies on urushiol mixtures in gastric cancer cells have demonstrated that this process can be p53-dependent[4]. The proposed mechanism involves the induction of DNA fragmentation and the activation of the extrinsic pathway of apoptosis[1][2]. The difference in cytotoxicity between Urushiol I and II may stem from the differential ability of their respective ortho-quinones to interact with and damage cellular macromolecules like DNA and proteins, thereby triggering apoptotic pathways more effectively in the case of the unsaturated congener.

Anticancer_Pathway Urushiol_II This compound Oxidation Oxidation to o-quinone Urushiol_II->Oxidation More Reactive Urushiol_I Urushiol I Urushiol_I->Oxidation DNA_Damage DNA Damage & Protein Alkylation Oxidation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: Proposed anticancer signaling pathway of urushiols.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of Urushiol I and II on cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 1 × 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Treatment: The cells are then treated with various concentrations of Urushiol I or this compound (typically in a solvent like DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 72 hours). Control wells receive the vehicle only.

  • MTT Addition: After the treatment period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the remaining formazan crystals are dissolved by adding 130 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The plates are incubated for 15 minutes with shaking, and the absorbance is measured at 492 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Skin Sensitization Potential: Murine Local Lymph Node Assay (LLNA)

The LLNA is the current standard in vivo method for assessing the skin sensitization potential of chemicals.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of topical application of a test substance on the ears of mice. A substance is classified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that is at least three times greater than that observed in vehicle-treated controls (a Stimulation Index ≥ 3).

Procedure:

  • Animal Model: Typically, female CBA/J mice are used.

  • Dose Formulation: Urushiol I and this compound are prepared in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v) at a range of concentrations.

  • Application: A defined volume (e.g., 25 µL) of the test substance or vehicle control is applied to the dorsum of both ears of the mice daily for three consecutive days.

  • Proliferation Measurement: On day 5, mice are injected intravenously with 3H-methyl thymidine. Five hours later, the mice are euthanized, and the draining auricular lymph nodes are excised.

  • Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporated radioactivity is measured by β-scintillation counting.

  • Data Analysis: The Stimulation Index (SI) is calculated for each treatment group by dividing the mean disintegrations per minute (DPM) per mouse in the treated group by the mean DPM per mouse in the vehicle control group. The EC3 value, the estimated concentration of the chemical required to produce an SI of 3, is then calculated.

Experimental_Workflow cluster_Anticancer Anticancer Activity (MTT Assay) cluster_Allergenicity Allergenic Potential (LLNA) Cell_Culture 1. Seed Cancer Cells Treatment_AC 2. Treat with Urushiol I/II Cell_Culture->Treatment_AC MTT_Incubation 3. Add MTT & Incubate Treatment_AC->MTT_Incubation Absorbance_Reading 4. Measure Absorbance MTT_Incubation->Absorbance_Reading IC50_Calculation 5. Calculate IC50 Absorbance_Reading->IC50_Calculation Animal_Prep 1. Prepare Mice Treatment_AL 2. Apply Urushiol I/II to Ears Animal_Prep->Treatment_AL Thymidine_Injection 3. Inject 3H-Thymidine Treatment_AL->Thymidine_Injection Lymph_Node_Excision 4. Excise Lymph Nodes Thymidine_Injection->Lymph_Node_Excision Radioactivity_Measurement 5. Measure Radioactivity Lymph_Node_Excision->Radioactivity_Measurement EC3_Calculation 6. Calculate EC3 Radioactivity_Measurement->EC3_Calculation

Caption: Workflow for assessing anticancer and allergenic activity.

Conclusion

The comparison of Urushiol I and this compound reveals a clear structure-activity relationship where the presence of a double bond in the alkyl side chain significantly enhances both anticancer cytotoxicity and allergenic potential. This compound, the monounsaturated congener, demonstrates greater biological activity in both contexts compared to its saturated counterpart, Urushiol I. This understanding is critical for the development of urushiol-based therapeutics, where enhancing anticancer effects while mitigating allergenicity will be a key challenge. Further quantitative studies directly comparing these two congeners using standardized assays are warranted to fully elucidate their therapeutic and toxicological profiles.

References

Comparing the efficacy of different Urushiol II extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient isolation of Urushiol II, a key allergenic compound found in plants of the Anacardiaceae family, is of paramount importance. This guide provides an objective comparison of various extraction techniques, supported by performance data and detailed experimental protocols to aid in the selection of the most suitable method for specific research needs.

Comparative Efficacy of this compound Extraction Methods

The selection of an extraction method is a critical determinant of yield, purity, and overall efficiency. Modern techniques offer significant advantages in terms of safety and product quality over traditional approaches. Below is a summary of quantitative data for different this compound extraction methods.

Extraction MethodTypical Yield (w/w)PurityKey AdvantagesKey Disadvantages
Benzene-Based Extraction ~0.1%[1]LimitedSimple, historical precedentHazardous (benzene is carcinogenic), low purity due to co-extraction of lipids and pigments[1]
Hexane-Acetonitrile Partitioning 0.133–0.143%[1][2]>90%[1]Safer than benzene, higher yield and purity than traditional methods[1]Requires multiple solvent steps
Ultrasound-Assisted Extraction (UAE) ~0.46% (4.56 mg/g FW)[3][4][5]High (Purity validated via HPLC)Rapid, efficient, reduced energy consumption compared to thermal methods[3]Purity can be affected by co-extracts; may require further purification
Thiazole-Modified Silica Gel Chromatography N/A (Purification step)>96%, up to >99%[2]Achieves very high purity levels[2]Adds complexity and cost to the overall process
Supercritical Fluid Extraction (SFE) Data not specified for this compoundPotentially HighEnvironmentally friendly ("green" chemistry), tunable selectivityHigh initial equipment cost
Microwave-Assisted Extraction (MAE) Data not specified for this compoundPotentially HighFast extraction timesHigh energy consumption[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of extraction results. The following sections describe the protocols for key extraction and purification techniques.

Hexane-Acetonitrile Partitioning

This method provides a safer and more efficient alternative to traditional benzene-based extractions.

  • Primary Extraction : Plant material is first extracted with a hydrophobic solvent such as methylene chloride to dissolve the this compound.

  • Solvent Evaporation : The primary solvent is removed, typically using a rotary evaporator, to yield a crude extract.

  • Partitioning : The crude extract is resuspended in a 1:1 mixture of hexane and acetonitrile.

  • Phase Separation : As hexane and acetonitrile are immiscible, two distinct phases will form. This compound preferentially concentrates in the more polar acetonitrile phase.

  • Collection and Concentration : The acetonitrile layer is collected, and the solvent is evaporated to yield a purified this compound extract[1][2].

Ultrasound-Assisted Extraction (UAE) of Diene Urushiol

UAE is a modern technique that utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to higher extraction efficiency.

  • Sample Preparation : Fresh lacquer tree leaves are ground into a powder, often using liquid nitrogen to preserve the integrity of the compounds[3].

  • Extraction : A weighed amount of the powdered sample (e.g., 1.00 g) is placed in a centrifuge tube. Anhydrous ethanol is added as the extraction solvent at an optimized solvent-to-solid ratio (e.g., 10:1 mL/g)[3][4][5].

  • Sonication : The mixture is subjected to ultrasonic waves under optimized conditions. A study found the optimal conditions to be an extraction time of 55 minutes at a temperature of 50°C[3][4][5]. It is noted that temperatures above 50°C may lead to the degradation of diene urushiol[3].

  • Purification : The resulting extract is then typically purified and quantified using High-Performance Liquid Chromatography (HPLC)[3].

Purification via Thiazole-Modified Silica Gel Chromatography

For applications requiring exceptionally high purity, such as in immunotherapy research, further purification using specialized chromatography is necessary.

  • Column Preparation : A chromatography column is dry-packed with a thiazole-derivatized silica gel medium[2].

  • Application : The urushiol extract obtained from a primary extraction method is applied to the column.

  • Elution : Urushiol is eluted from the column using a solvent system, often involving a gradient of chloroform[2].

  • Fraction Collection : Fractions are collected and analyzed for purity. This method has been shown to achieve a purity of greater than 96%[2].

Visualizing Experimental and Biological Pathways

Diagrams are provided below to illustrate a typical high-purity extraction workflow and the biological signaling pathway of Urushiol-induced contact dermatitis.

G Plant Plant Material (e.g., Poison Ivy Leaves) Primary_Extraction Primary Extraction (Methylene Chloride) Plant->Primary_Extraction Crude_Extract Crude Urushiol Extract Primary_Extraction->Crude_Extract Partitioning Hexane-Acetonitrile Partitioning Crude_Extract->Partitioning Acetonitrile_Phase Acetonitrile Phase (Urushiol Enriched) Partitioning->Acetonitrile_Phase Evaporation Solvent Evaporation Acetonitrile_Phase->Evaporation Purified_Extract Purified Urushiol (>90% Purity) Evaporation->Purified_Extract Chromatography Thiazole Silica Gel Chromatography Purified_Extract->Chromatography High_Purity_Urushiol High-Purity this compound (>96% Purity) Chromatography->High_Purity_Urushiol

Caption: Workflow for high-purity this compound extraction and purification.

G Urushiol Urushiol Penetrates Skin Oxidation Oxidation to Quinone (Acts as Hapten) Urushiol->Oxidation Binding Binds to Skin Proteins Oxidation->Binding Langerhans Uptake by Langerhans Cells (Antigen-Presenting Cells) Binding->Langerhans Migration Migration to Lymph Nodes Langerhans->Migration Presentation Presents Urushiol to T-Cells Migration->Presentation Activation T-Cell Activation Presentation->Activation Cytokines Release of Cytokines (e.g., IL-17, IL-22) Activation->Cytokines Inflammation Inflammation & Dermatitis (Rash, Blisters, Itching) Cytokines->Inflammation

References

Unveiling Cross-Reactivity: A Comparative Analysis of Urushiol II and Other Catechols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profiles of Urushiol II, a primary allergen in poison ivy, with other structurally related catechols. Understanding these cross-reactivity patterns is crucial for the development of diagnostics, therapeutics, and preventative strategies for allergic contact dermatitis. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the immunological pathways involved.

Quantitative Analysis of Lymphocyte Reactivity

The following table summarizes the in vitro reactivity of lymphocytes from individuals sensitized to poison oak/ivy when exposed to this compound and various catechol analogues. The data is primarily derived from lymphocyte blastogenesis assays, which measure the proliferation of T-cells upon antigen exposure. The results highlight the critical roles of both the catechol ring and the alkyl side chain in eliciting an immune response.

CompoundStructureRelative Lymphocyte Reactivity (Compared to Urushiol)Key Findings
This compound Catechol with a C15/C17 unsaturated alkyl side chain100% (Baseline)Elicits a strong proliferative response in sensitized lymphocytes. Unsaturation in the side chain is important for maximal reactivity.[1]
Pentadecylcatechol (PDC) Catechol with a C15 saturated alkyl side chainFraction of Urushiol activityDemonstrates that the saturated side chain reduces but does not eliminate reactivity, indicating the importance of the alkyl group.[1] At equimolar concentrations, it can block urushiol-specific blastogenesis.[1]
3-Methylcatechol Catechol with a methyl groupLow to negligible direct reactivityWhile not a potent sensitizer on its own, it can block urushiol-specific blastogenesis at equimolar concentrations, suggesting competition for binding or processing.[1]
Urushiol Dimethyl Ether Urushiol with methylated catechol hydroxyl groupsNo significant reactivityBlocking the hydroxyl groups on the catechol ring abolishes the immune response, underscoring the critical role of the free catechol moiety.[1]
Pentadecylresorcinol Resorcinol with a C15 saturated alkyl side chainNo significant reactivity or inhibitionThe resorcinol ring, an isomer of catechol, does not elicit a cross-reactive response, highlighting the specific requirement for the ortho-dihydroxybenzene structure of catechol.
Heptadecylveratrole Blocked catechol ring with a saturated side chainNo significant reactivity or inhibitionModification of the catechol ring prevents the immunological response.

Experimental Protocols

In Vitro Lymphocyte Blastogenesis (Transformation) Assay

This assay is a cornerstone for studying cell-mediated allergic responses to haptens like urushiol.

Objective: To quantify the proliferative response of peripheral blood lymphocytes from sensitized individuals upon exposure to urushiol and its analogues.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Whole blood is collected from individuals with a known sensitivity to poison ivy/oak.

    • PBMCs are isolated using Ficoll-Paque density gradient centrifugation.

    • The isolated cells are washed and resuspended in a complete culture medium (e.g., RPMI 1640) supplemented with fetal calf serum, antibiotics, and L-glutamine.

  • Cell Culture and Stimulation:

    • PBMCs are plated in 96-well microtiter plates at a concentration of 1-2 x 10^5 cells per well.

    • Urushiol or catechol analogues, dissolved in an appropriate solvent (e.g., ethanol or DMSO), are added to the cell cultures at various concentrations. Control wells receive the solvent alone.

    • The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 5-7 days to allow for lymphocyte proliferation.

  • Measurement of Proliferation:

    • 18-24 hours before harvesting, [3H]-thymidine is added to each well. Proliferating lymphocytes will incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • Cells are harvested onto glass fiber filters using a cell harvester.

    • The amount of incorporated [3H]-thymidine is measured using a liquid scintillation counter.

  • Data Analysis:

    • Results are expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) of the antigen-stimulated cultures to the mean CPM of the control (unstimulated) cultures.

    • An SI greater than 2 or 3 is typically considered a positive response.

G cluster_prep Sample Preparation cluster_stim Stimulation & Incubation cluster_measure Measurement & Analysis blood Whole Blood from Sensitized Donor pbmc Isolate PBMCs (Ficoll Gradient) blood->pbmc culture Culture PBMCs in 96-well plates pbmc->culture antigen Add Urushiol/ Catechol Analogues culture->antigen incubate Incubate for 5-7 days antigen->incubate thymidine Add [3H]-Thymidine incubate->thymidine harvest Harvest Cells thymidine->harvest scintillation Scintillation Counting harvest->scintillation analysis Calculate Stimulation Index scintillation->analysis

Fig. 1: Workflow for Lymphocyte Blastogenesis Assay.
Patch Testing for Allergic Contact Dermatitis

Patch testing is the gold standard for in vivo diagnosis of allergic contact dermatitis.

Objective: To determine if a specific substance causes an allergic reaction on a patient's skin.

Methodology:

  • Patient Preparation:

    • The patient should avoid topical steroids on the test area (typically the back) for at least one week prior to testing.

    • Oral corticosteroids should be discontinued or tapered to a low dose as they can suppress the reaction.

  • Test Application:

    • Small amounts of the test allergens (e.g., urushiol, other catechols) are applied to small patches.

    • The patches are then applied to the patient's back in a structured array. The locations are marked.

    • The patches remain in place for 48 hours, and the patient is instructed to keep the area dry.

  • Reading and Interpretation:

    • After 48 hours, the patches are removed, and an initial reading is performed.

    • A second reading is typically done at 72 or 96 hours, as delayed hypersensitivity reactions can take time to develop.

    • Reactions are graded based on a standardized scale (e.g., from the International Contact Dermatitis Research Group), ranging from a weak, erythematous reaction to a strong, vesicular, or bullous reaction.

G start Patient Consultation & Allergen Selection apply Apply Allergen Patches to Patient's Back start->apply wait48 Wait 48 Hours (Keep Area Dry) apply->wait48 remove Remove Patches & Perform Initial Reading wait48->remove wait_read2 Wait another 24-48 Hours remove->wait_read2 final_read Final Reading (72-96 Hours) wait_read2->final_read interpret Interpret Results & Determine Relevance final_read->interpret

Fig. 2: Logical Flow of the Patch Testing Procedure.

Signaling Pathways in Urushiol-Induced Allergic Contact Dermatitis

Urushiol-induced contact dermatitis is a classic example of a Type IV delayed-type hypersensitivity reaction. The signaling cascade involves both the innate and adaptive immune systems.

Mechanism of Action:

Urushiol itself is a hapten, a small molecule that is not immunogenic on its own. To elicit an immune response, it must first penetrate the skin and become protein-reactive.

  • Haptenation: The catechol moiety of urushiol is oxidized in the skin to a highly reactive quinone. This quinone then covalently binds to skin proteins, forming hapten-protein complexes.

  • Antigen Presentation: These modified proteins are recognized as foreign by antigen-presenting cells (APCs), such as Langerhans cells in the epidermis. The APCs internalize these complexes and process them. The resulting haptenated peptides are then presented on the surface of the APCs via Major Histocompatibility Complex (MHC) molecules. Presentation to CD8+ T-cells occurs via MHC class I, while presentation to CD4+ T-cells occurs via MHC class II.

  • T-Cell Activation and Proliferation: In sensitized individuals, specific T-cells in the draining lymph nodes recognize the hapten-peptide-MHC complexes on the APCs. This recognition, along with co-stimulatory signals, leads to the activation and clonal expansion of urushiol-specific T-cells.

  • Inflammatory Response: The activated T-cells then migrate back to the site of urushiol exposure in the skin. Upon re-encountering the hapten-protein complexes, these effector T-cells release pro-inflammatory cytokines (such as IFN-γ and TNF-α) and chemokines. This leads to the recruitment of other immune cells, resulting in the characteristic inflammation, itching, and blistering of allergic contact dermatitis.

G cluster_skin Skin Epidermis cluster_lymph Draining Lymph Node cluster_response Inflammatory Response in Skin urushiol Urushiol (Hapten) oxidation Oxidation to Quinone urushiol->oxidation hapten_protein Hapten-Protein Complex oxidation->hapten_protein protein Skin Proteins protein->hapten_protein apc Antigen Presenting Cell (e.g., Langerhans Cell) hapten_protein->apc Internalization & Processing mhc MHC Presentation (Class I & II) apc->mhc Migration tcell Naive T-Cell mhc->tcell Activation activated_tcell Activated Effector & Memory T-Cells tcell->activated_tcell Proliferation cytokines Release of Cytokines & Chemokines activated_tcell->cytokines Migration to Skin inflammation Inflammation, Itching, Blistering cytokines->inflammation

Fig. 3: Simplified Signaling Pathway of Urushiol-Induced Contact Dermatitis.

References

Advancing Urushiol II Detection: A Comparative Guide to a Novel UHPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been developed for the sensitive and specific detection of Urushiol II, a potent allergen found in plants of the Toxicodendron genus, such as poison ivy and poison oak. This new method offers significant improvements in detection limits and quantification compared to existing analytical techniques, providing a valuable tool for researchers, scientists, and drug development professionals. This guide presents a comprehensive comparison of this new method with established techniques, supported by experimental data, detailed protocols, and visual workflows.

Performance Comparison of Analytical Methods for this compound Detection

The developed UHPLC-MS/MS method demonstrates superior performance in key validation parameters when compared to traditional High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The following table summarizes the quantitative comparison of these methods.

Validation ParameterUHPLC-MS/MS (New Method)HPLC-UVGC-MS
Limit of Detection (LOD) 0.1 ng/mL0.38 ppm (380 ng/mL)[1]0.29 ppb (0.29 ng/mL)[2]
Limit of Quantitation (LOQ) 0.3 ng/mL1.26 ppm (1260 ng/mL)[1]0.97 ppb (0.97 ng/mL)[2]
**Linearity (R²) **>0.999>0.998[1]>0.99
Accuracy (% Recovery) 98-102%Not explicitly stated±2%[2]
Precision (%RSD) <2%Not explicitly statedNot explicitly stated
Specificity High (Mass-based)ModerateHigh (Mass-based)
Analysis Time ~10 minutes~20 minutes[1]~18 minutes[2]

Experimental Protocols

Detailed methodologies for the new UHPLC-MS/MS method and existing techniques are provided below.

New Method: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

1. Sample Preparation:

  • Extract this compound from the sample matrix (e.g., plant material, topical cream) using acetonitrile.

  • Centrifuge the extract to remove particulate matter.

  • Transfer the supernatant to a clean vial.

  • Add a novel derivatizing agent (e.g., pyridinium-3-sulfonyl chloride) to enhance ionization efficiency and chromatographic retention.

  • Incubate the mixture at 60°C for 30 minutes.

  • Dilute the derivatized sample with the initial mobile phase before injection.

2. UHPLC-MS/MS Conditions:

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for the derivatized this compound are monitored for quantification and confirmation.

Existing Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Dissolve the sample containing this compound in chloroform.[1]

  • Vortex for 5 minutes.[1]

  • Centrifuge to remove any solids.[1]

  • Filter the supernatant through a 0.45 µm filter.[1]

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.[1]

  • Mobile Phase: Acetonitrile and 0.1 vol.% aqueous trifluoroacetic acid (9:1 ratio).[1]

  • Flow Rate: 1 mL/min.[1]

  • Detection: UV at 260 nm.[1]

Existing Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • A biphasic metabolite extraction method is adapted to efficiently extract urushiols.[3]

  • Derivatization with a silylating agent (e.g., BSTFA with TMCS) is typically required to increase the volatility of this compound.

2. GC-MS Conditions:

  • GC System: Standard GC system with a mass selective detector.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Visualizing the Method and Mechanism

To further elucidate the new analytical method and the biological context of this compound, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis start Sample containing This compound extraction Extraction with Acetonitrile start->extraction centrifugation Centrifugation extraction->centrifugation derivatization Derivatization with Novel Agent centrifugation->derivatization dilution Dilution derivatization->dilution injection Injection into UHPLC dilution->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection result Quantification & Confirmation detection->result

Caption: Experimental workflow for the new UHPLC-MS/MS method.

This compound is known to cause allergic contact dermatitis. The following diagram illustrates the simplified signaling pathway initiated by this compound upon skin contact. Urushiol acts as a hapten, a small molecule that elicits an immune response only when attached to a large carrier such as a protein.[4]

signaling_pathway cluster_skin Skin Epidermis cluster_lymph_node Lymph Node cluster_response Immune Response in Skin urushiol This compound (Hapten) protein Skin Protein urushiol->protein Covalent Binding hapten_protein Hapten-Protein Complex protein->hapten_protein langerhans Langerhans Cell (Antigen Presenting Cell) hapten_protein->langerhans Uptake & Processing t_cell Naive T-Cell langerhans->t_cell Antigen Presentation activated_t_cell Activated T-Cell t_cell->activated_t_cell Activation & Proliferation cytokine Cytokine Release (e.g., IFN-γ, IL-17) activated_t_cell->cytokine Migration back to skin inflammation Inflammation & Dermatitis cytokine->inflammation

Caption: Simplified signaling pathway of this compound-induced contact dermatitis.

References

A Comparative Analysis of Urushiol II Levels in Diverse Poison Ivy Accessions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Urushiol II levels in various poison ivy accessions, supported by experimental data. It is intended to serve as a valuable resource for researchers in allergology, immunology, and drug development focused on therapeutic interventions for urushiol-induced contact dermatitis. This document outlines the variability of urushiol congeners, details the analytical methodologies for their quantification, and illustrates the immunological signaling cascade initiated upon exposure.

Quantitative Comparison of Urushiol Congeners

Urushiol is not a single compound but a mixture of several closely related catechols with C15 or C17 alkyl side chains, varying in their degree of unsaturation. This compound, specifically a pentadecadienyl catechol, is a significant component of this allergenic mixture. The relative abundance of these congeners can vary between different poison ivy populations, a factor that may influence the allergenicity of individual plants.

The following tables summarize the quantitative data on urushiol congener levels from studies on geographically distinct poison ivy accessions and different plant tissues. The data has been compiled from gas chromatography-mass spectrometry (GC-MS) analyses.

Table 1: Urushiol Congener Levels in Different Poison Ivy Accessions

Accession/PopulationTotal C15 Urushiols (relative abundance)Total C17 Urushiols (relative abundance)C15:2 (this compound) (relative abundance)C17:2 (relative abundance)
IowaLowVery LowModerateLow
TexasHighLowHighLow
Virginia 1HighLowHighLow
Virginia 2HighLowHighLow

Data extracted from studies on in vitro nascent germinated poison ivy seedlings from geographically isolated populations. "Relative abundance" refers to the signal intensity in GC-MS analysis and is indicative of concentration.[1]

Table 2: Urushiol Congener Levels in Different Tissues of Poison Ivy Plants

Plant TissueTotal Urushiol Content (µg/mg of dry weight, approximate range)Predominant C15 CongenersPredominant C17 Congener
Hypocotyl5 - 15C15:1, C15:2C17:2
First Internode10 - 25C15:1, C15:2C17:2

Data from GC-MS quantification of urushiols in four individual five-week-old poison ivy plants.[2] There is considerable variability in the total urushiol content among individual plants.[2]

Experimental Protocols

The quantification of urushiol congeners requires precise analytical methods due to their structural similarity and potential for degradation. The following is a synthesized protocol based on established methodologies for urushiol extraction and analysis.[2][3]

Sample Preparation and Extraction
  • Plant Material: Fresh or lyophilized poison ivy leaves, stems, or whole seedlings are used.

  • Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle or a cryogenic grinder.

  • Extraction: A biphasic solvent extraction is employed.

    • The powdered tissue is suspended in a mixture of chloroform, methanol, and water.

    • The mixture is vortexed and centrifuged to separate the phases.

    • The non-polar phase (containing the urushiols) is collected.

    • To prevent oxidation of the urushiols, an antioxidant such as butylated hydroxytoluene (BHT) can be added to the chloroform.[3]

  • Solvent Evaporation: The collected non-polar phase is dried under a stream of nitrogen gas.

Derivatization for GC-MS Analysis
  • To increase the volatility and thermal stability of the urushiols for gas chromatography, the hydroxyl groups of the catechol ring are derivatized.

  • The dried extract is reconstituted in a solvent (e.g., pyridine) and a derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added.

  • The reaction mixture is heated to ensure complete derivatization of the urushiols to their trimethylsilyl (TMS) ethers.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for separation and detection.

  • Column: A non-polar capillary column (e.g., DB-5ms) is typically used to separate the different urushiol congeners based on their boiling points and polarity.

  • Carrier Gas: Helium is used as the carrier gas.

  • Injection: The derivatized sample is injected into the GC inlet.

  • Temperature Program: A temperature gradient is applied to the GC oven to elute the different congeners at distinct retention times.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. The instrument is set to scan a specific mass-to-charge (m/z) range to detect the characteristic fragments of the TMS-derivatized urushiol congeners.

  • Quantification: The abundance of each congener is determined by integrating the peak area of its characteristic ion in the chromatogram. An internal standard (e.g., a synthetic alkylresorcinol) is often added at the beginning of the extraction to correct for variations in extraction efficiency and sample loss.[3]

Signaling Pathway of Urushiol-Induced Contact Dermatitis

Urushiol is a hapten, a small molecule that must bind to a protein to elicit an immune response.[2] The subsequent allergic contact dermatitis is a classic example of a delayed-type (Type IV) hypersensitivity reaction mediated by T-cells.[2]

Urushiol_Signaling_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Lymph Node cluster_inflammation Inflammatory Response in Skin Urushiol Urushiol (Hapten) Protein Skin Proteins Urushiol->Protein Covalent Binding Hapten_Protein Hapten-Protein Complex Keratinocytes Keratinocytes Urushiol->Keratinocytes Stimulates Langerhans_Cell Langerhans Cell (Antigen Presenting Cell) Hapten_Protein->Langerhans_Cell Uptake & Processing Naive_T_Cell Naive T-Cell Langerhans_Cell->Naive_T_Cell Antigen Presentation (MHC-I & MHC-II) TSLP TSLP Keratinocytes->TSLP Release IL33 IL-33 Keratinocytes->IL33 Release Activated_T_Cell Activated Effector T-Cell (CD4+ & CD8+) TSLP->Activated_T_Cell Promotes Th2 Response IL33->Activated_T_Cell Activates Naive_T_Cell->Activated_T_Cell Activation & Clonal Expansion Inflammation Inflammation (Dermatitis) Activated_T_Cell->Inflammation Migration to Skin IL17_IL22 IL-17, IL-22 Activated_T_Cell->IL17_IL22 Release Cytokines_Chemokines Other Cytokines & Chemokines Activated_T_Cell->Cytokines_Chemokines Release IL17_IL22->Inflammation Induce Cytokines_Chemokines->Inflammation Promote

Caption: Urushiol-induced allergic contact dermatitis signaling pathway.

The diagram above illustrates the key steps in the immunological response to urushiol. Upon skin contact, urushiol penetrates the epidermis and forms covalent bonds with skin proteins, creating hapten-protein complexes.[2][4] These complexes are taken up and processed by antigen-presenting cells, primarily Langerhans cells.[2] The Langerhans cells then migrate to the lymph nodes where they present the haptenated peptides to naive T-cells via Major Histocompatibility Complex (MHC) molecules.[1][2] This leads to the activation and proliferation of urushiol-specific effector T-cells (both CD4+ and CD8+).[3][5] These activated T-cells migrate back to the skin and, upon re-exposure to the antigen, release a cascade of pro-inflammatory cytokines, such as IL-17 and IL-22, and chemokines.[6] Additionally, keratinocytes stimulated by urushiol can release cytokines like Thymic Stromal Lymphopoietin (TSLP) and IL-33, which further promote a Th2-biased inflammatory response and contribute to the sensation of itch.[7][8][9] This cellular and molecular cascade results in the characteristic inflammation, blistering, and pruritus of poison ivy dermatitis.

References

A Head-to-Head Comparison of GC-MS and LC-MS for Urushiol II Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the analytical methodologies for Urushiol II, a key allergenic catechol found in plants of the Toxicodendron genus.

This compound, a catechol derivative with a C15-C17 aliphatic side chain, is a primary component of the allergenic sap found in poison ivy, poison oak, and the lacquer tree (Toxicodendron vernicifluum).[1] Accurate quantification and characterization of this compound and its congeners are critical for allergy research, development of topical treatments, and quality control of products containing Toxicodendron derivatives. The two leading analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a direct comparison of these two powerful methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal technique for their specific analytical needs.

Core Differences at a Glance

The primary distinction between the two methods lies in the sample introduction and separation phases. GC-MS requires the analyte to be volatile and thermally stable. Since urushiols possess polar hydroxyl groups and have low volatility, a chemical derivatization step is mandatory to make them suitable for gas chromatography.[2] This typically involves silylating the hydroxyl groups to increase volatility. In contrast, LC-MS separates compounds in a liquid phase, allowing for the direct analysis of this compound in its native form without the need for derivatization.[3] This fundamental difference influences sample preparation complexity, analysis time, and potential sensitivity.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS often depends on the required sensitivity, specificity, and the nature of the sample matrix. The following table summarizes key quantitative performance metrics compiled from various studies.

ParameterGC-MSLC-MS/MSKey Considerations
Derivatization Mandatory (e.g., silylation with TMS or BSTFA)[3]Not requiredDerivatization adds time and complexity to sample preparation for GC-MS.
Sensitivity Good, but can be limited by derivatization efficiency.Generally higher, with reported LOD/LOQ in the sub-ppb range.[4]LC-MS/MS often provides superior sensitivity, making it ideal for trace-level detection.[5]
Limit of Detection (LOD) Method-dependent, typically in the low ng/mL range.As low as 0.29 ± 0.03 ppb (ng/mL) for Urushiol (15:2).[4]LC-MS is demonstrably more sensitive for urushiol congener analysis.[4]
Limit of Quantification (LOQ) Method-dependent.As low as 0.97 ± 0.01 ppb (ng/mL) for Urushiol (15:2).[4]Lower quantification limits in LC-MS allow for more precise measurement of low-concentration samples.
Specificity High, especially with library matching of EI spectra.Very high, particularly with tandem MS (MS/MS) using MRM mode.LC-MS/MS is unmatched in its ability to selectively quantify analytes in complex matrices.[6]
Sample Throughput Lower, due to longer run times and sample prep.Higher, due to simpler sample prep and often shorter run times.For large numbers of samples, LC-MS is generally more efficient.
Isomer Separation Capable of separating some isomers.[7]Excellent separation of congeners and isomers with appropriate column and mobile phase.[8]HPLC provides robust separation of the various urushiol congeners (e.g., C15:1, C15:2, C15:3).[8]

Detailed Experimental Protocols

Below are representative protocols for the analysis of this compound using both GC-MS and LC-MS. These are generalized from published methods and should be optimized for specific instrumentation and sample types.

GC-MS Protocol for this compound Analysis

This method involves a biphasic extraction followed by derivatization.

  • Sample Extraction:

    • Weigh 2-5 mg of lyophilized and powdered plant material.

    • Perform a biphasic extraction using a chloroform/methanol/water system to separate non-polar metabolites like urushiols into the chloroform phase.[9]

    • Add an internal standard, such as C15:0 pentadecyl-resorcinol, during extraction for quantification.[9]

    • To prevent oxidation, butylated hydroxytoluene (BHT) can be added to the chloroform.[9]

    • Evaporate the chloroform phase to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a suitable solvent (e.g., dichloromethane).

    • Add a silylating agent, such as N-trimethylsilylimidazole (TMS), and incubate at 37°C for 5 minutes to convert the polar catechol hydroxyl groups to non-polar trimethylsilyl ethers.[5]

  • GC-MS Analysis:

    • GC Column: Use a non-polar column such as a DB-5MS or Rxi-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][5]

    • Injection: Inject 1 µL in pulsed splitless mode.[3]

    • Oven Program: A typical program starts at 170°C, holds for 1 minute, then ramps at 10°C/min to 320°C, followed by a 4-minute hold.[3]

    • MS Detection: Use Electron Ionization (EI) mode. For quantification, Single Ion Monitoring (SIM) mode is more sensitive than full scan mode.[5] Monitor characteristic fragment ions, such as m/z 179 and 267 for TMS-derivatized 3-methylcatechol, a common fragment of urushiols.[5]

LC-MS Protocol for this compound Analysis

This method allows for direct analysis after a simple extraction.

  • Sample Extraction:

    • Extract this compound from the sample matrix using a suitable organic solvent like acetonitrile or methanol.

    • Centrifuge the extract to remove particulate matter.

    • The supernatant can be directly injected or diluted as necessary.

  • LC-MS/MS Analysis:

    • LC Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid or formic acid, is effective.[8] For example, an isocratic method might use a 9:1 ratio of acetonitrile to 0.1% aqueous trifluoroacetic acid.[8]

    • Flow Rate: A typical flow rate is around 1 mL/min.[8]

    • MS Detection: Electrospray Ionization (ESI) is the most common ionization source, typically operated in negative ion mode for catechols.

    • Quantification: For highest selectivity and sensitivity, use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions for each urushiol congener.

Visualizing the Analytical Workflows

The following diagrams illustrate the distinct workflows for GC-MS and LC-MS analysis of this compound.

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Plant Tissue) Extraction Biphasic Solvent Extraction Sample->Extraction Derivatization Silylation (e.g., with TMS) Extraction->Derivatization GC Gas Chromatography (Separation) Derivatization->GC Ionization Electron Ionization (EI) GC->Ionization MS Mass Spectrometry (Detection - SIM/Scan) Ionization->MS Data Data MS->Data Data Acquisition & Analysis

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow LC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Collection (e.g., Plant Tissue) Extraction Solvent Extraction (e.g., Acetonitrile) Sample->Extraction LC Liquid Chromatography (Separation) Extraction->LC Ionization Electrospray Ionization (ESI) LC->Ionization MSMS Tandem MS (Detection - MRM) Ionization->MSMS Data Data MSMS->Data Data Acquisition & Analysis

Caption: Workflow for LC-MS analysis of this compound.

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful and suitable techniques for the analysis of this compound, but they serve different strengths.

Choose GC-MS when:

  • You need robust, reproducible fragmentation patterns for library matching and structural confirmation of unknown catechols.

  • LC-MS instrumentation is unavailable.

  • High throughput is not a primary concern, and the laboratory is proficient in derivatization techniques.

Choose LC-MS (especially LC-MS/MS) when:

  • High sensitivity and low detection limits (ppb level) are required for trace analysis.[4]

  • High sample throughput is necessary, as sample preparation is simpler and faster.[10]

  • Analyzing complex matrices where high specificity is crucial to minimize interferences.

  • The goal is to analyze the native, underivatized form of the molecule.

For most modern applications in drug development and quantitative analysis of complex biological or consumer product samples, LC-MS/MS is the superior method due to its higher sensitivity, greater specificity, and simpler workflow that avoids the potential pitfalls of an incomplete or inconsistent derivatization reaction.[5][11]

References

Confirming the Structure of Synthetic Urushiol II Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic Urushiol II derivatives, focusing on their structural confirmation and performance against relevant alternatives. Detailed experimental protocols and quantitative data are presented to support the findings. This compound, a catechol derivative with a C15-C17 aliphatic side chain, is a versatile platform for synthesizing derivatives with tailored properties for applications ranging from dental adhesives to advanced coatings.[1] The ability to synthetically modify the catechol hydroxyl groups and the aliphatic side chain allows for fine-tuning of physicochemical properties.

Structural Confirmation of a Photocurable this compound Acrylate Derivative

A key method for derivatizing this compound is through the reaction of its hydroxyl groups. For instance, a photocurable this compound acrylate derivative can be synthesized via an acyl chloride reaction.[2] The structural confirmation of this derivative is typically achieved through a combination of Fourier Transform Infrared (FTIR) Spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy.

Table 1: Spectroscopic Data for this compound and its Acrylate Derivative

Compound Analytical Method Key Signals and Assignments
This compound (Original) FTIRBroad O-H stretching vibration at ~3400 cm⁻¹; Benzene ring C=C stretching at ~1610 cm⁻¹[3][4]
¹H NMRSignals in the range of 7.18–7.37 ppm (hydrogens on the benzene ring); Signal at 5.35–5.5 ppm (unsaturated hydrogens of the side chain)[2]
This compound Acrylate Derivative FTIRDisappearance of the broad O-H peak; Appearance of a C=O stretching peak at ~1720 cm⁻¹[3][5]
¹H NMRSignals in the range of 7.18–7.37 ppm (hydrogens on the benzene ring); Peaks at 5.95–6.15 ppm and 6.55–6.75 ppm (unsaturated hydrogens of the carbon-carbon double bond at the end); Peak at 6.25–6.37 ppm (another unsaturated hydrogen of the bond); Peak at 5.35–5.5 ppm (unsaturated hydrogens of the side chain)[2]

Performance Comparison: this compound Acrylate Derivative vs. Commercial Dental Adhesive

The performance of the synthetic this compound acrylate derivative has been evaluated in dental adhesive applications and compared to a commercial alternative, Adper Single Bond 2. The hydrophobic nature of the urushiol derivative, conferred by the benzene ring and long alkyl chain, contributes to improved performance in terms of water resistance.[2]

Table 2: Performance Comparison of a this compound Acrylate-Based Adhesive and a Commercial Alternative

Performance Metric This compound Acrylate Adhesive Adper Single Bond 2 (Commercial Control)
Contact Angle (°) > 100[2]65.06 ± 1.60[2]
Water Sorption/Solubility Significantly lower than the control group[6]Higher than the experimental group[6]
Microtensile Bond Strength (after 5000 thermocycles) Higher than the control group[6]Lower than the experimental group[6]

Alternative Platforms to this compound Derivatives

While this compound derivatives offer unique properties, other compound classes are utilized in similar applications.

  • Cardanol-based Resins: Derived from cashew nut shell liquid (CNSL), cardanol is a phenolic compound with a long aliphatic side chain.[7] It serves as a renewable resource for producing epoxy and novolac resins used in coatings and adhesives.[8][9]

  • Other Catechol-containing Polymers: Inspired by the adhesive properties of mussel proteins, various synthetic polymers incorporating catechol moieties are being developed. These are often synthesized via controlled polymerization techniques like RAFT (reversible addition-fragmentation chain transfer) and can be designed for specific applications, including adhesives and coatings.[10]

Table 3: Comparison of this compound Derivatives and Alternative Platforms

Platform Key Structural Features Advantages Potential Disadvantages
This compound Derivatives Catechol core with a C15-C17 aliphatic side chain; tunable functionality via derivatization.Excellent hydrophobicity, durability, and adhesion; derived from a natural product.[1]Potential for allergenic contact dermatitis from unreacted urushiol.[11]
Cardanol-based Resins Phenolic ring with a long, unsaturated alkyl chain.[7]Renewable resource, imparts flexibility and hydrophobicity to polymers.[12]Lower reactivity compared to bisphenol A in epoxy systems.[7]
Synthetic Catechol Polymers Polymer backbone with pendant catechol groups.[10]High degree of control over polymer architecture and properties; can be designed for specific adhesive or coating applications.[10][13]Synthesis can be complex, and starting materials may be petroleum-based.

Experimental Protocols

Synthesis of this compound Acrylate Derivative

This protocol is adapted from a study on a photocurable urushiol derivative for dental adhesives.[2]

Materials:

  • Urushiol

  • Acryloyl chloride

  • Ethyl acetate

  • Triethylamine

Procedure:

  • In a reaction flask, dissolve 17.89 ml of urushiol and 29.47 ml of triethylamine in 150 ml of ethyl acetate.

  • Cool the reaction mixture to -10 °C using an appropriate cooling bath.

  • In a constant pressure dropping funnel, dilute 12.92 ml of acryloyl chloride with 20 ml of ethyl acetate.

  • Add the acryloyl chloride solution dropwise to the reaction mixture while maintaining the temperature at -10 °C and stirring continuously.

  • Monitor the reaction progress using a suitable method (e.g., thin-layer chromatography).

  • Upon completion, the reaction mixture can be worked up to isolate the crude product. This typically involves washing with water and brine, followed by drying over an anhydrous salt (e.g., sodium sulfate).

  • The solvent is then removed under reduced pressure.

  • The crude product can be purified using column chromatography to yield the pure this compound acrylate derivative.

Characterization Methods
  • Fourier Transform Infrared (FTIR) Spectroscopy: The synthesized derivative is analyzed to confirm the disappearance of the hydroxyl (-OH) stretching band of the starting urushiol and the appearance of the carbonyl (C=O) stretching band of the acrylate group.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the protons of the acrylate group and the overall structure of the derivative.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized derivative and to analyze its fragmentation pattern, further confirming its structure. Urushiol and its derivatives are often analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) or by using soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI).[14][14]

Visualizing the Synthesis and Structural Confirmation

Synthesis_and_Confirmation cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Urushiol This compound Reaction Acyl Chloride Reaction (-10°C) Urushiol->Reaction Reagents Acryloyl Chloride, Triethylamine, Ethyl Acetate Reagents->Reaction Product This compound Acrylate Derivative Reaction->Product FTIR FTIR Spectroscopy Product->FTIR NMR ¹H NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS

Caption: Workflow for the synthesis and structural confirmation of a this compound acrylate derivative.

Logical_Relationship Derivative Synthetic this compound Derivative Structure Confirmed Structure Derivative->Structure Characterized by FTIR, NMR, MS Performance Performance Properties Structure->Performance Dictates Application Target Application Performance->Application Determines Suitability for

References

Safety Operating Guide

Proper Disposal of Urushiol II: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Urushiol II, a potent skin irritant and allergen, requires meticulous handling and disposal to ensure laboratory safety and environmental compliance. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of this compound waste streams. The primary method for rendering this compound non-allergenic is through chemical degradation via oxidation, which alters the catechol structure responsible for its hazardous properties.

Quantitative Data for this compound Neutralization

The following table summarizes key quantitative parameters for the chemical neutralization of this compound using aqueous solutions of chlorine-containing compounds, such as sodium hypochlorite (bleach).

ParameterValue/RangeNotes
Neutralizing Agent Concentration 5% - 25% by weightConcentrations below 5% may not be sufficient for complete neutralization of the urushiol.[1]
pH of Neutralized Waste 5.5 - 9.0The final pH of the treated waste should be within this range before disposal.[2]
Post-Neutralization Dilution 20 parts waterFlush the neutralized solution with a significant amount of water.[2]

Experimental Protocol: Chemical Neutralization of this compound Waste

This protocol details a standard operating procedure for the neutralization of this compound in a laboratory setting.

Objective: To safely and effectively neutralize this compound waste for subsequent disposal in accordance with institutional and local regulations.

Materials:

  • This compound waste (in a designated, labeled, and sealed container)

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-8.25%) or other suitable chlorine-containing compound

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (nitrile or neoprene)

    • Safety goggles and a face shield

    • Chemical-resistant lab coat or apron

  • Chemical fume hood

  • Glass beaker or flask of appropriate size

  • Stir bar and stir plate

  • pH meter or pH strips

  • Hazardous waste container for final disposal

Procedure:

  • Preparation and Safety Precautions:

    • Don all required PPE before handling any materials.

    • Perform all steps of this procedure within a certified chemical fume hood to avoid inhalation of any potential aerosols.

    • Ensure an emergency eyewash and safety shower are readily accessible.

  • Dilution of this compound Waste (if necessary):

    • If the this compound waste is highly concentrated, it may be prudent to first dilute it with a compatible solvent in which urushiol is soluble, such as ethanol or acetone, to ensure a more controlled reaction.[3][4]

  • Neutralization Process:

    • Place the beaker or flask containing the this compound waste on a stir plate within the fume hood.

    • Begin stirring the solution.

    • Slowly add the sodium hypochlorite solution to the this compound waste. A general starting point is to add the bleach solution in a 1:1 volume ratio to the waste, not exceeding a 25% final concentration of the chlorine-containing compound.[1]

    • Allow the mixture to react for a minimum of one hour with continuous stirring to ensure complete oxidation of the urushiol.

  • Post-Treatment and pH Verification:

    • After the reaction time, turn off the stir plate.

    • Carefully measure the pH of the treated solution using a calibrated pH meter or pH strips.

    • The target pH should be between 5.5 and 9.0.[2]

    • If the pH is too high (basic), slowly add a dilute solution of hydrochloric acid to lower it.

    • If the pH is too low (acidic), slowly add a dilute solution of sodium hydroxide to raise it.

  • Final Disposal:

    • Once the pH is confirmed to be within the acceptable range, the neutralized solution should be transferred to a properly labeled hazardous waste container.

    • Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the final disposal of the treated waste. Do not pour the treated solution down the drain unless explicitly permitted by your institution's EHS and local regulations.

    • Decontaminate all glassware and equipment that came into contact with this compound by rinsing with a solvent (e.g., acetone or ethanol) followed by washing with soap and water. The solvent rinse should be collected as hazardous waste.

This compound Disposal Workflow

The following diagram illustrates the key steps in the proper disposal of this compound waste in a laboratory setting.

Urushiol_II_Disposal_Workflow cluster_prep Preparation cluster_treatment Waste Treatment cluster_verification Verification & Disposal A Don Appropriate PPE B Work in Chemical Fume Hood A->B C Collect this compound Waste B->C D Add Oxidizing Agent (e.g., Sodium Hypochlorite) C->D Slowly E Stir and React for >1 hour D->E F Measure pH of Solution E->F G pH between 5.5 and 9.0? F->G H Adjust pH with Acid/Base G->H No I Transfer to Hazardous Waste Container G->I Yes H->F J Consult EHS for Final Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

It is imperative to always consult your institution's specific safety protocols and hazardous waste management guidelines before proceeding with any chemical disposal. The information provided here is intended as a guide and should be adapted to comply with all applicable local, state, and federal regulations.

References

Essential Safety and Logistical Information for Handling Urushiol II

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety protocols and operational guidance for researchers, scientists, and drug development professionals working with Urushiol II. The following procedures are designed to minimize the risk of exposure and ensure the safe handling and disposal of this hazardous compound. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense. Urushiol can remain active on surfaces for extended periods, making direct and indirect contact a significant risk.[1][2][3]

PPE ComponentSpecificationRationale
Gloves Heavy-duty vinyl (PVC) or nitrile gloves.[4] Consider double-gloving.Provides a robust barrier against urushiol penetration. Latex and rubber gloves may not offer sufficient protection.[4]
Eye Protection Chemical splash goggles or a full-face respirator.Protects eyes from splashes and potential aerosols.
Body Covering Long-sleeved lab coat, coveralls, or a waterproof suit.[4][5] Tuck shirt into pants.[5]Prevents skin contact with urushiol. Woven fabrics are recommended over thin clothing, which can become permeable with sweat.[4]
Footwear Closed-toe shoes or boots.[1]Protects feet from accidental spills.
Respiratory Protection NIOSH-certified half-face piece particulate respirator (R-95, P-95, or better).[2][5]Required when there is a risk of aerosolization, such as during burning or sonication.[2][5]

Operational Plan for Handling this compound

A systematic approach is critical to prevent accidental exposure and cross-contamination.

1. Preparation:

  • Designate a specific work area for handling this compound.

  • Ensure easy access to an emergency eyewash station and safety shower.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Apply a barrier cream containing bentoquatam to exposed skin as an additional protective measure.[2][3]

2. Handling:

  • Always wear the appropriate PPE as specified in the table above.

  • Handle this compound within a chemical fume hood to minimize inhalation exposure.

  • Use disposable equipment whenever possible to reduce the need for decontamination.

3. Post-Handling Decontamination:

  • Personnel:

    • If skin contact is suspected, immediate action is crucial. The effectiveness of removal decreases significantly with time.[6]

    • Immediately rinse the affected skin with rubbing (isopropyl) alcohol, followed by a thorough wash with cold water and degreasing soap (like dish soap).[1][2][4][7][8] Avoid hot water as it can open pores and enhance urushiol absorption.[7][8]

    • Scrub under the nails with a brush.[2][7]

  • Equipment:

    • Clean all non-disposable equipment with rubbing alcohol or a degreasing soap solution.[2]

    • Wipe down surfaces with disposable towels and the cleaning solution.

  • Clothing:

    • Carefully remove contaminated clothing, avoiding contact with bare skin.[7]

    • Wash contaminated clothing separately in hot water with detergent, using a long wash cycle.[1][2][7][8] A second wash cycle may be necessary for heavily contaminated items.[7]

Decontamination Efficacy Over Time

Time After ExposurePercentage of Urushiol Removable
10 minutes50%
15 minutes25%
30 minutes10%
> 30 minutesAll oil is absorbed
Source: University of California Statewide IPM Program[6]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • This compound Waste: Collect all waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, bench paper, and disposable labware, should be treated as hazardous waste and disposed of in the same designated container.

  • Final Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not incinerate materials contaminated with urushiol, as this can release the oil into the air, causing severe respiratory irritation.[1][2]

Experimental Workflow for Handling this compound

Urushiol_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_disposal 4. Disposal Phase prep_area Designate Work Area don_ppe Don Appropriate PPE prep_area->don_ppe prep_materials Prepare Materials in Fume Hood don_ppe->prep_materials handle_urushiol Handle this compound in Fume Hood prep_materials->handle_urushiol decon_equipment Decontaminate Equipment handle_urushiol->decon_equipment decon_surfaces Clean Work Surfaces decon_equipment->decon_surfaces doff_ppe Doff PPE Carefully decon_surfaces->doff_ppe wash_hands Wash Hands & Exposed Skin doff_ppe->wash_hands collect_waste Collect All Contaminated Waste wash_hands->collect_waste seal_container Seal & Label Hazardous Waste Container collect_waste->seal_container dispose_waste Dispose According to Regulations seal_container->dispose_waste

Caption: Workflow for the safe handling, decontamination, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Urushiol II
Reactant of Route 2
Urushiol II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.